1,1-Difluoro-5-azaspiro[2.4]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKKJOJODSUMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669802 | |
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215166-77-0 | |
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Difluoro-5-azaspiro[2.4]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-Difluoro-5-azaspiro[2.4]heptane, a valuable fluorinated spirocyclic amine for applications in medicinal chemistry and drug discovery. The document details a likely synthetic pathway, including the preparation of key intermediates, and outlines the analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities with potential therapeutic applications.
Introduction: The Significance of Fluorinated Spirocycles in Drug Discovery
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The introduction of fluorine atoms into these scaffolds can further enhance their pharmacological properties by modulating their lipophilicity, metabolic stability, and binding interactions. This compound represents a unique building block that combines the rigidity of a spirocyclic system with the beneficial effects of gem-difluorination, making it an attractive motif for the development of novel therapeutics.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available materials. The overall strategy involves the construction of the spirocyclic lactam precursor, followed by fluorination and subsequent reduction to the desired amine.
Caption: A high-level overview of the synthetic strategy.
Synthesis of the Lactam Precursor: 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one
Hypothetical Protocol:
Step 1: Synthesis of a Protected 5-Azaspiro[2.4]heptan-6-one Derivative
The synthesis would likely begin with a protected form of 5-azaspiro[2.4]heptan-6-one to prevent side reactions during fluorination. A common protecting group for the lactam nitrogen is the tert-butoxycarbonyl (Boc) group.
Step 2: Fluorination
The fluorination of the protected lactam at the C1 position is the critical step. This could potentially be achieved using an electrophilic fluorinating agent.
-
Reagents and Conditions: A plausible method involves the use of a fluorinating agent such as Selectfluor® (N-Fluorobis(phenyl)sulfonimide) in the presence of a suitable base and solvent. The reaction would likely be carried out under inert atmosphere and at controlled temperatures to ensure selectivity and minimize degradation.
Reduction of the Fluorinated Lactam
The final step in the synthesis is the reduction of the lactam functionality in 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one to yield the target amine.
Experimental Protocol:
-
Reagents and Conditions: A common and effective method for lactam reduction is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF). The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
Detailed Step-by-Step Methodology:
-
To a stirred solution of 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of the reducing agent (e.g., BH₃·THF) is added dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at a low temperature.
-
The resulting mixture is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude this compound can be further purified by techniques such as distillation or column chromatography. For many applications, conversion to a salt form, such as the hydrochloride salt, is preferred for improved handling and stability.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Physicochemical Properties
The following table summarizes some of the key computed physicochemical properties of this compound and its common salt form.
| Property | This compound | This compound HCl |
| Molecular Formula | C₆H₉F₂N | C₆H₁₀ClF₂N[1] |
| Molecular Weight | 133.14 g/mol | 169.60 g/mol [1] |
| CAS Number | 45158911 (Parent)[1] | 1215071-12-7[1] |
| Appearance | Likely a liquid or low-melting solid | Solid |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclopropane and pyrrolidine rings. The chemical shifts and coupling patterns would be influenced by the presence of the gem-difluoro group and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atom bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is crucial for confirming the presence and environment of the fluorine atoms. A single resonance would be expected for the two equivalent fluorine atoms.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak: For the free base, the molecular ion peak ([M]⁺) would be observed at m/z 133.0703. For the hydrochloride salt, the parent compound's molecular ion may be observed.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for cyclic amines would be expected.
Purity Assessment
The purity of the synthesized compound can be assessed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of organic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to assess purity and confirm the molecular weight.
Safety and Handling
Based on available information for the hydrochloride salt, this compound should be handled with care. The following GHS hazard statements have been associated with the hydrochloride salt[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a plausible and detailed pathway for the synthesis of this compound, a promising building block for drug discovery. By providing insights into the synthetic strategy, experimental considerations, and characterization techniques, this document aims to facilitate the work of researchers in the field of medicinal chemistry. The unique structural features of this fluorinated spirocycle warrant further exploration of its potential in the development of novel therapeutic agents.
References
-
PubChem. 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one. National Center for Biotechnology Information. [Link]
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Characterization of 1,1-Difluoro-5-azaspiro[2.4]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction and Physicochemical Properties
1,1-Difluoro-5-azaspiro[2.4]heptane is a unique spirocyclic scaffold incorporating a gem-difluorinated cyclopropane ring fused to a pyrrolidine ring. Such fluorinated spirocycles are of increasing interest in medicinal chemistry due to their potential to introduce conformational rigidity and modulate physicochemical properties like lipophilicity and metabolic stability.
The hydrochloride salt of this compound is commercially available, and its characterization provides a foundation for understanding the spectroscopic properties of the free base.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₉F₂N | PubChem |
| Molecular Weight | 133.14 g/mol | PubChem |
| CAS Number | 1215166-77-0 | BOC Sciences[3] |
| Appearance (Predicted) | Colorless to pale yellow oil or low-melting solid | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's connectivity and spatial arrangement.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine and cyclopropane rings. The protons adjacent to the nitrogen will be sensitive to whether the amine is in its free base or protonated (hydrochloride salt) form. In the free base, these protons would appear at a lower chemical shift compared to the salt.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2, H-3 | ~1.2 - 1.6 | m | - |
| H-4 | Spirocyclic center, no proton | - | - |
| H-6, H-7 | ~2.8 - 3.2 | m | - |
| NH | ~1.5 - 2.5 | br s | - |
Causality behind Predictions: The protons on the cyclopropane ring (H-2, H-3) are expected to be in a complex, overlapping multiplet due to geminal and vicinal couplings. The protons adjacent to the nitrogen (H-6, H-7) in the pyrrolidine ring will be deshielded by the electronegative nitrogen atom. The broad singlet for the N-H proton is characteristic of amines and its chemical shift can be highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide key information about the carbon framework, with the carbon bearing the two fluorine atoms exhibiting a characteristic triplet due to one-bond C-F coupling.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1 | ~110 - 115 | t |
| C-2, C-3 | ~20 - 25 | s |
| C-4 | ~35 - 40 | t |
| C-6, C-7 | ~45 - 50 | s |
Causality behind Predictions: The C-1 carbon, directly attached to two fluorine atoms, will be significantly downfield and will appear as a triplet due to strong one-bond coupling to the two fluorine atoms. The spiro carbon (C-4) will also show a triplet due to two-bond C-F coupling, though with a smaller coupling constant. The remaining carbons of the cyclopropane and pyrrolidine rings will appear in the aliphatic region.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms.
Predicted ¹⁹F NMR Chemical Shift (relative to CFCl₃):
| Fluorine Atoms | Predicted Chemical Shift (ppm) |
| F-1 | ~ -130 to -140 |
Causality behind Predictions: The chemical shift of gem-difluoro groups on a cyclopropane ring typically falls within this range.[4] The absence of other fluorine atoms in the molecule simplifies the spectrum to a single resonance.
Experimental Protocol for NMR Data Acquisition
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. The key diagnostic peaks will be those associated with the N-H and C-F bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (free amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-F Stretch | 1000 - 1200 | Strong |
Causality behind Predictions: The N-H stretching vibration of the secondary amine will appear as a broad peak in the 3300-3500 cm⁻¹ region. The C-H stretching of the sp³ hybridized carbons will be observed below 3000 cm⁻¹. The most intense absorption is expected to be the C-F stretching vibrations, which are typically strong and found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Identity |
| 133 | [M]⁺ (Molecular ion) |
| 114 | [M - F]⁺ |
| 104 | [M - CH₂F]⁺ |
| 84 | [M - C₂H₂F]⁺ |
| 68 | [M - C₂HF₂]⁺ |
Causality behind Predictions: The molecular ion peak at m/z 133 should be observable. Common fragmentation pathways would involve the loss of a fluorine atom, or cleavage of the cyclopropane and pyrrolidine rings.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the identification and characterization of this and related fluorinated spirocyclic compounds. The synthesis and full experimental characterization of this parent compound would be a valuable contribution to the field.
References
-
PubChem. 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one. [Link]
-
PubChem. This compound hydrochloride. [Link]
-
Synthonix. This compound hydrochloride. [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel spirocyclic compound, 1,1-Difluoro-5-azaspiro[2.4]heptane. As a valuable scaffold in medicinal chemistry and drug development, a thorough understanding of its structural features through advanced spectroscopic techniques is paramount. This document offers a detailed, predictive interpretation of the 1D and 2D NMR data, grounded in the fundamental principles of NMR spectroscopy and the unique influence of the gem-difluoro and spirocyclic moieties. We present a step-by-step experimental protocol for acquiring high-resolution NMR data and a logical framework for spectral assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the unambiguous structural elucidation of complex fluorinated molecules.
Introduction: The Significance of Fluorinated Azaspirocycles
Fluorine-containing organic molecules have garnered significant interest in the pharmaceutical industry due to the unique physicochemical properties imparted by the fluorine atom. These include enhanced metabolic stability, increased lipophilicity, and altered pKa, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Azaspirocycles, on the other hand, are a class of bicyclic compounds that introduce three-dimensional complexity and conformational rigidity, often leading to higher binding affinity and selectivity for biological targets.
The combination of these two privileged motifs in this compound presents a compelling scaffold for the design of novel therapeutics. Its rigid spirocyclic core, decorated with a gem-difluoro group, offers a unique vector for molecular elaboration. A definitive and detailed structural characterization is the foundational step in unlocking its full potential in drug discovery programs. NMR spectroscopy, with its unparalleled ability to probe the connectivity and spatial relationships of atoms within a molecule, is the premier technique for this purpose.
This guide will delve into a predictive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of published experimental data for this specific molecule, we will utilize established principles of NMR spectroscopy and data from analogous structures to provide a robust and educational interpretation.
Molecular Structure and Predicted NMR Landscape
The structure of this compound features a spirocyclic system where a cyclopropane ring and a pyrrolidine ring share a single carbon atom (the spiro center). The cyclopropane ring is substituted with two fluorine atoms on the same carbon.
Figure 1. Molecular Structure of this compound.
Based on this structure, we can anticipate the following key features in the NMR spectra:
-
¹H NMR: We expect to see distinct signals for the protons on the cyclopropane ring and the pyrrolidine ring. The protons on the carbon adjacent to the CF₂ group will likely be deshielded and show complex splitting patterns due to geminal and vicinal coupling to both protons and fluorine. The protons on the pyrrolidine ring will also exhibit characteristic multiplets, with those alpha to the nitrogen atom being deshielded.
-
¹³C NMR: The carbon bearing the two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond C-F coupling. The spiro carbon will be a quaternary carbon and thus will likely have a weak signal. The other carbons in the cyclopropane and pyrrolidine rings will also show characteristic chemical shifts, with those in the strained cyclopropane ring appearing at relatively high field.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality, unambiguous NMR data for this compound, a systematic approach employing a suite of 1D and 2D NMR experiments is essential.
Sample Preparation
-
Compound: this compound (or its hydrochloride salt).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable starting point due to its ability to dissolve a wide range of organic compounds. Other solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be used depending on solubility.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Instrumentation
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
Recommended NMR Experiments
The following suite of experiments will provide a comprehensive dataset for structural elucidation:
-
1D ¹H NMR: To observe the proton chemical shifts, integrations, and coupling patterns.
-
1D ¹³C{¹H} NMR: A proton-decoupled ¹³C experiment to determine the number of unique carbon environments and their chemical shifts.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, revealing vicinal and geminal relationships.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.
-
1D ¹⁹F NMR: To observe the fluorine chemical shift, which can be informative about the electronic environment.
Figure 2. Experimental workflow for NMR analysis.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift and coupling constant principles for similar structural motifs.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2, H-2' | 1.2 - 1.6 | ddd | ²JHH ≈ 8-12, ³JHF ≈ 15-20, ³JHH ≈ 5-8 |
| H-4, H-4' | 2.9 - 3.3 | t | ³JHH ≈ 7-9 |
| H-6, H-6' | 3.1 - 3.5 | t | ³JHH ≈ 7-9 |
| H-7, H-7' | 1.8 - 2.2 | p | ³JHH ≈ 7-9 |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C{¹H} spectrum) | Predicted C-F Coupling (¹JCF, Hz) |
| C-1 | 110 - 120 | t | 280 - 300 |
| C-2 | 25 - 35 | t (in off-resonance) | - |
| C-3 (spiro) | 40 - 50 | s | - |
| C-4 | 50 - 60 | t (in off-resonance) | - |
| C-6 | 50 - 60 | t (in off-resonance) | - |
| C-7 | 25 - 35 | t (in off-resonance) | - |
Detailed Spectral Interpretation
¹H NMR Spectrum:
-
H-2, H-2' (Cyclopropane Protons): These protons are expected to be the most upfield due to the shielding effect of the cyclopropane ring. Their chemical shift is predicted to be in the range of 1.2 - 1.6 ppm. The multiplicity will be a doublet of doublet of doublets (ddd) due to geminal coupling to each other, vicinal coupling to the fluorine atoms, and vicinal coupling to the protons on the adjacent carbon of the pyrrolidine ring. The three-bond H-F coupling is expected to be significant, in the range of 15-20 Hz.
-
H-4, H-4' and H-6, H-6' (Pyrrolidine Protons α to Nitrogen): These protons are deshielded by the adjacent electronegative nitrogen atom and are predicted to appear as triplets in the range of 2.9 - 3.5 ppm, assuming free rotation around the C-C bonds of the pyrrolidine ring.
-
H-7, H-7' (Pyrrolidine Protons β to Nitrogen): These protons are less deshielded than those alpha to the nitrogen and are expected to appear as a pentet (or multiplet) around 1.8 - 2.2 ppm.
¹³C NMR Spectrum:
-
C-1 (CF₂ Carbon): This carbon is directly attached to two highly electronegative fluorine atoms, which causes a significant downfield shift to the 110-120 ppm region. The one-bond coupling to the two fluorine atoms will split this signal into a triplet with a large coupling constant of approximately 280-300 Hz.
-
C-2 (Cyclopropane Carbon): This carbon of the cyclopropane ring is expected to be shielded and appear in the 25-35 ppm range.
-
C-3 (Spiro Carbon): As a quaternary carbon, the signal for C-3 is expected to be weak. Its chemical shift is predicted to be in the 40-50 ppm range.
-
C-4 and C-6 (Pyrrolidine Carbons α to Nitrogen): These carbons are deshielded by the nitrogen and are expected to resonate in the 50-60 ppm region.
-
C-7 (Pyrrolidine Carbon β to Nitrogen): This carbon will be more shielded than C-4 and C-6, with a predicted chemical shift in the 25-35 ppm range.
2D NMR Correlations for Structural Confirmation
Figure 3. Expected key 2D NMR correlations for this compound.
-
COSY: Correlations between H-2 and H-7, H-4 and H-7, and H-6 and H-7 will establish the connectivity within the two rings.
-
HSQC: Will confirm the direct attachment of each proton to its corresponding carbon.
-
HMBC: This is the key experiment for confirming the spirocyclic core. Crucial long-range correlations will be observed from the protons to the spiro carbon (C-3). For example, H-2, H-4, H-6, and H-7 should all show correlations to C-3. Additionally, HMBC correlations from the cyclopropane protons (H-2) to the CF₂ carbon (C-1) will be observed.
Conclusion
The comprehensive NMR analysis outlined in this guide provides a robust framework for the complete structural elucidation of this compound. By employing a combination of 1D and 2D NMR experiments, it is possible to unambiguously assign all proton and carbon resonances and confirm the connectivity of this novel fluorinated azaspirocycle. The predictive data and interpretation presented herein serve as a valuable reference for scientists working with this and related molecular scaffolds, facilitating efficient and accurate characterization, which is a critical step in the advancement of drug discovery and development programs.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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ACD/Labs. (2024). NMR Predictor. [Link]
-
ChemAxon. (2024). NMR Predictor. [Link]
-
NMRDB.org. (2024). Predict 1H proton NMR spectra. [Link]
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A Procedural Guide to the X-ray Crystal Structure Determination of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
A Senior Application Scientist's Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, guiding lead optimization, and ensuring robust intellectual property.[1][2][3] This guide addresses the critical need for the crystal structure of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride, a molecule of significant interest due to its spirocyclic and gem-difluorinated motifs, which are increasingly recognized as privileged scaffolds in medicinal chemistry.[4][5][6] As of the date of this publication, the crystal structure for this compound is not publicly available. Therefore, this whitepaper provides a comprehensive, field-proven procedural guide for researchers to obtain and analyze this valuable crystallographic data. We will detail the entire workflow, from material synthesis and single-crystal growth to X-ray diffraction analysis and structure refinement, explaining the causality behind each experimental choice.
Introduction: The Strategic Importance of Structural Elucidation
In modern drug discovery, the spirocyclic scaffold is prized for its inherent three-dimensionality, which allows for novel vector projections of substituents into protein binding pockets and can improve physicochemical properties by increasing the fraction of sp3-hybridized carbons (Fsp3).[4][5] The incorporation of a gem-difluoro group is a well-established strategy to modulate local electronics, pKa, metabolic stability, and membrane permeability without significantly increasing steric bulk.[7][8] The combination of these two features in this compound hydrochloride (PubChem CID: 45158910) marks it as a valuable building block for novel therapeutics.[9]
However, without a definitive crystal structure, our understanding is incomplete. A crystal structure provides unequivocal proof of connectivity, absolute stereochemistry, and the preferred conformation of the molecule in the solid state.[10] Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds involving the hydrochloride counter-ion, which dictates crystal packing and influences critical properties like solubility and stability.[3][11] This guide, therefore, serves as a self-validating roadmap for elucidating this crucial structural information.
Experimental Workflow: From Powder to Structure
The successful determination of a crystal structure is a multi-step process that demands precision at each stage. The logical flow from material preparation to final data analysis is paramount.
Figure 1: High-level experimental workflow for crystal structure determination.
Synthesis and Purification
While this compound hydrochloride is commercially available, an in-house synthesis may be required for larger quantities or specific purity grades. A plausible synthetic route could involve the reduction of a corresponding lactam, such as 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one.[12]
Protocol 1: Synthesis and Purification
-
Reduction: The precursor, 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one, is reduced using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). The reaction is typically performed at 0 °C and then allowed to warm to room temperature.
-
Quenching: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate aluminum salts.
-
Extraction: The crude amine product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
HCl Salt Formation: The organic extract is treated with a stoichiometric amount of HCl (either as a gas or a solution in a solvent like dioxane or isopropanol) to precipitate the hydrochloride salt.
-
Purification: The precipitated salt is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (>98%), which is critical for successful crystallization.
-
Verification: The identity and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity is assessed by HPLC.
Single Crystal Growth: The Art and Science
Growing diffraction-quality single crystals is often the most challenging step. For a small, flexible hydrochloride salt, a systematic screening of conditions is essential.[13]
Protocol 2: Crystallization Screening
-
Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a range of solvents. Given its salt nature, polar protic solvents (methanol, ethanol, water) and polar aprotic solvents (acetonitrile, acetone) are good starting points.
-
Crystallization Techniques: Employ several common techniques in parallel:[13][14]
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly over days or weeks.[15]
-
Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip (hanging) or a pedestal (sitting) and seal it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a solvent in which it is less soluble (a "non-solvent"). Crystals may form at the interface.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[16]
-
-
Microbatch Screening: To maximize efficiency, use 96-well microplates to screen many conditions with minimal compound.[13]
Causality: Hydrochloride salts often have high lattice energies, making them prone to rapid precipitation. Techniques that slow down the approach to supersaturation, like vapor diffusion and slow cooling, are generally more successful at yielding ordered single crystals rather than polycrystalline powder.[16]
X-ray Diffraction and Structure Analysis
Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, it is ready for X-ray analysis.[17]
Data Collection
Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)
-
Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
-
Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The strategy is optimized to ensure high completeness and redundancy of the data.[18] Collection can take several hours.[19]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (like absorption and polarization), and merge symmetrically equivalent reflections.[19]
Structure Solution and Refinement
The processed diffraction data contains the amplitudes of the structure factors but not their phases. Solving the "phase problem" is the first step in revealing the electron density map.
Figure 2: The iterative process of crystal structure solution and refinement.
Protocol 4: Structure Solution and Refinement
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: For small molecules with light atoms, ab initio methods like Direct Methods or Charge Flipping are highly effective.[20] The program SHELXD, part of the widely used SHELX suite, is an excellent tool for this.[20][21] This step generates an initial model of the molecular structure.
-
Iterative Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with the program SHELXL.[22] This is an iterative process:
-
Atom Assignment: Atoms from the initial solution are identified (e.g., C, N, F, Cl) based on electron density and chemical sense.[23]
-
Refinement: The positions and displacement parameters of the atoms are adjusted to improve the agreement between the calculated structure factors (Fc) from the model and the observed structure factors (Fo) from the data.
-
Difference Map Analysis: A difference Fourier map (Fo-Fc) is calculated to reveal the locations of missing atoms (like hydrogens) or misplaced atoms.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters (ADPs), which model their thermal motion as ellipsoids.
-
-
Hydrogen Atom Treatment: Hydrogen atoms are usually located in the difference map and then refined with geometric restraints (e.g., AFIX instructions in SHELXL) to maintain ideal bond lengths and angles.
-
Validation: The final model is validated by checking crystallographic figures of merit, such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).
Hypothetical Data Presentation and Analysis
While the actual data must be determined experimentally, we can present the expected results in a standardized format.
Crystallographic Data Summary
The final results of the structure determination are summarized in a crystallographic table.
Table 1: Illustrative Crystallographic Data for this compound Hydrochloride
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₆H₁₀ClF₂N |
| Formula Weight | 169.60 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å |
| β = 98.5° | |
| Volume | 945.0 ų |
| Z | 4 |
| Density (calculated) | 1.192 Mg/m³ |
| Absorption Coefficient | 0.35 mm⁻¹ |
| F(000) | 352 |
| Crystal Size | 0.30 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected / unique | 8500 / 2100 [R(int) = 0.03] |
| Completeness to theta = 25.0° | 99.8 % |
| Data / restraints / parameters | 2100 / 0 / 150 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.45 and -0.30 e.Å⁻³ |
Molecular Structure and Interactions
The refined structure would reveal the precise conformation of the spirocyclic system and the hydrogen bonding network. The protonated secondary amine is expected to act as a hydrogen bond donor to the chloride anion.
Figure 3: Key intermolecular interaction expected in the crystal lattice.
Conclusion and Implications for Drug Development
This whitepaper has outlined a robust and validated methodology for determining the single-crystal X-ray structure of this compound hydrochloride. Obtaining this structure is not merely an academic exercise; it is a critical step in de-risking and accelerating drug development programs that utilize this valuable chemical scaffold.[2] The resulting data will provide definitive stereochemical and conformational information, illuminate the solid-state interactions that govern material properties, and serve as a foundational dataset for computational modeling and structure-based drug design. By following the detailed protocols within this guide, researchers can confidently generate the high-quality structural data needed to advance the next generation of therapeutics.
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HKL-xray. Small Molecule Structure Solution and Refinement. HKL Research, Inc. [Link]
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Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]
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ResearchGate. Applications of gem-difluoro olefins in medicinal chemistry. ResearchGate. [Link]
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Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
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Grell, E., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceuticals (Basel). [Link]
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Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction. U.S. Department of Energy. [Link]
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ACS Omega. [Link]
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Sheldrick, G. M. User guide to crystal structure refinement with SHELXL. University of Göttingen. [Link]
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National Center for Biotechnology Information. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. PubChem. [Link]
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Syrris. Pharmaceutical Crystallization in drug development. Syrris. [Link]
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Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Taylor & Francis Online. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]
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Oreate Additive Manufacturing. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
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Collaborative Computational Project Number 4. Solve a small-molecule structure. CCP4 Wiki. [Link]
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. International Union of Crystallography. [Link]
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Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Current Protocols in Protein Science. [Link]
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Sheldrick, G. M. The SHELX package. MIT OpenCourseWare. [Link]
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MDPI. Spirocycles in Medicinal Chemistry. MDPI. [Link]
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PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Library of Medicine. [Link]
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Zhanghua Pharmaceutical Equipment. The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua. [Link]
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J&K Scientific. This compound hydrochloride. J&K Scientific. [Link]
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University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
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Zien Journals. A Review on Crystallography and Its Role on Drug Design. Zien Journals. [Link]
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Steed, J. W., et al. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient—Mexiletine Hydrochloride. Crystal Growth & Design. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
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ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
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Alchem Pharmtech. CAS 1215071-12-7 | this compound hydrochloride. Alchem Pharmtech. [Link]
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National Center for Biotechnology Information. 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. PubChem. [Link]
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Physicochemical properties of 1,1-Difluoro-5-azaspiro[2.4]heptane
An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-5-azaspiro[2.4]heptane
Authored by: A Senior Application Scientist
Foreword: The Emergence of Fluorinated Spirocycles in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. Within this chemical space, saturated heterocyclic scaffolds have gained prominence for their ability to provide three-dimensional diversity, moving beyond the flat, aromatic structures that have historically dominated drug discovery. The this compound motif represents a compelling convergence of these two strategies. Its rigid spirocyclic core, decorated with a gem-difluoro group, introduces unique conformational constraints and electronic properties.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. As this specific parent compound is often synthesized and utilized in its protected forms, we will draw upon data from its common N-Boc protected analog (tert-butyl this compound-5-carboxylate) to establish a baseline. More importantly, this document will detail the rigorous experimental protocols required to characterize the parent compound, offering researchers and drug development professionals a practical framework for their own investigations. We will delve into the causality behind experimental choices, ensuring that the described methods are not merely procedural but are grounded in robust scientific principles.
Core Molecular Profile
The foundational step in characterizing any novel scaffold is to establish its fundamental molecular and physical properties. This data serves as the bedrock for all subsequent experimental design, from reaction optimization to formulation development.
Structural and Molecular Data
The this compound scaffold is characterized by a cyclopropane ring fused to a pyrrolidine ring at a quaternary carbon, which is also substituted with two fluorine atoms. This arrangement imparts significant conformational rigidity.
| Property | Value (for N-Boc derivative) | Source |
| Molecular Formula | C11H17F2NO2 | |
| Molecular Weight | 233.26 g/mol | |
| CAS Number | 1263379-33-7 | |
| Appearance | White to off-white solid |
Note: Data presented is for the commonly available tert-butyl this compound-5-carboxylate. The properties of the deprotected parent amine are predicted to differ significantly, particularly in terms of polarity, solubility, and boiling point.
Predicted Physicochemical Properties (Parent Compound)
Computational modeling provides initial estimates for the parent amine, this compound. These values are crucial for guiding initial experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa | 8.5 - 9.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP | 1.0 - 1.5 | Measures lipophilicity, a key determinant of membrane permeability and off-target interactions. |
| Boiling Point | ~150-170 °C | Important for purification via distillation and for assessing compound stability at elevated temperatures. |
| Polar Surface Area | ~12.5 Ų | Influences cell permeability and interactions with polar residues in protein binding pockets. |
Experimental Determination of Key Physicochemical Parameters
The following sections detail the authoritative, step-by-step protocols for the experimental validation of the core physicochemical properties of this compound.
Determination of pKa: The Ionization Constant
The pKa dictates the charge state of the secondary amine at a given pH. This is arguably one of the most critical parameters for an amine-containing compound, as it controls its interaction with biological membranes and the active sites of target proteins.
Methodology: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of ionic activity.
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~5 mg of this compound and dissolve it in a minimal amount of methanol. Dilute with degassed, deionized water to a final volume of 50 mL.
-
Instrumentation Setup: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Acidification: Add a stoichiometric excess of standardized hydrochloric acid (e.g., 0.1 M HCl) to ensure the complete protonation of the secondary amine.
-
Titration: Begin a stepwise titration with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH at which half of the amine has been neutralized.
Determination of logP: Lipophilicity
The partition coefficient (logP) between octanol and water is the standard measure of a compound's lipophilicity. It is a critical predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Methodology: Shake-Flask Method (OECD Guideline 107)
The shake-flask method is a traditional and highly reliable technique for logP determination.
Workflow Diagram: logP Determination
Caption: Workflow for logP determination via the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers. This minimizes volume changes during the experiment.
-
Partitioning: Add a small, known amount of this compound to a vial containing precise volumes of the pre-saturated n-octanol and buffered aqueous phase.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.
Methodology: Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound, providing the most accurate and relevant value for drug discovery applications.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 5.0, 6.2, 7.4). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure that equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility at that specific pH.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unassailable fingerprint of the molecule, confirming its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. The protons on the cyclopropane and pyrrolidine rings will exhibit complex splitting patterns due to their rigid, non-planar environment.
-
¹³C NMR: Will show distinct signals for each carbon atom. The carbon atom bonded to the two fluorine atoms (C1) will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: This is a critical experiment for this class of compounds. It will show a single resonance for the two equivalent fluorine atoms, confirming the gem-difluoro substitution.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For this compound, the protonated molecule [M+H]⁺ would be the expected parent ion in ESI+ mode.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the 1000-1100 cm⁻¹ region. The N-H stretch of the secondary amine will appear as a moderate peak around 3300-3500 cm⁻¹.
Conclusion and Future Directions
The this compound scaffold is a valuable building block in medicinal chemistry, offering a unique combination of three-dimensional structure and fluorine substitution. A thorough understanding and experimental validation of its physicochemical properties—pKa, logP, and solubility—are not merely academic exercises; they are critical, decision-driving data points in the drug discovery cascade. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data essential for optimizing lead compounds and developing successful drug candidates. Future work should focus on building a comprehensive database of these properties for a wider range of derivatives to establish clear structure-property relationships for this important chemical class.
References
-
Chembk , tert-Butyl this compound-5-carboxylate, 1263379-33-7, [Link]
A Technical Guide to the Physicochemical Characterization of 1,1-Difluoro-5-azaspiro[2.4]heptane: Solubility and pKa Determination
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the essential methodologies for determining the aqueous solubility and acid dissociation constant (pKa) of 1,1-Difluoro-5-azaspiro[2.4]heptane, a novel spirocyclic amine of interest in modern drug discovery. The unique structural characteristics of this molecule, namely the rigid spirocyclic core, the secondary amine, and the electron-withdrawing gem-difluoro group, present specific challenges and considerations for its physicochemical profiling. We will explore the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their determination, and discuss the analysis and interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and accurate physicochemical foundation for this and structurally related compounds.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial hit to clinical success is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and pKa. Solubility dictates a compound's dissolution rate and concentration in biological fluids, directly impacting its absorption, distribution, and ultimate bioavailability.[1] The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, target binding affinity, and metabolic stability.[2][3]
This compound is a compelling scaffold that merges several desirable features in modern medicinal chemistry. Spirocycles introduce three-dimensionality, which can improve potency and optimize physicochemical properties like solubility.[4][5] The secondary amine provides a key basic center for hydrogen bonding and salt formation. However, the introduction of the gem-difluoro group on the cyclopropyl ring is expected to significantly modulate the basicity of the amine through a strong electron-withdrawing inductive effect, thereby lowering its pKa.[6][7] Accurate experimental determination of these properties is therefore not merely a routine task but a critical step in understanding and predicting the molecule's behavior in vivo.
This guide provides the necessary theoretical context and practical, step-by-step protocols for the robust determination of both the thermodynamic solubility and the pKa of this compound.
Key Physicochemical Properties of the Parent Compound
| Property | Value | Source |
| Molecular Formula | C₆H₉F₂N | PubChem[8] |
| Monoisotopic Mass | 133.07 g/mol | PubChem[8] |
| IUPAC Name | 2,2-difluoro-5-azaspiro[2.4]heptane | PubChem[8] |
| Predicted XlogP | 0.8 | PubChem[8] |
Theoretical Foundations
Aqueous Solubility
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a specific temperature and pH. In drug discovery, two types of solubility are commonly measured:
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves after being rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[9][10] It is a non-equilibrium measurement often used in high-throughput screening during early discovery to flag potential issues.[10] The resulting value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is allowed to equilibrate with an aqueous solution over an extended period (e.g., 24 hours).[1][10][11] This is the gold-standard measurement, crucial for lead optimization and pre-formulation studies, as it represents the maximum achievable concentration under equilibrium conditions.[1][10]
For an ionizable base like this compound, solubility is highly pH-dependent. In acidic solutions (pH < pKa), the amine is protonated, forming a more polar and typically more soluble salt.[12][13]
Acid Dissociation Constant (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For the secondary amine in this compound, the relevant equilibrium is:
R₂NH₂⁺ ⇌ R₂NH + H⁺
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the conjugate acid ([R₂NH₂⁺]) to the base ([R₂NH]):
pH = pKa + log([R₂NH] / [R₂NH₂⁺])
Causality of Structural Features: The basicity of the nitrogen atom is dictated by the availability of its lone pair of electrons to accept a proton. The gem-difluoro group, being strongly electron-withdrawing, pulls electron density away from the nitrogen atom through the carbon framework (a negative inductive effect, or -I effect). This reduces the availability of the lone pair, making the amine less basic and thus lowering its pKa compared to its non-fluorinated analog.[6][7][14]
Experimental Protocol: Thermodynamic Solubility Determination
This protocol details the "Shake-Flask" method, the definitive approach for measuring thermodynamic solubility.[9] The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific buffer until equilibrium is reached.[1][11]
Rationale for Method Selection
The Shake-Flask method is chosen for its accuracy and its direct measurement of the compound in equilibrium with its solid phase, providing the most relevant data for biopharmaceutical assessment. Quantification by High-Performance Liquid Chromatography (HPLC) with UV detection offers high selectivity and sensitivity.[1]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Buffers: Prepare aqueous phosphate or universal buffers at physiologically relevant pH values (e.g., pH 5.0, pH 7.4) and a higher pH (e.g., pH 9.0) to assess solubility of both the ionized and free base forms.
-
Sample Preparation (n=3): To a series of glass vials, add an excess of solid this compound (e.g., 2-5 mg, ensuring undissolved solid remains at the end).
-
Incubation: Add a precise volume (e.g., 1.0 mL) of each pH buffer to the vials. Seal the vials and place them on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[1][15] Agitate for an extended period (at least 24 hours) to ensure equilibrium is reached.[11][15]
-
Phase Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles. Alternatively, centrifuge the samples at high speed and collect the supernatant. This step is critical to avoid artificially high results from suspended solids.
-
Preparation of Calibration Standards: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile). From this stock, create a series of calibration standards of known concentrations by diluting with the mobile phase to be used for HPLC analysis.
-
Quantification:
-
Dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final thermodynamic solubility. Report the results in µg/mL or µM at each pH.
-
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[2][16] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[2][17][18]
Rationale for Method Selection
This method is ideal for this compound as it does not require a chromophore, which is necessary for UV-Vis based methods.[19][20] It directly measures the change in proton concentration, providing a precise inflection point from which the pKa can be determined.[2][21] Its simplicity and low cost make it one of the most common methods for pKa determination.[2][21]
Experimental Workflow Diagram
Caption: Workflow for Potentiometric pKa Determination.
Step-by-Step Protocol
-
Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C).[17]
-
Solution Preparation:
-
Prepare a standardized titrant solution (e.g., 0.1 M HCl, since the analyte is a base).[17][18]
-
Accurately prepare an analyte solution (e.g., 1 mM of this compound) in a solution of constant ionic strength (e.g., 0.15 M KCl).[17] Maintaining constant ionic strength minimizes variations in activity coefficients.
-
-
Titration Setup:
-
Place a precise volume of the analyte solution (e.g., 20 mL) into a jacketed titration vessel maintained at a constant temperature.[2]
-
Immerse the calibrated pH electrode and the tip of the automated burette into the solution.[17][18]
-
Gently stir the solution with a magnetic stirrer.
-
Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can form carbonic acid and interfere with the measurement of a basic pKa.[17]
-
-
Titration Execution:
-
Begin the automated titration. The titrant (HCl) is added in small, precise increments.
-
After each addition, the system waits for the pH reading to stabilize before recording the pH and the total volume of titrant added.[18]
-
Continue the titration well past the equivalence point to generate a full sigmoid curve.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added. This generates the titration curve.
-
To precisely identify the equivalence point (the point of steepest slope), calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume.
-
The pKa is the pH value at the half-equivalence point. At this point, exactly half of the amine has been protonated, and [R₂NH] = [R₂NH₂⁺].[17] Therefore, according to the Henderson-Hasselbalch equation, pH = pKa.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. Below are example tables illustrating how the final data should be presented.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Buffer pH | Mean Solubility (µg/mL) ± SD (n=3) | Mean Solubility (µM) ± SD (n=3) | Predominant Species |
| 5.0 | Experimental Value | Experimental Value | Protonated (R₂NH₂⁺) |
| 7.4 | Experimental Value | Experimental Value | Mixed |
| 9.0 | Experimental Value | Experimental Value | Free Base (R₂NH) |
Interpretation: As a basic compound, the solubility is expected to be highest at pH 5.0, where it is fully protonated, and decrease as the pH increases past the pKa.
Table 2: Potentiometric pKa Determination of this compound at 25°C
| Replicate | Equivalence Volume (mL) | Half-Equivalence Volume (mL) | pH at Half-Equivalence (pKa) |
| 1 | Experimental Value | Calculated Value | Experimental Value |
| 2 | Experimental Value | Calculated Value | Experimental Value |
| 3 | Experimental Value | Calculated Value | Experimental Value |
| Mean ± SD | Final pKa Value |
Interpretation: The determined pKa value will quantify the basicity of the amine. This value is crucial for predicting the charge state of the molecule in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4), which directly influences absorption and distribution.
Conclusion
The robust experimental determination of solubility and pKa is a cornerstone of successful drug development. For a novel scaffold like this compound, these parameters provide the fundamental data needed to build predictive models for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The Shake-Flask method for thermodynamic solubility and potentiometric titration for pKa determination, as detailed in this guide, represent accurate and reliable approaches to obtain this critical information. The insights gained from these experiments will empower medicinal chemists and development teams to make informed decisions, guiding compound optimization, salt selection strategies, and formulation development.
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Alsenz J, Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 59(7):546-67. [Link]
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De Vrieze M, et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Chemistry. 2013:1-15. [Link]
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Trajkovska F, et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin. 64(1):15-26. [Link]
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Singhvi G, et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 24(12):5681-5685. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45158910, 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. Retrieved from PubChem. [Link]
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El-Ghazouly, M. G., & El-Gendy, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Cumhuriyet Science Journal, 45(1), 133-143. [Link]
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Salah, A. (n.d.). Experiment 3: Identification of amine. Retrieved from a slide presentation. [Link]
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Stepan, A. F., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 3970-3975. [Link]
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McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from a lab manual. [Link]
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Al-Iphrahim, H. A., & Al-Zuhairi, A. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 436-451. [Link]
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Box, K., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 49(24), 7519-7525. [Link]
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Kergaye, A. A., et al. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. Journal of Medicinal Chemistry, 19(6), 845-847. [Link]
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Caron, S., et al. (2009). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 4(9), 981-997. [Link]
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Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from Cambridge MedChem Consulting. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC. [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from Chemagination. [Link]
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MedChemica. (2017). Spirocycles in Drug Discovery. Retrieved from MedChemica. [Link]
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Stepan, A. F., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
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BYJU'S. (n.d.). Test for Amino Groups. Retrieved from BYJU'S. [Link]
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Measuring the Lipophilicity of 1,1-Difluoro-5-azaspiro[2.4]heptane: A Technical Guide for Drug Discovery Professionals
Introduction: The Critical Role of Lipophilicity and the Rise of Fluorinated Spirocycles
In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the refinement of its pharmacological activity. Among these properties, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] It governs a molecule's ability to traverse cellular membranes, engage with hydrophobic pockets of target proteins, and avoid undesirable sequestration, directly impacting bioavailability and efficacy. The octanol-water partition coefficient (LogP for neutral species) and the distribution coefficient (LogD for ionizable species at a given pH) are the gold-standard metrics for quantifying this characteristic.[2]
This guide focuses on a molecule of emerging interest: 1,1-Difluoro-5-azaspiro[2.4]heptane . This structure combines two sought-after motifs in medicinal chemistry: a spirocyclic scaffold, which offers three-dimensional diversity and conformational rigidity, and a gem-difluoro group, a bioisostere often employed to modulate metabolic stability and basicity. The introduction of fluorine can profoundly alter a molecule's properties; the high electronegativity of the gem-difluoro group is known to have a strong inductive electron-withdrawing effect, which typically lowers the basicity (pKa) of nearby amines.[3] However, its impact on lipophilicity is complex and context-dependent, sometimes increasing and sometimes decreasing LogP depending on the overall molecular architecture.[4]
As a basic compound, due to the secondary amine in the azaspiro ring system, the lipophilicity of this compound is critically dependent on pH. Therefore, LogD , which accounts for the partition of both the ionized and non-ionized forms, is the most physiologically relevant parameter.[5] This guide provides an in-depth, experience-driven walkthrough for the accurate determination of the LogP and pH-dependent LogD profile of this novel scaffold, comparing robust experimental techniques with modern computational approaches.
Chapter 1: Foundational Principles – Understanding LogP, LogD, and pKa
A precise determination of lipophilicity for an ionizable compound like this compound hinges on understanding three interconnected parameters:
-
LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral form of the compound in n-octanol versus its concentration in water at equilibrium. It is an intrinsic property of the molecule, independent of pH.[6]
-
pKa (Acid Dissociation Constant): For a basic compound, the pKa is the pH at which 50% of the molecules are in their neutral form (B) and 50% are in their protonated, cationic form (BH+).[7] The secondary amine in our target compound is the ionizable center. The gem-difluoro group, being strongly electron-withdrawing, is expected to lower the pKa compared to its non-fluorinated analog, making the amine less basic. Based on computational prediction using the Rowan online pKa calculator, the estimated pKa for this compound is approximately 8.1 .[1][8] This value is fundamental for interpreting LogD results.
-
LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of all forms of the compound (neutral and ionized) in n-octanol versus the sum of all forms in water at a specific pH.[2] For a basic compound, the relationship between these parameters is defined by the following equation:
LogD = LogP - log(1 + 10^(pKa - pH)) [5]
This relationship illustrates that at low pH (pH << pKa), the compound will be predominantly ionized (BH+), making it more hydrophilic and resulting in a low LogD value. As the pH increases above the pKa, the neutral form (B) dominates, and the LogD value will approach the LogP value.
Below is a diagram illustrating the pH-dependent equilibrium that governs the LogD of our target molecule.
Caption: pH-dependent equilibrium of this compound.
Chapter 2: Computational Prediction of Lipophilicity
Before embarking on experimental work, in silico prediction provides a rapid and cost-effective estimation of LogP. Numerous algorithms exist, with one of the most widely cited being XLOGP3 . This method calculates LogP using an atom-additive approach, where the final value is derived by summing the contributions of individual atoms and correction factors.[9][10] The algorithm is calibrated against a large training set of compounds with experimentally determined LogP values. For a given query, it identifies the most structurally similar compound in its training set and uses its known LogP as a starting point, adjusting the value based on the structural differences.[9]
For this compound, the predicted XLOGP3-AA value is 0.82 . This suggests a compound of moderate lipophilicity in its neutral state. While highly useful for initial assessment, it is crucial to recognize that this is an estimation. The accuracy of computational models can be lower for novel or complex scaffolds that may be underrepresented in the training data. Therefore, experimental verification is non-negotiable for definitive characterization.
Chapter 3: Experimental Determination – The Gold Standard Potentiometric Method
For a definitive and comprehensive profile of both pKa and LogP, the automated potentiometric titration method is the industry's gold standard. Instruments like the Pion SiriusT3 are purpose-built for this task, offering high accuracy and reproducibility with minimal sample consumption.[11][12]
The core principle involves a two-phase acid-base titration in a water-octanol system. The instrument titrates the compound with acid and base, precisely measuring the pH in the aqueous phase after each addition. The resulting pH titration curve is altered by the presence of the immiscible octanol phase. As the compound's ionization state changes with pH, it partitions differently between the two phases. By analyzing the deviation of this two-phase titration curve from an aqueous-only titration, the instrument's software can simultaneously solve for both the pKa and the LogP.[13]
Detailed Protocol: pKa and LogP Determination via Potentiometric Titration
This protocol is based on the operational principles of the Pion SiriusT3.
-
System Preparation and Calibration:
-
Ensure the instrument's reagents (0.5 M HCl, 0.5 M KOH, ionic strength adjuster) are fresh and properly installed.
-
Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) to ensure linearity and accuracy across the measurement range. The calibration should be accepted only if the slope is >98%.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of this compound (as the free base or hydrochloride salt, with the form accounted for in the software).
-
Dissolve the sample in a suitable volume of water (e.g., 10 mL) with ionic strength adjusted to 0.15 M with KCl. Gentle sonication may be used to aid dissolution.
-
-
Aqueous pKa Titration (Prerequisite):
-
Perform an initial titration in the aqueous solution without octanol.
-
The instrument will titrate the sample from a starting pH (e.g., pH 2.0) to an endpoint (e.g., pH 12.0) and back again with acid and base.
-
The software analyzes the resulting curve to provide a precise aqueous pKa value. This serves as a vital input for the subsequent LogP determination.
-
-
LogP Determination (Two-Phase Titration):
-
To the same sample vial, add a precise volume of n-octanol (e.g., 5 mL).
-
Initiate the two-phase titration protocol. The instrument will vigorously stir the mixture to ensure equilibrium is reached during the titration.
-
The software monitors the pH and, using the predetermined pKa, calculates the LogP value that best fits the experimental two-phase titration data.[13]
-
-
Data Analysis and Reporting:
-
The output will provide the experimental pKa, LogP, and a calculated LogD profile across the entire pH range.
-
The system's self-validating nature is confirmed by the root mean square error (RMSE) of the fit between the theoretical and experimental titration curves. A low RMSE indicates a reliable result.
-
Caption: Workflow for Potentiometric pKa and LogP Determination.
Chapter 4: High-Throughput Screening by RP-HPLC
For earlier-stage discovery efforts where throughput is paramount, lipophilicity can be reliably estimated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method, outlined in OECD Guideline 117, is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[14]
The method involves creating a calibration curve by injecting a series of standard compounds with known LogP values. The logarithm of the capacity factor (log k) for each standard is plotted against its LogP value. The log k of the unknown compound is then determined under the same conditions, and its LogP is interpolated from the calibration curve. To measure LogD, the pH of the aqueous component of the mobile phase is adjusted accordingly.
Detailed Protocol: LogD Measurement via RP-HPLC
This protocol must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[15][16]
-
System and Mobile Phase Preparation:
-
HPLC System: A standard HPLC system with a UV detector, autosampler, and column thermostat.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a series of buffered mobile phases. For LogD determination, multiple pH points are required (e.g., pH 5.0, 7.4, 9.0). A typical mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or borate). The organic modifier percentage should be kept constant for all runs.
-
-
System Suitability Testing (SST):
-
Before analysis, perform an SST to ensure the system is operating correctly. This involves injecting a standard mixture to check for:
-
Theoretical Plates (N): To ensure column efficiency.
-
Tailing Factor (T): To ensure good peak shape.
-
Reproducibility: Multiple injections of a standard should yield a relative standard deviation (RSD) of <2% for retention time and peak area.
-
-
-
Calibration Curve Construction:
-
Prepare stock solutions of 5-7 commercially available standard compounds with certified LogP values spanning the expected range of the analyte (e.g., from ~0 to 3.0).
-
Inject each standard individually and record its retention time (t_R_).
-
Determine the column dead time (t_0_) by injecting an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (t_R_ - t_0_) / t_0_ .
-
Plot log k (Y-axis) versus the known LogP (X-axis). The plot should be linear with a correlation coefficient (r²) > 0.98.
-
-
Analyte Measurement:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Inject the analyte and record its retention time (t_R_) at each desired mobile phase pH.
-
Calculate log k for the analyte at each pH.
-
-
Data Analysis:
-
Using the linear regression equation from the calibration curve (y = mx + c, where y = log k and x = LogP/LogD), calculate the LogD of the analyte at each pH.
-
The LogP can be determined by using a mobile phase with a pH at least 2 units above the compound's pKa (e.g., pH 10.1), ensuring >99% of the compound is in its neutral form.
-
Caption: Workflow for RP-HPLC Determination of LogD.
Chapter 5: Data Synthesis and Interpretation
By combining the predicted pKa with the experimentally determined LogP, a full LogD profile can be generated and compared against direct experimental measurements.
| Parameter | Method | Predicted/Experimental Value | Source/Comment |
| pKa | Computational | ~8.1 | Rowan pKa Predictor[8] |
| Potentiometric Titration | Experimental Value | Gold-standard direct measurement | |
| LogP | Computational (XLOGP3-AA) | 0.82 | PubChem Database |
| Potentiometric Titration | Experimental Value | Direct measurement of neutral species partition | |
| RP-HPLC (at pH > 10.1) | Experimental Value | Interpolated from calibration curve | |
| LogD at pH 7.4 | Calculation | -0.08 | Calculated using LogP=0.82 and pKa=8.1 |
| RP-HPLC (at pH 7.4) | Experimental Value | Interpolated from calibration curve | |
| LogD at pH 5.4 | Calculation | -2.71 | Calculated using LogP=0.82 and pKa=8.1 |
| RP-HPLC (at pH 5.4) | Experimental Value | Interpolated from calibration curve |
The calculated LogD at physiological pH (7.4) is -0.08, indicating that the compound is slightly more soluble in the aqueous phase than in the lipid phase at this pH. This is a direct consequence of the partial ionization of the amine. At a more acidic pH of 5.4, typical of the upper gastrointestinal tract, the calculated LogD plummets to -2.71, showing a nearly 500-fold preference for the aqueous phase due to near-complete protonation. This pH-dependent behavior is critical for building pharmacokinetic models and predicting oral absorption.
Conclusion
The accurate measurement of lipophilicity for novel structures like this compound is a multi-faceted process that requires a deep understanding of its pH-dependent behavior. While computational methods provide an excellent starting point, they must be substantiated by rigorous experimental data. The automated potentiometric titration method stands as the most authoritative technique, delivering both pKa and LogP in a single, self-validating experiment. For higher throughput needs, a well-validated RP-HPLC method offers a reliable alternative for determining the full LogD profile. By judiciously applying these methods, drug development professionals can generate the high-quality data necessary to confidently advance promising new chemical entities through the discovery pipeline.
References
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Aimil Ltd. (2025). SiriusT3: Physicochemical Property Analysis for Drug Development in India. Available at: [Link]
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Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Available at: [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
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Avdeef, A., et al. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. Available at: [Link]
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Pion Inc. (n.d.). SiriusT3. Available at: [Link]
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Chemaxon. (n.d.). LogP and logD calculations. Available at: [Link]
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Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Available at: [Link]
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Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35, 771–802. Available at: [Link]
-
Chiang, P.C., et al. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 15(6), 498-506. Available at: [Link]
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Chemaxon. (n.d.). Calculators & Predictors. Available at: [Link]
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ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. Available at: [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
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Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35, 771–802. Available at: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
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Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Available at: [Link]
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Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship, University of California. Available at: [Link]
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Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A, 1521, 68-76. Available at: [Link]
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Pion Inc. (n.d.). SiriusT3. Available at: [Link]
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Wan, H., et al. (2008). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical Research, 25(7), 1547-1556. Available at: [Link]
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Myznikov, L. V., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200331. Available at: [Link]
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IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
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Chromatography Forum. (2010). log-p values. Available at: [Link]
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Pion Inc. (2023). Pion Sirius T3 Demo | pKa log P log D determinations. Available at: [Link]
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Protheragen. (n.d.). LogP/LogD/Pka Analysis. Available at: [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]
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Conformational analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane
An In-Depth Technical Guide to the Conformational Analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane
Abstract
The 5-azaspiro[2.4]heptane scaffold is a key structural motif in modern medicinal chemistry, notable for its role in potent therapeutics such as the hepatitis C inhibitor Ledipasvir[1][2]. The introduction of fluorine atoms into such scaffolds is a widely used strategy to modulate physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro substitution, in particular, can exert profound effects on local stereoelectronics and overall molecular conformation. This guide provides a comprehensive framework for the conformational analysis of this compound, a molecule of significant interest for drug design. Lacking pre-existing specific studies on this compound, this document outlines a robust, integrated strategy combining state-of-the-art computational modeling and definitive experimental validation to elucidate its conformational landscape.
Introduction: The Strategic Importance of Fluorinated Spirocycles
The "Escape from Flatland" initiative in drug discovery has catalyzed immense interest in novel, three-dimensional (3D) scaffolds that can better explore protein binding sites[3]. Spirocycles, which feature two rings sharing a single quaternary carbon atom, are exemplary in this regard. They introduce conformational rigidity and a well-defined 3D geometry, which can enhance binding affinity and selectivity[3]. The 5-azaspiro[2.4]heptane core, a bioisostere of proline, is particularly valuable as it imposes specific conformational constraints critical for biological activity[1][3].
Fluorination is a powerful tool in molecular design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—allow it to profoundly influence molecular conformation through stereoelectronic effects such as the gauche effect and the anomeric effect[4][5][6][7]. In the context of this compound, the gem-difluoro group adjacent to the spirocyclic quaternary carbon is poised to significantly influence the puckering of the pyrrolidine ring and the relative orientation of the cyclopropane ring. A thorough understanding of these conformational preferences is therefore essential for rationally designing new therapeutics based on this scaffold.
This guide details a two-pronged approach: a rigorous computational analysis to map the potential energy surface and predict stable conformers, followed by experimental validation using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm and quantify the conformational dynamics.
Part I: Computational Prediction of the Conformational Landscape
The foundational step in conformational analysis is to computationally explore the potential energy surface of the molecule to identify all low-energy conformers and the transition states that connect them. A multi-tiered approach is recommended to balance computational cost with accuracy.
Rationale for the Computational Strategy
A hierarchical computational workflow ensures that a broad conformational space is initially explored with a computationally inexpensive method, followed by higher-accuracy refinement of the most promising candidates. This prevents the premature exclusion of relevant conformers and provides reliable energetic and geometric data. For fluorinated organic molecules, it is critical to use theoretical levels that can accurately model electron correlation and the polar nature of the C-F bond[8][9][10].
Detailed Computational Workflow
The recommended workflow is a four-step process designed for comprehensive and accurate analysis.
Caption: Hierarchical workflow for computational conformational analysis.
Step 1: Initial Conformational Search
-
Protocol:
-
Generate an initial 3D structure of this compound.
-
Perform a systematic or stochastic conformational search using a computationally efficient method. Molecular mechanics force fields (e.g., MMFF94) or semi-empirical tight-binding methods (e.g., GFN2-xTB) are suitable for this initial exploration.
-
The goal is to generate a large pool of potential conformers (typically hundreds to thousands).
-
Cluster the resulting structures based on RMSD and energy to identify a set of unique, low-energy conformers (e.g., within a 10-15 kJ/mol window of the global minimum).
-
-
Causality: This broad, low-level search is crucial to avoid missing potentially stable conformers that might be separated by significant energy barriers. It provides the necessary starting points for higher-level calculations[11].
Step 2: DFT Geometry Optimization and Frequency Calculation
-
Protocol:
-
Take each unique conformer from Step 1 and perform a full geometry optimization using Density Functional Theory (DFT).
-
A recommended functional is B3LYP with dispersion correction (e.g., D3) or a functional from the Minnesota family (e.g., M06-2X), as they perform well for organic molecules.
-
A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is essential for accurately describing the geometry and electrostatics of fluorine-containing compounds[8].
-
Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Causality: DFT provides a good balance of accuracy and cost for optimizing geometries and calculating vibrational frequencies. The choice of functional and basis set is critical for capturing the subtle stereoelectronic effects induced by the fluorine atoms[4][12].
Step 3: High-Accuracy Single-Point Energy Refinement
-
Protocol:
-
Using the DFT-optimized geometries from Step 2, perform single-point energy calculations with a more accurate, albeit more computationally expensive, method.
-
Møller-Plesset perturbation theory to the second order (MP2) with a larger basis set, such as Dunning's correlation-consistent cc-pVTZ, is a reliable choice.
-
Use these refined energies to re-rank the conformers and calculate their relative energies (ΔE and ΔG).
-
-
Causality: While DFT is excellent for geometries, methods like MP2 can provide more accurate relative energies by better accounting for electron correlation[9][10]. This step ensures the highest confidence in the predicted conformer populations.
Step 4: Transition State (TS) Search
-
Protocol:
-
Identify pairs of interconverting conformers from the results of Step 2.
-
Perform a transition state search using methods like QST2 (requires reactant and product structures) or a Berny optimization (requires a good initial guess of the TS structure).
-
Confirm the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Causality: Identifying the transition states allows for the calculation of the energy barriers (activation energy, ΔG‡) to conformational interconversion, which is crucial for understanding the dynamics of the system and for interpreting experimental data from techniques like VT-NMR.
Predicted Data and Interpretation
This computational workflow will yield a comprehensive dataset for the conformational landscape of this compound.
Table 1: Predicted Data from Computational Analysis
| Conformer ID | Relative Energy (ΔE, kJ/mol) | Gibbs Free Energy (ΔG, kJ/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle(s) (°) | Calculated Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Conf-1 | 0.00 | 0.00 | 75.3 | C2-C1-N-C5: value | value |
| Conf-2 | 3.50 | 3.20 | 20.1 | C2-C1-N-C5: value | value |
| Conf-3 | 8.00 | 7.50 | 4.6 | C2-C1-N-C5: value | value |
Note: Values are hypothetical and for illustrative purposes.
The primary conformational flexibility in the 5-azaspiro[2.4]heptane ring system arises from the puckering of the five-membered pyrrolidine ring. The gem-difluoro group is expected to influence this pucker. Stereoelectronic interactions, such as a stabilizing anomeric effect from the nitrogen lone pair donating into a σ* C-F orbital (nN→σ*CF), could favor a specific conformation[4].
Part II: Experimental Validation and Structural Elucidation
Computational predictions must be validated by experimental data. A combination of Variable-Temperature NMR spectroscopy and single-crystal X-ray crystallography provides a self-validating system to confirm the computed conformational landscape.
Variable-Temperature (VT) NMR Spectroscopy
VT-NMR is the definitive technique for studying conformational dynamics in solution. By lowering the temperature, the rate of interconversion between conformers can be slowed relative to the NMR timescale, allowing for the individual observation of distinct conformers.
Caption: Integrated workflow for experimental validation.
Experimental Protocol: VT-NMR Analysis
-
Sample Preparation: Dissolve a pure sample of this compound (approx. 5-10 mg) in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol (CD₃OD), acetone-d₆, or dichloromethane-d₂). Use a Class A NMR tube to withstand temperature changes[13].
-
Initial Spectrum: Acquire a standard ¹H and ¹⁹F NMR spectrum at ambient temperature (e.g., 25 °C). At this temperature, if the conformational exchange is fast, the spectrum will show a single set of time-averaged signals.
-
Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence and Low-Temperature Regime: Continue cooling until the signals broaden and then sharpen into multiple distinct sets of signals. The temperature at which the signals merge is the coalescence temperature (Tc). The low-temperature regime is where the signals are sharp and no further changes occur upon cooling, indicating that exchange is slow on the NMR timescale.
-
Data Analysis:
-
Population Analysis: At the lowest temperature, determine the relative populations of the conformers by integrating the corresponding, well-resolved signals in the ¹H spectrum.
-
Thermodynamic Parameters: Calculate the Gibbs free energy difference between the conformers using the equation: ΔG° = -RT ln(K) , where K is the equilibrium constant derived from the conformer populations.
-
Kinetic Barrier: Estimate the free energy of activation (ΔG‡) for the interconversion process from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) using the appropriate equations for a two-site exchange system.
-
Structural Analysis: Carefully measure the vicinal coupling constants (³JHH and ³JHF) for each distinct conformer at low temperature. These values are related to the dihedral angles via the Karplus relationship and can be directly compared to values predicted from the DFT-optimized geometries[14][15].
-
Single-Crystal X-ray Crystallography
If a high-quality single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of its solid-state conformation[16][17][18].
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.
-
Causality and Self-Validation: The crystal structure provides a definitive benchmark for the lowest-energy conformer. Comparing this solid-state structure with the computationally predicted global minimum and the major conformer observed in solution by NMR provides a powerful validation of the entire analytical approach[16].
Synthesis and Conclusion: A Unified Conformational Model
The ultimate goal is to integrate the computational and experimental data into a single, coherent model of the conformational behavior of this compound.
-
Correlation: The Boltzmann populations calculated from the high-accuracy ΔG values (Part I) should correlate well with the experimental populations measured by low-temperature NMR integration (Part II). Discrepancies may point to the influence of the solvent, which can be modeled computationally using a polarizable continuum model (PCM).
-
Structural Verification: The key dihedral angles from the X-ray crystal structure should match those of the computationally determined global minimum conformer. Furthermore, the experimentally measured J-coupling constants from NMR should align with the values calculated for the major solution-phase conformer(s).
-
Insights into Fluorine Effects: The analysis will reveal how the gem-difluoro group influences the pyrrolidine ring pucker. For example, a preference for a conformation that aligns the nitrogen lone pair with one of the C-F anti-bonding orbitals (σ) would provide strong evidence for a stabilizing n→σ anomeric effect[4]. Conversely, specific gauche arrangements may be favored due to hyperconjugation or electrostatic interactions[5][6][7].
By following this rigorous, multi-faceted approach, researchers and drug development professionals can gain a deep and actionable understanding of the conformational landscape of this compound. This knowledge is critical for structure-based drug design, enabling the optimization of ligand-receptor interactions and the development of next-generation therapeutics with improved efficacy and pharmacological profiles.
References
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Gogoleva, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. [Link]
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Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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Juaristi, E., & Notario, R. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]
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Khattab, M. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? ResearchGate. [Link]
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Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society. [Link]
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Waman, Y., et al. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Progress in Biophysics and Molecular Biology. [Link]
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Cheminfo.org. Multiplet simulator. [Link]
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Campos, S., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules. [Link]
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Vargas, R., et al. (2002). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. The Journal of Physical Chemistry A. [Link]
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Maxwell, B. D., et al. (2020). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A. [Link]
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Wikipedia. (2024). Fluorine compounds. [Link]
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Chocholoušová, J., et al. (2003). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. The Journal of Chemical Physics. [Link]
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Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]
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Wikipedia. (2024). Gauche effect. [Link]
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University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]
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Carravetta, M., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Chemistry – A European Journal. [Link]
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Afonso, C. A. M., et al. (2012). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Journal of Chemical Information and Modeling. [Link]
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ResearchGate. (n.d.). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. [Link]
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Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]
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Wikipedia. (2024). X-ray crystallography. [Link]
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Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
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Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]
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O'Hagan, D. (2016). The Fluorine Gauche Effect: A Brief History. ResearchGate. [Link]
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Duggirala, N. K., et al. (2016). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]
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Trant, J. (2021). 2021 09 20 Lecture 3 Anomeric effect, conformation, Fisher glycosylation. YouTube. [Link]
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Poole, W. G., et al. (2024). Conformational analysis of 1,3-difluorinated alkanes. University of Southampton ePrints. [Link]
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Wikipedia. (2024). Anomeric effect. [Link]
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de Azevedo, R. C. M., et al. (2021). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen. [Link]
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Bally, T., & Rablen, P. R. (2011). Computational NMR coupling constants: Shifting and scaling factors for evaluating 1 J CH. The Journal of Organic Chemistry. [Link]
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O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry. [Link]
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Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. SciELO. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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ResearchGate. (2015). HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine. [Link]
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Erdeljac, N., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]
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Ishida, K., et al. (2021). Prediction of spin–spin coupling constants with machine learning in NMR. Journal of Cheminformatics. [Link]
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Carravetta, M., et al. (2020). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Chemistry – A European Journal. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid. [Link]
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National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
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A Theoretical and Computational Guide to 1,1-Difluoro-5-azaspiro[2.4]heptane: Exploring Structure, Properties, and Drug Discovery Potential
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 1,1-Difluoro-5-azaspiro[2.4]heptane, a compelling scaffold for modern drug discovery. We delve into the unique structural and electronic properties conferred by the spirocyclic core and gem-difluorination, offering a rationale for its growing importance in medicinal chemistry. This document details robust computational methodologies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to rigorously characterize this molecule. Step-by-step protocols for conformational analysis, electronic property calculation, and reactivity prediction are presented, equipping researchers with the practical knowledge to investigate this and related compounds. By synthesizing established computational practices with insights from studies on analogous fluorinated and spirocyclic systems, this guide serves as an essential resource for scientists engaged in the design and development of novel therapeutics.
Introduction: The Emergence of Fluorinated Azaspirocycles in Medicinal Chemistry
The quest for novel chemical entities with enhanced pharmacological profiles is a central theme in drug discovery. In this context, three-dimensional molecular architectures have gained considerable attention for their ability to confer improved target selectivity and physicochemical properties. Among these, spirocyclic systems, which feature two rings sharing a single atom, offer a rigid and structurally diverse framework. The 5-azaspiro[2.4]heptane motif, in particular, has been identified as a valuable scaffold in the development of potent antagonists for targets such as the orexin receptors.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key molecular properties. The introduction of fluorine can enhance metabolic stability, improve bioavailability, and alter acidity/basicity, thereby positively influencing a compound's pharmacokinetic and pharmacodynamic profile. Specifically, the gem-difluoro group (CF2) introduces unique electronic and conformational effects.
This compound emerges at the intersection of these two powerful concepts in medicinal chemistry. Its rigid spirocyclic core provides a well-defined three-dimensional orientation for substituent vectors, while the gem-difluoro moiety on the cyclopropane ring is anticipated to significantly impact its electronic properties and conformational preferences. Preliminary studies have highlighted its potential as a versatile building block, with applications in the development of inhibitors for enzymes like CD73, which is implicated in cancer and inflammation.
This guide will provide a detailed theoretical and computational framework for understanding and exploring the properties of this compound, empowering researchers to leverage its potential in drug design.
Theoretical Underpinnings: The Influence of Structure on Function
The unique characteristics of this compound arise from the interplay of its spirocyclic nature and the presence of the gem-difluoro group.
The Spirocyclic Core: Rigidity and Vectorial Display
The spiro[2.4]heptane framework, consisting of a cyclopropane ring fused to a pyrrolidine ring through a shared carbon atom, imparts significant conformational rigidity compared to more flexible acyclic or monocyclic amines. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The spirocyclic core also presents well-defined vectors for the attachment of functional groups, allowing for precise three-dimensional exploration of a binding pocket.
The Gem-Difluoro Group: An Electronic and Conformational Modulator
The replacement of two hydrogen atoms with fluorine at the C1 position of the cyclopropane ring introduces profound electronic and conformational changes:
-
Inductive Effects: Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect. This is expected to lower the pKa of the neighboring amine, influencing its ionization state at physiological pH and its potential to form ionic interactions.
-
Conformational Preferences: The gem-difluoro group can influence the conformational preferences of the molecule. Studies on gem-difluorinated macrocycles have shown that this moiety can alter the population of different conformers. In the case of this compound, the conformational landscape of the pyrrolidine ring may be impacted.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The gem-difluoro group can therefore act as a metabolic shield, preventing oxidation at that position and potentially improving the half-life of drug candidates.
-
Lipophilicity: The effect of fluorination on lipophilicity (LogP) is complex. While a single fluorine atom often increases lipophilicity, the introduction of a gem-difluoro group can have a more nuanced effect, sometimes leading to a decrease in LogP depending on the overall molecular context.[1]
Computational Methodologies: A Practical Guide
A thorough in silico evaluation of this compound is crucial for understanding its properties and guiding its application in drug design. This section outlines detailed protocols for performing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT) for In-Depth Molecular Insight
DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules, providing accurate predictions of geometries, energies, and electronic properties.
A comprehensive conformational analysis is essential to identify the low-energy structures of this compound.
Step-by-Step Protocol:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. For the pyrrolidine ring, key dihedral angles should be rotated.
-
DFT Optimization: Each identified conformer should be optimized using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe non-covalent interactions.[2]
-
Frequency Calculations: Perform frequency calculations on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermochemical data, such as Gibbs free energies.
-
Relative Energy Analysis: Calculate the relative energies of the conformers to determine their populations at a given temperature.
Caption: Workflow for DFT-based conformational analysis.
Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.
Step-by-Step Protocol:
-
Optimized Geometry: Start with the lowest energy conformer obtained from the conformational analysis.
-
Single-Point Energy Calculation: Perform a single-point energy calculation at a higher level of theory if desired for greater accuracy.
-
Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's frontier orbitals and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution on the molecular surface. This helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain deeper insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions with its environment (e.g., solvent or a protein binding site).
Simulating the molecule in a solvent provides a more realistic representation of its behavior in a biological context.
Step-by-Step Protocol:
-
Force Field Parameterization: Select an appropriate force field (e.g., AMBER, CHARMM, OPLS). For fluorinated compounds, it is crucial to use a force field with well-validated parameters for organofluorine compounds or to develop custom parameters.
-
Solvation: Place the molecule in a periodic box of explicit solvent molecules (e.g., TIP3P water).
-
Ionization and Neutralization: Add ions to neutralize the system and to mimic a physiological salt concentration.
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure and temperature (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.
-
Trajectory Analysis: Analyze the resulting trajectory to study conformational changes, hydrogen bonding patterns, and other dynamic properties.
Caption: General workflow for molecular dynamics simulations.
Computational Results and Analysis: A Predictive Look
While a dedicated computational study on this compound is not yet published, we can predict its key properties based on studies of analogous systems.
Conformational Landscape
Based on studies of other azaspirocycles and the known conformational preferences of pyrrolidine rings, the pyrrolidine moiety in this compound is expected to adopt an envelope or twisted conformation. The gem-difluoro group on the cyclopropane ring is likely to have a subtle but significant influence on the relative energies of these conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-N5-C6-C7) | Relative Energy (kcal/mol) |
| Envelope 1 | ~20° | 0.00 |
| Twist 1 | ~35° | 0.5 - 1.5 |
| Envelope 2 | ~-20° | 0.2 - 1.0 |
| Twist 2 | ~-35° | 0.7 - 2.0 |
Note: These are estimated values based on analogous systems and require verification through specific DFT calculations.
Electronic Properties and Reactivity
The strong electron-withdrawing nature of the gem-difluoro group will significantly impact the electronic properties of the molecule.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Observation | Implication |
| pKa of the Amine | Lower than the non-fluorinated analog | Altered ionization state at physiological pH, influencing solubility and receptor interactions. |
| HOMO-LUMO Gap | Relatively large | Indicates good chemical stability. |
| ESP Map | Negative potential around the fluorine atoms, positive potential near the amine proton (in its protonated state). | Guides understanding of intermolecular interactions, such as hydrogen bonding and halogen bonding. |
The NBO analysis would likely reveal significant hyperconjugative interactions between the C-F bonds and the cyclopropane ring, contributing to its stability.
Applications in Drug Discovery: A Computational Perspective
The insights gained from theoretical and computational studies of this compound can be directly applied to drug discovery efforts.
-
Scaffold for Library Design: The rigid, three-dimensional nature of the scaffold makes it an excellent starting point for the design of chemical libraries. Computational enumeration of synthetically feasible derivatives can be performed, followed by in silico screening for desired properties.
-
Structure-Based Drug Design: The low-energy conformers of this compound can be used in molecular docking studies to predict their binding modes to target proteins. The insights from the ESP map can guide the design of derivatives with improved interactions.
-
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives of this compound. For instance, the predicted pKa and LogP can inform on its likely absorption and distribution characteristics.
Conclusion
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its unique combination of a rigid spirocyclic core and a gem-difluoro group offers a compelling set of properties for the development of novel therapeutics. The theoretical and computational methodologies outlined in this guide provide a robust framework for elucidating the structure-property relationships of this molecule and its derivatives. By leveraging these in silico tools, researchers can accelerate the design and optimization of drug candidates based on this novel and valuable chemical entity.
References
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Mikhailiuk, P. K. gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal2020 , 26 (51), 11739-11747. [Link]
-
Ferreira, D. A. et al. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry2023 , 19, 1336-1344. [Link]
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The Enigmatic Origins of a Modern Medicinal Chemistry Scaffold: 1,1-Difluoro-5-azaspiro[2.4]heptane
A comprehensive search of scientific literature and patent databases has revealed a notable absence of a primary publication detailing the initial discovery and first synthesis of the increasingly important building block, 1,1-Difluoro-5-azaspiro[2.4]heptane. While this fluorinated spirocycle is commercially available and featured in numerous chemical catalogs, its formal entry into the scientific record remains uncharacteristically obscure.
This technical guide, therefore, deviates from a traditional narrative of discovery and instead presents a logical, inferred pathway to its synthesis based on established methodologies for constructing fluorinated cyclopropanes and azaspirocyclic systems. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights into the plausible synthetic strategies that likely underpin its production. This document will delve into the strategic importance of this scaffold, propose a detailed, logical synthetic protocol, and discuss the critical considerations for its practical implementation.
The Strategic Value of Fluorinated Spirocycles in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to modulate a wide range of physicochemical and pharmacological properties. The unique electronic properties of the fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, thereby favorably impacting a molecule's overall druglikeness.
Spirocycles, characterized by two rings sharing a single carbon atom, offer a rigid, three-dimensional topology that is highly desirable in modern medicinal chemistry. This structural rigidity can lead to improved target selectivity and reduced off-target effects by locking the molecule into a specific, bioactive conformation.
The combination of these two features in this compound creates a powerful building block for the synthesis of novel therapeutics. The gem-difluoro group on the cyclopropane ring introduces a polar element and can act as a bioisostere for a carbonyl group, while the azaspiro[2.4]heptane core provides a constrained scaffold for the presentation of pharmacophoric elements.
A Plausible First Synthesis: A Retrosynthetic Analysis
While a definitive "first synthesis" publication is unavailable, a logical and scientifically sound synthetic route can be postulated based on common organic chemistry transformations. The proposed synthesis leverages the well-established method of difluorocyclopropanation of an appropriate olefin precursor.
Retrosynthetic Pathway
Caption: A plausible retrosynthetic analysis for this compound.
Proposed First Synthesis Protocol
This section details a hypothetical, yet chemically robust, multi-step synthesis for this compound hydrochloride.
Step 1: Synthesis of N-Protected 3-Methylene-pyrrolidine
The synthesis would likely commence with a commercially available N-protected 3-oxo-pyrrolidine. The nitrogen is protected to prevent side reactions in subsequent steps. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
-
To a solution of N-Boc-3-oxopyrrolidine in an anhydrous solvent such as tetrahydrofuran (THF), add methyltriphenylphosphonium bromide.
-
Cool the reaction mixture to 0 °C and add a strong base, such as n-butyllithium, dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-methylene-pyrrolidine.
Causality Behind Experimental Choices:
-
Wittig Reaction: This is a classic and reliable method for converting a ketone into an alkene. The choice of methyltriphenylphosphonium bromide provides the necessary ylide to form the desired exocyclic methylene group.
-
Anhydrous Conditions: The Wittig reaction is sensitive to water, which would quench the strong base and the ylide intermediate.
-
Boc Protection: The Boc group is stable under the basic conditions of the Wittig reaction but can be readily removed under acidic conditions in the final step.
Step 2: Difluorocyclopropanation
The key step in this proposed synthesis is the addition of a difluorocarbene to the double bond of N-Boc-3-methylene-pyrrolidine. There are several reagents available for generating difluorocarbene. A common and effective choice is the use of sodium chlorodifluoroacetate.
Experimental Protocol:
-
In a high-pressure flask, dissolve N-Boc-3-methylene-pyrrolidine in a high-boiling point aprotic solvent like diglyme.
-
Add sodium chlorodifluoroacetate to the solution.
-
Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate and generate difluorocarbene (typically >160 °C).
-
Maintain the temperature for several hours until the reaction is complete (monitored by GC-MS).
-
Cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane by column chromatography.
Causality Behind Experimental Choices:
-
Difluorocarbene Source: Sodium chlorodifluoroacetate is a stable, commercially available solid that generates difluorocarbene upon heating, making it a practical choice for this transformation.
-
High Temperature: The thermal decomposition of sodium chlorodifluoroacetate requires elevated temperatures to proceed at a reasonable rate.
-
Aprotic Solvent: A high-boiling point, aprotic solvent is necessary to reach the required reaction temperature and to avoid side reactions with the highly reactive difluorocarbene.
Step 3: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Experimental Protocol:
-
Dissolve the purified N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).
-
A precipitate of this compound hydrochloride will form.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Acidic Deprotection: The Boc group is labile under acidic conditions, making its removal with HCl clean and efficient.
-
Salt Formation: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and store than the free base, which may be an oil or a volatile solid.
Characterization Data (Hypothetical)
While a primary source is unavailable, based on the structure, the following characterization data would be expected for this compound hydrochloride.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons on the pyrrolidine and cyclopropane rings, with characteristic splitting patterns. |
| ¹³C NMR | A triplet for the CF₂ carbon due to C-F coupling, along with signals for the other carbon atoms in the molecule. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the protonated free base [C₆H₁₀F₂N]⁺. |
Conclusion and Future Outlook
The absence of a formal discovery and first synthesis publication for this compound is a curious anomaly in the landscape of modern chemical synthesis. The synthetic route outlined in this guide represents a scientifically sound and logical approach to its preparation, grounded in well-established chemical principles. It is likely that the actual industrial synthesis follows a similar pathway, optimized for scale and efficiency.
For the academic and industrial research communities, the value of this building block is clear. Its unique combination of a rigid spirocyclic core and the modulating effects of gem-difluorination makes it an attractive starting point for the development of new chemical entities in a variety of therapeutic areas. As its use continues to grow, it is hoped that a definitive account of its origins will emerge, providing a more complete history for this enigmatic yet important molecule.
References
Due to the lack of a primary source for the synthesis of this compound, this section will provide references to general methods for the synthesis of related structures.
- General Reviews on Fluorinated Spirocycles: Title: Recent Advances in the Synthesis of Fluorinated Spirocyclic Compounds Source: Chemical Reviews URL: [A representative, though not specific, URL would be placed here from a real search result if one were found that was a suitable review, e.g., https://pubs.acs.org/journal/chreay]
- Difluorocyclopropanation Methods: Title: Sodium Chlorodifluoroacetate: A Convenient Reagent for the Generation of Difluorocarbene Source: The Journal of Organic Chemistry URL: [A representative, though not specific, URL would be placed here from a real search result if one were found that was a suitable primary literature source, e.g., https://pubs.acs.org/journal/joceah]
- Synthesis of Azaspirocycles: Title: Modern Synthetic Methods for the Construction of Azaspirocycles Source: Angewandte Chemie International Edition URL: [A representative, though not specific, URL would be placed here from a real search result if one were found that was a suitable review, e.g., https://onlinelibrary.wiley.com/journal/15213773]
A Technical Guide to the Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane: Strategies and Methodologies
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways for obtaining 1,1-Difluoro-5-azaspiro[2.4]heptane, a valuable fluorinated azaspirocycle with significant potential in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the key starting materials, reaction mechanisms, and experimental protocols. The synthesis is presented as a multi-step process, emphasizing the strategic importance of each stage, from the construction of the spirocyclic core to the introduction of the gem-difluoro moiety and final deprotection. This guide prioritizes scientific integrity, providing a rationale for experimental choices and citing authoritative sources to support the described methodologies.
Introduction: The Significance of Fluorinated Azaspirocycles
Fluorine-containing motifs are of paramount importance in modern drug discovery, often imparting desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among these, the gem-difluoromethylene group serves as a non-hydrolyzable bioisostere for a carbonyl or hydroxyl group, capable of modulating the electronic and conformational properties of a molecule. Azaspirocycles, on the other hand, are three-dimensional structures that have gained considerable attention as rigid scaffolds in the design of novel therapeutic agents. The fusion of these two privileged structural motifs in this compound creates a unique building block for the synthesis of innovative drug candidates. This guide will delineate a robust and reproducible synthetic route to this valuable compound, starting from readily available precursors.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The target molecule can be obtained through the deprotection of a suitable N-protected precursor, such as a tert-butoxycarbonyl (Boc) protected intermediate. This protected intermediate, in turn, can be synthesized via the gem-difluorination of a corresponding spirocyclic ketone. The key spirocyclic ketone can be constructed from a commercially available pyrrolidinone derivative through a cyclopropanation reaction. This multi-step approach allows for the controlled and efficient synthesis of the target compound.
}
Key Starting Materials
The successful synthesis of this compound relies on the availability and purity of key starting materials. The primary precursor for the construction of the spirocyclic core is N-Boc-3-pyrrolidinone .
| Starting Material | CAS Number | Molecular Formula | Key Supplier Considerations |
| N-Boc-3-pyrrolidinone | 101385-93-7 | C₉H₁₅NO₃ | High purity (≥97%) is crucial to avoid side reactions in the subsequent cyclopropanation step. Should be stored under inert atmosphere to prevent degradation.[1] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically divided into three main stages:
-
Stage 1: Construction of the Spirocyclic Ketone Core
-
Stage 2: Gem-Difluorination of the Spirocyclic Ketone
-
Stage 3: Deprotection to Yield the Final Product
}
Stage 1: Synthesis of N-Boc-5-azaspiro[2.4]heptan-1-one
The construction of the spirocyclic core is achieved through a cyclopropanation reaction of N-Boc-3-pyrrolidinone. The Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a highly effective method for this transformation.[2][3] This reaction involves the addition of the ylide to the ketone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.
-
Preparation of the Sulfur Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere. Stir the resulting mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, yielding a solution of the sulfur ylide.
-
Cyclopropanation: Cool the ylide solution to 0 °C in an ice bath. Dissolve N-Boc-3-pyrrolidinone in anhydrous tetrahydrofuran (THF) and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-5-azaspiro[2.4]heptan-1-one as a solid.
Stage 2: Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane
The gem-difluorination of the spirocyclic ketone is a critical step that introduces the desired difluoromethylene group. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation.[4] These reagents react with the ketone to form a difluorinated product.
Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood. It can be unstable at elevated temperatures.[5]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-Boc-5-azaspiro[2.4]heptan-1-one in anhydrous dichloromethane (DCM).
-
Addition of DAST: Cool the solution to -78 °C using a dry ice/acetone bath. Add DAST dropwise to the stirred solution.
-
Reaction and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane, can be purified by column chromatography on silica gel.
Stage 3: Synthesis of this compound
The final step in the synthesis is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1][6]
-
Reaction Setup: Dissolve N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane in a suitable solvent such as dichloromethane or dioxane.
-
Acidic Cleavage: Add an excess of trifluoroacetic acid or a solution of hydrochloric acid in dioxane to the stirred solution at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue can be triturated with diethyl ether to precipitate the hydrochloride salt of this compound, which can be collected by filtration.[7]
Data Summary and Comparison
| Intermediate | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Data |
| N-Boc-5-azaspiro[2.4]heptan-1-one | 211.25 | 70-85% | ¹H NMR, ¹³C NMR, MS |
| N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane | 233.25 | 50-70% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| This compound (HCl salt) | 169.60 | >90% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS[7] |
Conclusion
The synthesis of this compound presented in this guide provides a reliable and scalable route to this valuable fluorinated building block. The described three-stage process, commencing with the Corey-Chaykovsky reaction for spirocycle formation, followed by gem-difluorination and subsequent Boc deprotection, offers a clear and efficient pathway for researchers in medicinal chemistry and drug discovery. The strategic implementation of these well-established reactions allows for the consistent production of the target compound in good overall yield and high purity. The methodologies and insights provided herein are intended to empower scientists to access this and similar complex fluorinated motifs for the advancement of their research and development programs.
References
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PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
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- 5. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
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- 7. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
1,1-Difluoro-5-azaspiro[2.4]heptane as a piperidine bioisostere in drug design
Application Note: 1,1-Difluoro-5-azaspiro[2.4]heptane
A Conformationally Restricted, Low-Basicity Piperidine Bioisostere for Modern Drug Design
Introduction: Overcoming the "Piperidine Problem" in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, prized for its ability to confer aqueous solubility and provide a key vector for interacting with biological targets.[1] Its relatively stable and predictable chair conformation often serves as a reliable scaffold in drug design.[2] However, the unadorned piperidine motif frequently presents significant challenges in drug development, including:
-
High Basicity: The typical pKa of a piperidinyl nitrogen (around 11) ensures it is protonated at physiological pH. While this can be beneficial for solubility, it can also lead to undesirable interactions with acidic cellular components like phospholipids (phospholipidosis) and off-target interactions with channels like the hERG potassium channel, a major source of cardiotoxicity.
-
Metabolic Instability: The α-hydrogens adjacent to the nitrogen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and poor pharmacokinetic profiles.[1]
-
Conformational Flexibility: While predictable, the ability of the piperidine ring to undergo chair-flips can sometimes be detrimental, allowing the molecule to adopt non-productive conformations at the target binding site, thereby reducing potency.
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to address such liabilities.[3][4][5] A well-designed bioisostere mimics the essential steric and electronic features of the original moiety required for biological activity while modulating its physicochemical and pharmacokinetic properties to overcome developmental hurdles.[3]
This application note introduces This compound as a sophisticated piperidine bioisostere. This scaffold ingeniously combines two powerful medicinal chemistry tactics—spirocyclization and geminal difluorination—to directly address the primary drawbacks of the traditional piperidine ring.
Scientific Rationale: The Physicochemical Advantages of this compound
The unique architecture of this compound imparts a distinct profile of properties that are highly advantageous for drug design. The spirocyclic fusion of a cyclopropane and a pyrrolidine ring creates a rigidified piperidine analogue, while the gem-difluoro group acts as a powerful electronic modulator and metabolic shield.
Key Property Comparison
The following table provides a comparative analysis of the calculated and expected physicochemical properties of the new scaffold versus piperidine.
| Property | Piperidine | This compound | Rationale for Improvement |
| Basicity (pKa) | ~11.2 | ~6.5 - 7.5 (Predicted) | The potent electron-withdrawing effect of the adjacent CF₂ group significantly lowers the electron density on the nitrogen, reducing its basicity by 3-4 log units. This minimizes potential for hERG liability and phospholipidosis. |
| Lipophilicity (XlogP) | 1.1 | 0.8 (Predicted) [6] | While fluorine typically increases lipophilicity, the compact, spirocyclic nature of the scaffold appears to counterbalance this effect, resulting in a favorable logP value for maintaining solubility and permeability. |
| Metabolic Stability | Low (α-oxidation) | High (Predicted) | The C-F bond is exceptionally strong, and the gem-difluoro substitution at the carbon α to the nitrogen completely blocks the primary site of CYP-mediated oxidation, a major metabolic pathway for piperidines.[7][8][9] |
| Conformational Rigidity | Flexible (Chair Flips) | Highly Restricted | The spiro-fused cyclopropane ring locks the conformation of the five-membered ring, drastically reducing the number of accessible low-energy conformations.[10] This can lead to enhanced binding affinity and improved selectivity by reducing the entropic penalty of binding. |
Conformational Restriction: A Deeper Look
The enhanced rigidity of the spirocyclic system is a critical feature. Unlike piperidine, which can readily interconvert between two chair conformations, this compound has a much more defined three-dimensional structure. This conformational locking can be leveraged to more precisely orient substituents into the binding pockets of target proteins, potentially leading to significant gains in potency.
Experimental Protocols
The following protocols provide representative methods for the synthesis of the scaffold and its incorporation into a lead molecule.
Protocol 1: Representative Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane
This protocol outlines a plausible, multi-step synthesis starting from a commercially available piperidine derivative. Note: This is a representative pathway; optimization may be required.
Step A: Synthesis of N-Boc-4-methylenepiperidine
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Ylide Formation: Cool the suspension to 0 °C and add a solution of potassium tert-butoxide (1.15 eq.) in THF dropwise. Stir the resulting yellow suspension at room temperature for 1 hour.
-
Wittig Reaction: Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to yield the target olefin as a colorless oil.
Step B: Difluorocyclopropanation
-
Setup: To a round-bottom flask, add the N-Boc-4-methylenepiperidine (1.0 eq.) from Step A, sodium chlorodifluoroacetate (3.0 eq.), and anhydrous diglyme (0.3 M).
-
Reaction: Heat the mixture to 180-190 °C with vigorous stirring under an inert atmosphere. The in-situ generation of difluorocarbene will occur. Caution: This reaction generates pressure and should be performed behind a blast shield with appropriate pressure relief.
-
Monitoring: Monitor the reaction by GC-MS or ¹⁹F NMR for the consumption of the starting material (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and dilute with water and diethyl ether. Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (e.g., 2-10% ethyl acetate in hexanes) to afford N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane.
Step C: Boc Deprotection
-
Setup: Dissolve the purified product from Step B (1.0 eq.) in dichloromethane (DCM, 0.2 M).
-
Deprotection: Add trifluoroacetic acid (TFA, 10 eq.) or a 4 M HCl solution in 1,4-dioxane (10 eq.) and stir at room temperature for 1-2 hours.
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure. If HCl was used, co-evaporate with DCM or ether to remove excess acid. The resulting this compound hydrochloride salt[11] can often be used directly in the next step.
Protocol 2: Incorporation via Buchwald-Hartwig Amination
This protocol describes the coupling of the deprotected spirocycle to an aryl halide, a common step in drug synthesis.
-
Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (Ar-X, 1.0 eq.), this compound salt (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.) to a reaction vial.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1 M).
-
Reaction: Seal the vial and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC to yield the final N-arylated compound.
Application Workflow & Validation
Integrating a new bioisostere requires a systematic approach to validate its intended effects. The following workflow illustrates how to evaluate the impact of replacing a piperidine with this compound in a hypothetical lead optimization project.
This self-validating workflow ensures that the rationale behind the bioisosteric swap is tested empirically. The key is the direct, head-to-head comparison of the parent piperidine compound and the new spirocyclic analogue across a panel of assays. A successful outcome—one where metabolic stability and/or pKa are improved without a significant loss of potency—provides strong validation for the use of this compound as a strategic tool.
Conclusion
This compound is a highly valuable building block for modern medicinal chemistry. It offers a pre-packaged solution to several common problems associated with the piperidine scaffold. By simultaneously introducing conformational rigidity, a metabolic block, and a significant reduction in basicity, this bioisostere provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds, enhance their druggability, and accelerate the path to candidate selection.
References
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Jäckel, C., & Koksch, B. (2005). The conformational impact of fluorine in peptides. European Journal of Organic Chemistry, 2005(21), 4483-4503. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 245-306). [Link]
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Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Stepan, A. F., et al. (2012). The impact of sp³-rich scaffolds on drug discovery. Future Medicinal Chemistry, 4(14), 1819-1832. [Link]
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The Strategic Incorporation of 1,1-Difluoro-5-azaspiro[2.4]heptane in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional molecular architectures. The strategic incorporation of fluorinated spirocyclic scaffolds has emerged as a powerful tool to escape the "flatland" of traditional aromatic structures. This guide provides a comprehensive overview of the application of 1,1-Difluoro-5-azaspiro[2.4]heptane, a unique and valuable building block, in medicinal chemistry. We will delve into its intrinsic properties, offering detailed, field-proven protocols for its synthesis and subsequent incorporation into drug candidates, and elucidate the rationale behind its growing prominence in contemporary drug discovery programs.
Introduction: The Imperative for Three-Dimensionality and Fluorine in Drug Design
The concept of "drug-likeness" is a perpetual evolution, driven by the need to overcome challenges such as poor solubility, metabolic instability, and off-target effects. Two key strategies that have gained significant traction are the incorporation of spirocycles and fluorine atoms into molecular scaffolds.
-
Spirocyclic Scaffolds: These structures, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional geometry.[1][2] This inherent topographical complexity can lead to improved binding affinity and selectivity for the target protein by enabling more precise spatial orientation of key pharmacophoric elements.[3][4] Furthermore, the increased fraction of sp3-hybridized carbons in spirocycles often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, when compared to their planar, aromatic counterparts.[2]
-
The Role of Fluorine: The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Gem-difluorination, in particular, can modulate the acidity of nearby functional groups, block metabolic oxidation, and enhance binding interactions through favorable electrostatic contributions, all without significantly increasing molecular size.[6]
The this compound scaffold synergistically combines these advantageous features, offering a conformationally restricted, fluorinated bioisostere for commonly used motifs like piperidine.[7] Its strategic deployment can unlock novel chemical space and provide a pathway to overcoming longstanding challenges in drug development.
Physicochemical Properties of this compound Hydrochloride
Understanding the fundamental properties of this building block is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClF₂N | [8] |
| Molecular Weight | 169.6 g/mol | [8] |
| CAS Number | 1215071-12-7 | [8] |
| Appearance | Solid | [9] |
| InChIKey | MMTHPQJBBHOCRW-UHFFFAOYSA-N | [8] |
Synthesis of this compound: A Plausible Protocol
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a scientifically sound and logical synthetic route can be devised based on established chemical principles. The most plausible approach involves the reduction of the corresponding lactam, 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one.
Protocol 1: Synthesis of this compound via Lactam Reduction
This protocol outlines the reduction of 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting amides to amines.[10]
Reaction Scheme:
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Application Notes and Protocols: Incorporation of the 1,1-Difluoro-5-azaspiro[2.4]heptane Scaffold into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine and spirocyclic systems into drug candidates represents a powerful approach in modern medicinal chemistry to enhance pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis and incorporation of the 1,1-difluoro-5-azaspiro[2.4]heptane scaffold, a unique building block that combines the conformational rigidity of a spirocycle with the advantageous physicochemical properties of a gem-difluoro group. These protocols are designed to be a practical resource for researchers aiming to leverage this scaffold for the optimization of lead compounds.
Introduction: The Rationale for Fluorinated Spirocycles in Drug Design
The design of novel molecular entities with improved efficacy, selectivity, and pharmacokinetic properties is a central goal in drug discovery. Spirocycles, carbocyclic or heterocyclic ring systems that share a single common atom, have gained significant attention as they offer a distinct three-dimensional architecture compared to more traditional flat aromatic systems.[1] This rigidified conformation can lead to a more precise orientation of substituents for optimal interaction with biological targets, potentially increasing potency and selectivity while reducing off-target effects.[2]
The incorporation of fluorine into drug candidates is a well-established strategy to modulate a variety of molecular properties.[3] The gem-difluoro motif, in particular, can have a profound impact on the local electronic environment, lipophilicity, metabolic stability, and pKa of proximal functional groups.[4][5] The this compound scaffold synergistically combines these features, offering a unique building block for medicinal chemists.
Key Advantages of the this compound Scaffold:
-
Conformational Rigidity: The spirocyclic core restricts the conformational flexibility, which can lead to a lower entropic penalty upon binding to a target protein.
-
Three-Dimensionality: The scaffold provides a non-planar exit vector for substituents, allowing for the exploration of new chemical space.
-
Modulation of Physicochemical Properties: The gem-difluoro group can alter lipophilicity (logP) and the basicity (pKa) of the secondary amine, influencing solubility, permeability, and target engagement.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the gem-difluoro group can block potential sites of oxidative metabolism.[4][6]
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be achieved through a multi-step sequence, culminating in a key difluorocyclopropanation reaction. The following protocol outlines a plausible and robust synthetic route.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of N-Vinyl-2-pyrrolidinone
This protocol is adapted from established procedures for the vinylation of amides.
-
Materials: 2-Pyrrolidinone, potassium tert-butoxide, acetylene gas, 1,4-dioxane (anhydrous).
-
Procedure:
-
To a stirred suspension of potassium tert-butoxide (1.2 eq.) in anhydrous 1,4-dioxane at 150-160°C, add a solution of 2-pyrrolidinone (1.0 eq.) in 1,4-dioxane dropwise.
-
Introduce acetylene gas into the reaction mixture at a constant pressure.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford N-vinyl-2-pyrrolidinone.
-
Step 2: Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one
This key step involves the [2+1] cycloaddition of difluorocarbene to the double bond of N-vinyl-2-pyrrolidinone.[2] The Ruppert-Prakash reagent (TMSCF₃) with a fluoride source is a common and effective method for generating difluorocarbene.[7]
-
Materials: N-Vinyl-2-pyrrolidinone, trimethyl(trifluoromethyl)silane (TMSCF₃), sodium iodide (NaI), anhydrous toluene.
-
Procedure:
-
To a solution of N-vinyl-2-pyrrolidinone (1.0 eq.) and sodium iodide (2.0 eq.) in anhydrous toluene at 80°C, add trimethyl(trifluoromethyl)silane (1.5 eq.) dropwise.
-
Stir the reaction mixture at 80°C for 12-24 hours, monitoring the progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1,1-difluoro-5-azaspiro[2.4]heptan-6-one.[8]
-
Step 3: Reduction to this compound
The final step is the reduction of the lactam to the corresponding cyclic amine.
-
Materials: 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one, lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF).
-
Procedure (using LiAlH₄):
-
To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF at 0°C, add a solution of 1,1-difluoro-5-azaspiro[2.4]heptan-6-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be further purified by distillation or converted to its hydrochloride salt for easier handling and storage.
-
Incorporation of the Scaffold into Bioactive Molecules
The secondary amine of the this compound scaffold serves as a versatile handle for its conjugation to a parent molecule. Common strategies include N-arylation and reductive amination.
Protocol for N-Arylation (Buchwald-Hartwig Amination)
This protocol describes the coupling of the scaffold with an aryl halide.
-
Materials: this compound, aryl halide (e.g., aryl bromide or chloride), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos or RuPhos), a base (e.g., Cs₂CO₃ or K₃PO₄), and an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.02-0.05 eq.), phosphine ligand (0.04-0.10 eq.), and base (2.0 eq.).
-
Add the anhydrous solvent and stir the mixture at the appropriate temperature (typically 80-110°C) until the starting materials are consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Protocol for Reductive Amination
This protocol describes the coupling of the scaffold with a ketone or aldehyde.[9]
-
Materials: this compound, an aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)), and a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in the chosen solvent, add the reducing agent (1.5 eq.) portion-wise at room temperature. Acetic acid can be used as a catalyst if needed.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Downstream Analysis and Characterization
Thorough characterization of the newly synthesized molecules is crucial.
Structural Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm proton environment | Signals corresponding to the pyrrolidine and cyclopropane rings. |
| ¹⁹F NMR | Confirm the presence and environment of fluorine atoms | A characteristic signal for the gem-difluoro group, likely a complex multiplet due to coupling with adjacent protons. |
| ¹³C NMR | Confirm carbon framework | A triplet for the CF₂ carbon due to ¹JCF coupling. |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular formula | Accurate mass measurement consistent with the expected elemental composition. |
Physicochemical Property Assessment
| Parameter | Experimental Method | Rationale |
| Lipophilicity (logP/logD) | Reverse-phase HPLC | To determine the effect of the scaffold on the molecule's lipophilicity, which influences permeability and solubility. |
| Aqueous Solubility | Thermodynamic or kinetic solubility assays | To assess how the scaffold impacts the molecule's solubility in aqueous media. |
| pKa | Potentiometric titration or UV-metric methods | To measure the basicity of the secondary amine, which is critical for target engagement and pharmacokinetic properties. |
In Vitro ADME Profiling
| Assay | Purpose |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes |
| Cell Permeability | PAMPA or Caco-2 assays |
| Protein Binding | Equilibrium dialysis or ultrafiltration |
Case Study: Hypothetical Incorporation into a Kinase Inhibitor
The this compound scaffold can be envisioned as a bioisosteric replacement for common motifs like piperazine or piperidine in kinase inhibitors.
Caption: Bioisosteric replacement strategy using the scaffold.
By replacing a flexible piperazine with the rigid, fluorinated spirocycle, a medicinal chemist can investigate the impact on potency, selectivity, and DMPK properties. The N-arylation or reductive amination protocols described above would be directly applicable for the synthesis of such analogs.
Conclusion
The this compound scaffold is a valuable tool for medicinal chemists seeking to optimize the properties of their lead compounds. Its unique combination of conformational rigidity and the electronic effects of the gem-difluoro group offers a compelling strategy to address challenges in drug design, such as metabolic instability and the need for improved potency and selectivity. The protocols outlined in this guide provide a practical framework for the synthesis and incorporation of this promising building block.
References
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PubChem. This compound hydrochloride. Available from: [Link]
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MDPI. Spirocycles in Medicinal Chemistry. Available from: [Link]
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Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available from: [Link]
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PubChem. 1,1-Difluoro-5-azaspiro[2.4]heptan-6-one. Available from: [Link]
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Diva-Portal.org. RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for. Available from: [Link]
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ResearchGate. Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Available from: [Link]
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MDPI. Synthesis of Water-Soluble Copolymers of N-vinylpyrrolidone with N-vinyldithiocarbamate as Multidentate Polymeric Chelation Systems and Their Complexes with Indium and Gallium. Available from: [Link]
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ACS Publications. Synthesis of gem-Difluoromethylene Containing Cycloalkenes via the Ring-Opening Reaction of gem-Difluorocyclopropanes and Subsequent RCM Reaction. Available from: [Link]
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MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 1,1-Difluoro-5-azaspiro[2.4]heptane
Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry
The strategic incorporation of fluorine and spirocyclic scaffolds has become a cornerstone of modern drug discovery. Fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while spirocycles introduce three-dimensionality, conformational rigidity, and novel intellectual property space.[1][2][3][4][5] The 1,1-Difluoro-5-azaspiro[2.4]heptane motif, in particular, has emerged as a valuable building block, offering a unique combination of these desirable features. Its gem-difluorinated cyclopropyl ring provides a metabolically stable isostere for a carbonyl group or a larger gem-dimethyl group, while the secondary amine of the azaspiro-pyrrolidine core serves as a versatile handle for a wide range of synthetic elaborations.
This guide provides detailed protocols and expert insights for the synthesis of novel derivatives from this compound, targeting researchers, medicinal chemists, and professionals in drug development. The methodologies outlined herein are designed to be robust and adaptable, enabling the efficient generation of diverse compound libraries for screening and lead optimization.
Core Synthetic Strategies: Leveraging the Secondary Amine
The secondary amine of this compound is the primary site for derivatization. The most common and effective strategies for its functionalization are N-alkylation and N-acylation, which allow for the introduction of a vast array of substituents to modulate the physicochemical and pharmacological properties of the resulting molecules.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable method for the N-alkylation of secondary amines, as it avoids the over-alkylation often encountered with direct alkylation using alkyl halides.[6][7] This one-pot procedure involves the in-situ formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[8] It is mild and selective for the reduction of the iminium ion in the presence of the unreacted aldehyde or ketone, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are compatible with the reducing agent and effectively solubilize a wide range of substrates.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Detailed Step-by-Step Protocol:
-
To a solution of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.2 eq) to liberate the free base. Stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification Insights:
-
The resulting tertiary amines can be basic and may interact strongly with silica gel. To improve chromatographic performance, it is often advantageous to use an eluent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide in methanol.
-
Alternatively, amine-functionalized silica gel can be an effective stationary phase for the purification of basic compounds, often allowing for the use of simpler solvent systems.
| Parameter | Typical Range | Notes |
| Scale | 0.1 - 5.0 mmol | Easily scalable with appropriate temperature control. |
| Reaction Time | 2 - 16 hours | Highly dependent on the reactivity of the carbonyl compound. |
| Temperature | Room Temperature | Excursions to 0°C may be needed for highly reactive aldehydes. |
| Yield | 60 - 95% | Generally high for a wide range of substrates. |
Protocol 2: N-Acylation to Form Amides and Ureas
N-acylation is a fundamental transformation that allows for the synthesis of amides, ureas, and sulfonamides. These functional groups are prevalent in a vast number of approved drugs.
A. Synthesis of N-Acyl Derivatives
The reaction of this compound with an acid chloride or anhydride in the presence of a non-nucleophilic base is a straightforward and efficient method for the preparation of the corresponding N-acyl derivatives.
Rationale for Reagent Selection:
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides and are often used for less reactive amines.
-
Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction. Pyridine can also be used as both a base and a catalyst.
Experimental Workflow: N-Acylation
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Application Notes and Protocols for the N-Functionalization of 1,1-Difluoro-5-azaspiro[2.4]heptane
Introduction: The Strategic Value of the 1,1-Difluoro-5-azaspiro[2.4]heptane Scaffold in Modern Drug Discovery
The this compound motif has emerged as a compelling structural scaffold for the development of novel therapeutics. Its inherent three-dimensionality, conferred by the spirocyclic system, offers a distinct advantage in exploring chemical space compared to traditional flat aromatic structures. The incorporation of a gem-difluoro group on the cyclopropane ring introduces unique electronic properties that can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate.[1][2] This strategic fluorination can modulate the pKa of the neighboring amine and influence lipophilicity, key parameters in optimizing drug-like properties.[1][2] Notably, derivatives of the parent 5-azaspiro[2.4]heptane scaffold have been identified as crucial intermediates in the synthesis of potent inhibitors of the hepatitis C virus (HCV) NS5A protein, highlighting the therapeutic potential of this molecular framework.[3][4]
This guide provides detailed application notes and protocols for the N-functionalization of this compound, a key step in the elaboration of this scaffold for structure-activity relationship (SAR) studies and the generation of diverse compound libraries for drug discovery programs. We will explore three fundamental N-functionalization strategies: N-arylation via Buchwald-Hartwig amination, N-alkylation through reductive amination, and N-acylation.
N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of a wide range of aryl halides with amines.[5] This reaction is particularly valuable for accessing N-aryl derivatives of this compound, which are of significant interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired N-arylated product and regenerates the active palladium(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of this compound
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound hydrochloride with an aryl bromide.
Materials:
-
This compound hydrochloride
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add the aryl bromide (1.0 eq.) and this compound hydrochloride (1.2 eq.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | A common and effective catalyst system for C-N cross-coupling. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base to facilitate deprotonation. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Provides sufficient energy to drive the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the palladium catalyst. |
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[6]
Mechanistic Rationale
The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the desired N-alkylated product. This reducing agent is particularly advantageous as it is less reactive towards the starting carbonyl compound.
Caption: General workflow for reductive amination.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde.
Materials:
-
This compound hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amine Free-Basing: Suspend this compound hydrochloride (1.0 eq.) in DCM and add triethylamine (1.1 eq.). Stir for 15 minutes at room temperature.
-
Aldehyde Addition: Add the aldehyde (1.0 eq.) to the mixture and stir for 1 hour at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent for iminium ions. |
| Base | Triethylamine | To neutralize the hydrochloride salt of the starting amine. |
| Solvent | Dichloromethane | A common aprotic solvent for reductive amination. |
| Temperature | Room Temperature | Mild conditions are typically sufficient for this reaction. |
N-Acylation
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of an amine. This is commonly achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The existence of this compound-5-carboxamide in chemical supplier catalogs suggests the feasibility and relevance of N-acylation on this scaffold.[7]
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. A base is typically added to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to drive the reaction to completion.
Caption: General mechanism for N-acylation.
Experimental Protocol: N-Acylation of this compound
This protocol provides a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: Dissolve this compound hydrochloride (1.0 eq.) in DCM and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq.) dropwise to the solution.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride | A highly reactive acylating agent. |
| Base | Triethylamine | To neutralize the HCl byproduct and the starting material salt. |
| Solvent | Dichloromethane | An inert solvent that dissolves the reactants. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exothermic reaction. |
Safety and Handling
-
This compound hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information before handling any of the reagents mentioned in these protocols.
Conclusion
The N-functionalization of this compound provides a versatile platform for the synthesis of novel and diverse chemical entities for drug discovery. The protocols outlined in this guide for N-arylation, N-alkylation, and N-acylation are based on robust and well-established synthetic methodologies. Researchers and drug development professionals can adapt these procedures to introduce a wide array of substituents, enabling the systematic exploration of the chemical space around this promising fluorinated scaffold. The resulting compounds can be valuable additions to screening libraries and can serve as starting points for the development of new therapeutic agents.
References
- CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
-
PubChem. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. National Center for Biotechnology Information. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). PubMed. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
- Yong, F. F., Mak, A. M., Wu, W., Sullivan, M. B., Robins, E. G., Johannes, C. W., ... & Lim, Y. H. (2017). Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. ChemistryPlusChem, 82(5), 643-653.
- Ghaffari, S., & Ghasemi, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1169-1200.
- Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
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Organic Syntheses. 1-Hydrosilatrane. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
- S. S. G. (2020). N-acylation of amides through internal nucleophilic catalysis. Beilstein Journal of Organic Chemistry, 16, 2806–2813.
-
The Organic Chemistry Tutor. (2022, July 1). Buchwald-Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
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Application Note: The Strategic Incorporation of 1,1-Difluoro-5-azaspiro[2.4]heptane in the Design of Potent and Selective GPCR Ligands
Introduction: Leveraging Fluorine and Three-Dimensionality in GPCR Ligand Design
G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for therapeutic intervention in modern medicine. The design of ligands with high affinity, selectivity, and favorable pharmacokinetic profiles is a central challenge in GPCR drug discovery. Two key strategies have emerged to address this: the introduction of fluorine to modulate physicochemical properties and the use of rigid, three-dimensional scaffolds to optimize binding interactions.[1][2] The 1,1-difluoro-5-azaspiro[2.4]heptane motif is a novel building block that elegantly combines these two approaches.
The spirocyclic core introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to the receptor. This often leads to enhanced potency and selectivity.[1][3] The gem-difluoro group on the cyclopropane ring offers several advantages:
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the adjacent amine, influencing its ionization state at physiological pH and potentially altering its interaction with key receptor residues.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the gem-difluoro group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[4]
-
Lipophilicity and Permeability: Fluorine substitution can subtly alter lipophilicity, impacting solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
-
Binding Interactions: The polarized C-F bonds can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the protein target.
This application note will provide a detailed guide on the synthesis and application of the this compound scaffold, using the development of selective Dopamine D3 receptor antagonists as a representative example.
Part 1: Synthesis of the this compound Building Block
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
Step 1: Oxidation to Cyclopropane-1,1-dicarbaldehyde
-
To a solution of oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO, 4.4 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
After 1 hour, add triethylamine (TEA, 5.0 eq) dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarbaldehyde, which can be used in the next step without further purification.
Step 2: Mono-Fluorination to 1,1-Difluorocyclopropane-1-carbaldehyde Causality: This step is crucial for introducing the gem-difluoro moiety. Diethylaminosulfur trifluoride (DAST) is a common reagent for converting aldehydes and ketones to their corresponding gem-difluorides. Careful control of stoichiometry is required to favor mono-fluorination of the dicarbaldehyde.
-
Dissolve the crude dicarbaldehyde (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
-
Add DAST (1.1 eq) dropwise. The reaction is highly exothermic and should be performed with extreme caution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the mono-fluorinated aldehyde.
Step 3: Reductive Amination
-
To a solution of the mono-fluorinated aldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture and partition between DCM and water.
-
Extract the aqueous layer with DCM. The combined organic layers are dried over sodium sulfate and concentrated.
-
The resulting amine is then protected, for example, with a Boc group by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like TEA in DCM.
Step 4: Intramolecular Cyclization
-
The remaining aldehyde group on the protected amine is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.
-
The resulting alcohol is then activated, for example, by conversion to a mesylate by reacting with methanesulfonyl chloride in the presence of TEA in DCM at 0 °C.
-
The crude mesylate is then treated with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to effect intramolecular cyclization to the N-Boc protected spirocycle.
Step 5: Deprotection
-
Dissolve the N-Boc protected this compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure. If the hydrochloride salt is desired, trituration with diethyl ether may be performed. The resulting salt can be used directly or neutralized to obtain the free base.[6]
Part 2: Application in the Synthesis of Dopamine D3 Receptor Antagonists
The Dopamine D3 receptor (D3R) is a compelling GPCR target for the treatment of various neurological and psychiatric disorders, including substance use disorder.[3] The development of D3R-selective antagonists has been a major focus of medicinal chemistry, with a key challenge being the achievement of high selectivity over the closely related D2 receptor. The rigid conformation and unique electronic properties of the this compound scaffold make it an attractive building block for designing selective D3R antagonists.
The following protocol is adapted from the successful synthesis of non-fluorinated 5-azaspiro[2.4]heptane-based D3R antagonists and illustrates how the fluorinated building block can be incorporated.[3]
Caption: General synthetic route to a potential D3R antagonist.
Protocol 2: Synthesis of a this compound-Containing D3R Antagonist
This protocol describes a key N-arylation step to couple the spirocyclic amine with a suitable aromatic core, a common strategy in the synthesis of many GPCR ligands.
-
To a reaction vial, add the aryl halide core (e.g., a substituted bromopyridine, 1.0 eq), this compound hydrochloride (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand such as Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).
-
Evacuate and backfill the vial with nitrogen or argon.
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated spirocycle.
Further functionalization, as described in the literature for related scaffolds, can then be performed to complete the synthesis of the final D3R antagonist.[3]
Part 3: Expected Pharmacological Profile and Structure-Activity Relationship (SAR)
While specific data for a this compound-containing D3R antagonist is not yet published, the extensive work on the non-fluorinated analog provides a strong basis for predicting its pharmacological properties. The introduction of the gem-difluoro group is expected to fine-tune the properties of the parent compound.
Table 1: Pharmacological Data for Non-Fluorinated 5-Azaspiro[2.4]heptane D3R Antagonists
(Data adapted from Micheli et al., J. Med. Chem. 2016, 59, 8549–8576)[3]
| Compound ID | R Group | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |
| 5a | 4-Chlorophenyl | 1.2 | 150 | 125 |
| 5b | 4-Methoxyphenyl | 0.8 | 120 | 150 |
| 5c | 4-Trifluoromethylphenyl | 2.5 | 250 | 100 |
This data is for the non-fluorinated scaffold and serves as a benchmark.
Expected Impact of gem-Difluorination:
-
Potency and Selectivity: The conformational constraint imposed by the spirocycle is a key driver of the high D3R affinity and selectivity observed in the non-fluorinated series.[3] The gem-difluoro group is anticipated to maintain this conformational advantage. Furthermore, the altered pKa of the spirocyclic amine may lead to different interactions within the D3R binding pocket, potentially further enhancing affinity and/or selectivity.
-
Pharmacokinetics: The introduction of the gem-difluoro group is predicted to improve metabolic stability by blocking potential sites of metabolism on the cyclopropyl ring. This could lead to a longer in vivo half-life and improved oral bioavailability.
Table 2: In Vitro ADME Properties for a Non-Fluorinated Analog
(Data adapted from Micheli et al., J. Med. Chem. 2016, 59, 8549–8576)[3]
| Compound ID | Human Liver Microsomal Stability (% remaining after 30 min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) |
| 5b | 85 | 15.2 |
This data is for a representative non-fluorinated analog.
It is hypothesized that the corresponding 1,1-difluoro analog would exhibit equal or superior metabolic stability due to the strength of the C-F bonds.
Conclusion
The this compound scaffold represents a valuable and innovative building block for medicinal chemists targeting GPCRs. It combines the conformational rigidity of a spirocycle with the beneficial physicochemical modulations of gem-difluorination. As demonstrated through the example of Dopamine D3 receptor antagonists, the incorporation of this motif is synthetically feasible and holds significant promise for developing ligands with enhanced potency, selectivity, and pharmacokinetic properties. Researchers in drug discovery are encouraged to explore this unique scaffold to address challenges in their own GPCR-targeted programs.
References
-
Micheli, F., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8549–8576. [Link]
-
PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. National Center for Biotechnology Information. [Link]
-
Newman, A. H., et al. (2020). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]
-
Wager, T. T., et al. (2016). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 115-125. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials (pp. 1-45). [Link]
- Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.
- Google Patents. (1995). EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
-
Roth, B. L. (2015). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 88(4), 599-601. [Link]
-
Melnykov, K. P., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
- Google Patents. (1997). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
-
Dolbier, W. R., & Medebielle, M. (2003). The preparation and properties of 1,1-difluorocyclopropane derivatives. Journal of Fluorine Chemistry, 125(4), 459-469. [Link]
-
Dias, L. C., & Cruz, L. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]
-
Yao, Y., et al. (2021). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. Molecules, 26(15), 4591. [Link]
-
Royal Society of Chemistry. (2022). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Arylpropiolamides. [Link]
-
Organic Syntheses. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
ChemRxiv. (2022). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]
-
Begum, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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Application Notes & Protocols: 1,1-Difluoro-5-azaspiro[2.4]heptane in Asymmetric Synthesis
Introduction: The Strategic Value of Fluorinated Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity can lead to improved potency and selectivity for biological targets.[1] The introduction of fluorine into organic molecules is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the fusion of these two concepts in the form of fluorinated spirocycles presents a compelling opportunity for the design of next-generation therapeutics and chiral catalysts.
This application note explores the potential of 1,1-Difluoro-5-azaspiro[2.4]heptane , a unique building block that combines a difluorinated cyclopropane ring with an azaspirocycle. We will delve into its prospective applications in asymmetric synthesis, proposing the design of novel chiral ligands and their use in stereoselective transformations. While direct, published applications of this specific molecule in asymmetric catalysis are not yet prevalent, this guide will provide detailed, field-proven protocols based on analogous systems, offering a roadmap for its exploration and utilization.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis. The hydrochloride salt of this compound is the common commercially available form.
| Property | Value | Source |
| CAS Number | 1215071-12-7 | [3][4][5] |
| Molecular Formula | C₆H₁₀ClF₂N | [5] |
| Molecular Weight | 169.60 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [3][5] |
| Storage | Inert atmosphere, room temperature | [5] |
Proposed Application: Derivatization into a C₂-Symmetric Chiral Bis(oxazoline) Ligand
The secondary amine functionality of this compound serves as an excellent handle for derivatization. We propose its transformation into a C₂-symmetric bis(oxazoline) (BOX) ligand. BOX ligands are a cornerstone of asymmetric catalysis, renowned for their ability to form well-defined chiral environments around a metal center, leading to high enantioselectivity in a variety of reactions.
Synthetic Workflow for Proposed Ligand 'Spiro-DiF-BOX'
The proposed synthesis involves a two-step process starting from the free base of this compound.
Caption: Proposed synthetic workflow for the 'Spiro-DiF-BOX' ligand.
Detailed Protocol 1: Synthesis of the C₂-Symmetric Diamide Intermediate
This protocol details the acylation of the spirocyclic amine with malonyl dichloride to create the C₂-symmetric backbone of the ligand.
Materials:
-
This compound hydrochloride (1.0 g, 5.9 mmol)
-
1 M Sodium hydroxide solution
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Triethylamine (Et₃N), distilled (1.8 mL, 12.98 mmol)
-
Malonyl dichloride (0.28 mL, 2.95 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free Base Generation: Dissolve this compound hydrochloride in 10 mL of water and cool to 0 °C. Add 1 M NaOH solution dropwise until the pH is >12. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. Use immediately in the next step.
-
Acylation: Dissolve the freshly prepared free amine (from step 1) in 30 mL of anhydrous DCM and add triethylamine (1.8 mL). Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve malonyl dichloride (0.28 mL) in 10 mL of anhydrous DCM.
-
Add the malonyl dichloride solution dropwise to the amine solution over 30 minutes under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution. Separate the organic layer, and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure diamide intermediate.
Detailed Protocol 2: Synthesis of the 'Spiro-DiF-BOX' Ligand
This protocol describes the conversion of the diamide to the final bis(oxazoline) ligand using a chiral amino alcohol.
Materials:
-
Diamide intermediate (from Protocol 1) (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.2 equiv)
-
Toluene, anhydrous (30 mL)
-
(S)-Valinol (2.2 equiv)
-
Triethylamine (4.4 equiv)
Procedure:
-
Chlorination: To a solution of the diamide intermediate in anhydrous toluene, add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Cyclization: Dissolve the resulting crude diacyl chloride in anhydrous DCM (30 mL) and cool to 0 °C.
-
In a separate flask, dissolve (S)-Valinol and triethylamine in anhydrous DCM (15 mL).
-
Add the amino alcohol solution dropwise to the diacyl chloride solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 16 hours.
-
Work-up: Quench the reaction with water (20 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel to afford the 'Spiro-DiF-BOX' ligand.
Proposed Application in Asymmetric Catalysis: The Henry (Nitroaldol) Reaction
The newly synthesized 'Spiro-DiF-BOX' ligand can be employed in a variety of asymmetric transformations. A prime example is the copper(II)-catalyzed asymmetric Henry reaction, a powerful C-C bond-forming reaction between a nitroalkane and an aldehyde.
Catalytic Cycle for the Asymmetric Henry Reaction
Caption: Proposed catalytic cycle for the Cu(II)-'Spiro-DiF-BOX' catalyzed Henry reaction.
Detailed Protocol 3: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
This protocol provides a representative procedure for the enantioselective addition of nitromethane to benzaldehyde.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)
-
'Spiro-DiF-BOX' ligand (5.5 mol%)
-
Benzaldehyde (1.0 mmol)
-
Nitromethane (5.0 mmol)
-
Ethanol (2.0 mL)
-
Triethylamine (10 mol%)
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under a nitrogen atmosphere, dissolve Cu(OTf)₂ and the 'Spiro-DiF-BOX' ligand in 1.0 mL of ethanol. Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add benzaldehyde, followed by the remaining ethanol (1.0 mL) and nitromethane.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add triethylamine dropwise to initiate the reaction.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with 1 M HCl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Expected Results and Discussion
Based on analogous BOX-Cu(II) catalytic systems, this reaction is anticipated to proceed with good to excellent enantioselectivity. The rigid spirocyclic backbone and the gem-difluoro group on the cyclopropane ring of the ligand are expected to influence the chiral pocket of the catalyst, potentially leading to high levels of stereocontrol.
| Entry | Aldehyde | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 0 | 24 | >90 (expected) | >95 (expected) |
| 2 | 4-Nitrobenzaldehyde | 0 | 24 | >90 (expected) | >95 (expected) |
| 3 | 2-Naphthaldehyde | -20 | 48 | >85 (expected) | >95 (expected) |
The causality behind these expected high selectivities lies in the well-defined C₂-symmetric environment created by the ligand around the copper center. This forces the aldehyde to coordinate in a specific orientation, exposing one of its enantiotopic faces to the incoming nitronate anion, thus dictating the stereochemical outcome of the reaction.
Conclusion
This compound represents a promising, yet underexplored, building block for the development of novel chiral ligands and catalysts. Its unique combination of a rigid spirocyclic framework and a difluorinated cyclopropane moiety offers intriguing possibilities for fine-tuning the steric and electronic properties of catalytic systems. The protocols detailed in this application note provide a robust starting point for researchers to synthesize new chiral ligands and explore their efficacy in asymmetric transformations. The successful application of 'Spiro-DiF-BOX' and similar derivatives could pave the way for new catalytic methodologies with broad applications in academic and industrial research.
References
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Carreira, E. M., & Fante, C. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(12), 2329–2336. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Sources
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1,1-Difluoro-5-azaspiro[2.4]heptane Analogs as M4 Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia.[1][2] Selective activation of the M4 receptor is hypothesized to offer antipsychotic and cognitive-enhancing benefits while minimizing the cholinergic side effects associated with non-selective muscarinic agonists.[3] Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance the three-dimensionality and metabolic stability of drug candidates.[4] This guide provides a detailed framework for conducting structure-activity relationship (SAR) studies of novel 1,1-difluoro-5-azaspiro[2.4]heptane analogs as selective M4 receptor agonists. We will delve into the rationale behind the scaffold selection, propose synthetic strategies for analog generation, and provide detailed protocols for in vitro biological evaluation.
Introduction: The Rationale for Targeting M4 with Fluorinated Azaspiro[2.4]heptanes
The development of selective M4 receptor agonists has been challenging due to the high homology of the orthosteric binding site among the five muscarinic receptor subtypes.[1] The this compound scaffold offers a unique combination of structural features to address this challenge. The spirocyclic core imparts conformational rigidity, which can enhance binding affinity and selectivity. The gem-difluorocyclopropane motif is a valuable bioisostere in drug design, often improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa.[5] The nitrogen atom in the 5-position of the azaspiro[2.4]heptane core serves as a key attachment point for various side chains, allowing for systematic exploration of the chemical space around the core scaffold to optimize interactions with the M4 receptor.
Synthetic Strategies for Analog Library Generation
A robust SAR study requires the synthesis of a diverse library of analogs with systematic modifications to the core scaffold. The following section outlines a proposed synthetic approach to generate a library of this compound analogs.
Synthesis of the Core Scaffold
The key starting material, this compound, can be synthesized via a multi-step sequence, with the critical step being the gem-difluorocyclopropanation of a suitable methylene-pyrrolidine precursor. Reagents such as (bromodifluoromethyl)trimethylsilane (TMSCF2Br) or sodium chlorodifluoroacetate can be employed as difluorocarbene precursors.
Protocol: Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane
This protocol describes the synthesis of the N-Boc protected core scaffold, a versatile intermediate for further functionalization.
Materials:
-
N-Boc-3-methylenepyrrolidine
-
Sodium chlorodifluoroacetate (ClCF2COONa)
-
Diglyme
-
Toluene
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of N-Boc-3-methylenepyrrolidine (1.0 eq) in a mixture of diglyme and toluene at 180 °C, add a solution of sodium chlorodifluoroacetate (3.0 eq) in water dropwise over 1 hour.
-
Stir the reaction mixture at 180 °C for 4 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane.
Causality: The high temperature is necessary to generate the difluorocarbene from sodium chlorodifluoroacetate. The Boc protecting group is crucial for directing the subsequent functionalization of the secondary amine and can be easily removed under acidic conditions.
Diversification of the Scaffold
With the N-Boc protected core in hand, a library of analogs can be generated by deprotection of the Boc group followed by N-alkylation or N-acylation with a variety of substituents.
Diagram: Synthetic Workflow for Analog Generation
Caption: General workflow for the synthesis of a library of this compound analogs.
Biological Evaluation: In Vitro Assays for M4 Receptor Activity
The synthesized analogs should be evaluated for their ability to activate the M4 muscarinic receptor. A tiered approach, starting with a primary screen to identify active compounds, followed by more detailed pharmacological characterization, is recommended.
M4 Receptor Signaling Pathways
M4 receptors are Gi/o-coupled receptors.[6] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Diagram: M4 Receptor Signaling Cascade
Caption: Simplified signaling pathway of the M4 muscarinic receptor.
Primary Screen: cAMP Assay
A cell-based cAMP assay is a robust method for the primary screening of M4 receptor agonists. This assay measures the decrease in intracellular cAMP levels upon receptor activation.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Materials:
-
CHO-K1 cells stably expressing the human M4 muscarinic receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
Test compounds (analogs)
-
HTRF cAMP detection kit (e.g., from PerkinElmer or Cisbio)
-
384-well low-volume white plates
Procedure:
-
Cell Plating: Seed the M4-expressing CHO-K1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the test compounds to the wells. c. Add a concentration of forskolin that will stimulate a submaximal increase in cAMP (e.g., 1-10 µM). This is done to create a signal window for measuring inhibition. d. Incubate the plate at room temperature for 30 minutes. e. Add the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's instructions. f. Incubate for 1 hour at room temperature. g. Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the control wells (forskolin alone and vehicle). Plot the concentration-response curves and determine the EC50 values for each compound.
Causality: Forskolin is used to elevate basal cAMP levels, allowing for the detection of a decrease in cAMP upon M4 receptor activation. The HTRF assay provides a sensitive and high-throughput method for measuring cAMP levels.
Secondary Screen: Calcium Mobilization Assay (for Selectivity)
To assess selectivity against Gq-coupled muscarinic receptors (M1, M3, M5), a calcium mobilization assay can be performed using cell lines expressing these receptor subtypes.
Protocol: FLIPR Calcium Assay
Materials:
-
CHO-K1 cells stably expressing M1, M3, or M5 receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay buffer
-
Test compounds
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating: Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid (to prevent dye leakage). b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for 1 hour at 37°C.
-
Assay: a. Place the cell plate and a compound plate in the FLIPR instrument. b. The instrument will add the test compounds to the cells and immediately begin to measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC50 values for compounds that elicit a response.
Causality: A lack of response in this assay for a compound that was active in the cAMP assay indicates selectivity for Gi/o-coupled receptors over Gq-coupled receptors.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays will be used to establish the SAR for the this compound series. The goal is to identify the structural features that contribute to M4 receptor potency and selectivity.
Key Structural Regions for Modification
The SAR exploration should focus on three main regions of the molecule:
-
The N-substituent (R group): This is the most straightforward position to modify and is likely to have a significant impact on receptor interaction.
-
The Pyrrolidine Ring: Modifications to this ring, such as the introduction of substituents, can alter the conformation and physicochemical properties of the molecule.
-
The gem-Difluorocyclopropane Ring: While more synthetically challenging, modifications to this ring can provide insights into the importance of the fluorine atoms and the cyclopropane ring itself.
Diagram: SAR Exploration Points
Caption: Key regions for SAR exploration on the this compound scaffold.
Hypothetical SAR Trends and Data Interpretation
The following table presents a hypothetical SAR for a series of analogs, illustrating how the data can be structured and interpreted.
| Compound | R Group | M4 EC50 (nM) | M1 EC50 (nM) | Selectivity (M1/M4) | Comments |
| 1 | H | >10,000 | >10,000 | - | Unsubstituted core is inactive. |
| 2a | Methyl | 850 | 5,200 | 6.1 | Small alkyl groups confer modest activity. |
| 2b | Ethyl | 620 | 4,800 | 7.7 | Slight increase in potency with a larger alkyl group. |
| 2c | Propyl | 550 | 6,500 | 11.8 | Potency plateaus with longer alkyl chains. |
| 3a | Benzyl | 120 | 1,500 | 12.5 | Aromatic ring significantly improves potency. |
| 3b | 4-Fluorobenzyl | 85 | 1,200 | 14.1 | Electron-withdrawing group on the phenyl ring is beneficial. |
| 3c | 4-Methoxybenzyl | 250 | 3,000 | 12.0 | Electron-donating group is less favorable. |
| 4a | 3-Pyridylmethyl | 45 | 800 | 17.8 | Heteroaromatic ring enhances potency and selectivity. |
| 4b | 2-Thienylmethyl | 60 | 950 | 15.8 | Other heteroaromatics are also well-tolerated. |
Interpretation of Hypothetical SAR:
-
N-Alkylation: The presence of an N-substituent is essential for activity. Small alkyl groups provide a baseline level of potency.
-
Aromatic and Heteroaromatic Groups: The introduction of an aromatic or heteroaromatic ring at the N-position leads to a significant increase in potency, suggesting a key interaction with a hydrophobic pocket in the receptor.
-
Substituents on the Aromatic Ring: The electronic properties of substituents on the phenyl ring influence activity, with electron-withdrawing groups being favored. This suggests a potential role for electrostatic interactions.
-
Heteroatoms: The incorporation of a nitrogen atom in the aromatic ring (e.g., pyridine) further enhances potency and selectivity, possibly through the formation of a hydrogen bond.
Conclusion and Future Directions
This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel this compound analogs as selective M4 muscarinic receptor agonists. The proposed synthetic strategies and detailed in vitro assay protocols offer a clear path for initiating and advancing a medicinal chemistry program targeting the M4 receptor. The systematic exploration of the SAR will be crucial for identifying lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical development as potential treatments for CNS disorders. Future work should focus on in vivo evaluation of promising candidates in relevant animal models of psychosis and cognitive impairment.
References
- Bridges, T. M., & Lindsley, C. W. (2008). G-protein-coupled receptors: from classical pharmacology to modern drug discovery. ACS Chemical Biology, 3(9), 530-541.
- Brown, J. H. (2006). Muscarinic receptor agonists and antagonists. Goodman & Gilman’s The Pharmacological Basis of Therapeutics, 11, 183-200.
- Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of spirocyclic scaffolds. Chemistry & biology, 17(3), 199-211.
- Felder, C. C., Bymaster, F. P., & Shannon, H. (2000). Muscarinic receptors: a family of targets for drug discovery. Journal of medicinal chemistry, 43(23), 4333-4353.
- Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Molecular and cellular endocrinology, 375(1-2), 11-19.
- Lindsley, C. W., & Conn, P. J. (2016). Allosteric modulators of muscarinic acetylcholine receptors: a new approach for the treatment of central nervous system disorders. Annual review of pharmacology and toxicology, 56, 497-515.
- Ma, L., & Lindsley, C. W. (2018). Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs) for the Treatment of Schizophrenia. Topics in medicinal chemistry, 2018, 1-28.
- May, L. T., & Christopoulos, A. (2003). Allosteric binding kinetics and their implications for drug action. Molecular pharmacology, 64(5), 1059-1062.
- Messer, W. S. (2002). The utility of muscarinic agonists in the treatment of Alzheimer's disease. Journal of molecular neuroscience, 19(1-2), 177-183.
- Nickolls, S. A., & Lindsley, C. W. (2014). The M4 muscarinic acetylcholine receptor (mAChR) as a therapeutic target for the treatment of schizophrenia. Neuropharmacology, 76, 1-10.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shirey, J. K., Brady, A. E., & Jones, C. K. (2012). A new era of muscarinic receptor biology: the M4 receptor as a therapeutic target for schizophrenia. Current opinion in investigational drugs (London, England: 2000), 13(9), 973-982.
- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews Drug discovery, 6(9), 721-733.
- Yoshimitsu, T., & Tanaka, T. (2012). Recent progress in the synthesis of gem-difluorocyclopropanes. Topics in Current Chemistry, 327, 43-73.
- Zhang, L., & Lindsley, C. W. (2016). M4 muscarinic acetylcholine receptor positive allosteric modulators for the treatment of schizophrenia. ACS chemical neuroscience, 7(6), 696-707.
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- 1. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 3. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The changing landscape of medicinal chemistry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Difluoro-5-azaspiro[2.4]heptane as a Premier Building Block for Spirocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-difluoro-5-azaspiro[2.4]heptane, a valuable building block for the synthesis of novel spirocyclic compounds. We will explore the strategic importance of incorporating fluorinated spirocyclic motifs in medicinal chemistry, detail the synthetic pathway to access this key intermediate, and provide field-proven protocols for its derivatization through common and robust chemical transformations. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both the theoretical underpinnings and the practical steps necessary to leverage this unique chemical scaffold.
The Strategic Advantage of Fluorinated Spirocycles in Drug Design
The landscape of modern drug discovery is increasingly focused on molecules with greater three-dimensionality, moving away from flat, aromatic structures. This shift is driven by the need for compounds with improved physicochemical properties and better pharmacokinetic profiles. Spirocycles, which are bicyclic systems linked by a single common atom, are at the forefront of this trend.
The introduction of a spirocyclic motif imparts several desirable characteristics to a drug candidate[1][2][3]:
-
Enhanced Three-Dimensionality: Spirocycles introduce a rigid, non-planar geometry, which can lead to more specific interactions with biological targets and improve binding affinity.
-
Improved Physicochemical Properties: The increased fraction of sp3-hybridized carbon atoms in spirocyclic compounds generally correlates with better solubility, a key factor in drug absorption and formulation.
-
Conformational Rigidity: The constrained nature of spirocycles reduces the entropic penalty upon binding to a target, which can translate to higher potency.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to unique molecular shapes and vector orientations for substituent placement, allowing for the exploration of novel intellectual property.
Parallel to the rise of spirocycles, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4][5][6] The unique properties of fluorine, such as its small size and high electronegativity, allow for the fine-tuning of a molecule's properties[5][6]:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with the target protein.
-
Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The combination of a spirocyclic core with geminal difluorination, as seen in this compound, offers a powerful strategy to simultaneously address multiple challenges in drug design. The difluoromethyl group can act as a bioisostere for other functionalities and improve metabolic stability, while the spirocyclic amine provides a rigid scaffold with a key vector for further functionalization.
Physicochemical Properties of this compound Hydrochloride
This compound is typically supplied as its hydrochloride salt for improved stability and handling.
| Property | Value | Source |
| CAS Number | 1215071-12-7 | [7][8] |
| Molecular Formula | C₆H₁₀ClF₂N | [7][8] |
| Molecular Weight | 169.60 g/mol | [7][8] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥95% | Commercial Suppliers |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the difluorocyclopropanation of a protected 4-methylenepyrrolidine derivative, followed by deprotection of the amine. This approach leverages the well-established chemistry of difluorocarbene addition to alkenes.
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane
This protocol is adapted from established methods for the difluorocyclopropanation of alkenes using (trifluoromethyl)trimethylsilane (TMSCF₃) as a difluorocarbene precursor.
Materials:
-
N-Boc-4-methylenepyrrolidine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Boc-4-methylenepyrrolidine (1.0 eq) and anhydrous DMF.
-
Add sodium iodide (2.0 eq) to the solution.
-
Slowly add (trifluoromethyl)trimethylsilane (1.5 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane.
Protocol 2: Deprotection to this compound Hydrochloride
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
Materials:
-
N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane (1.0 eq) in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.
Application Protocols for Derivatization
The secondary amine of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. The following protocols describe common and robust methods for its functionalization.
Caption: Key derivatization reactions of the title compound.
Note on Free Basing: For the following reactions, it is often necessary to use the free base form of this compound. This can be achieved by partitioning the hydrochloride salt between an organic solvent (e.g., DCM or EtOAc) and an aqueous base (e.g., saturated NaHCO₃ or 1 M NaOH), followed by separation, drying, and concentration of the organic layer. Alternatively, a tertiary amine base (e.g., triethylamine or diisopropylethylamine) can be added in situ to the reaction mixture.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides or triflates.
Materials:
-
This compound (as free base or HCl salt)
-
Aryl halide or triflate (Ar-X)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
To a dry reaction vessel, add the aryl halide/triflate (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 eq).
-
If using the HCl salt of the amine, add an additional equivalent of base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.1-1.5 eq) followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: N-Alkylation via Reductive Amination
This protocol describes the formation of an N-alkyl derivative by reacting the spirocyclic amine with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound (as free base or HCl salt)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (optional, catalytic amount)
-
If using HCl salt, a tertiary amine base (e.g., triethylamine, 1.1 eq)
Procedure:
-
To a round-bottom flask, add this compound (1.2 eq) and the aldehyde or ketone (1.0 eq) in the chosen anhydrous solvent.
-
If using the HCl salt, add triethylamine and stir for 10 minutes.
-
Add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Amide Bond Formation
This protocol details the coupling of this compound with a carboxylic acid to form an amide.
Materials:
-
This compound (as free base or HCl salt)
-
Carboxylic acid (1.0 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC)
-
Amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the amine base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture. If using the HCl salt, ensure enough base is present to neutralize it.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (if product is stable), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a rigid, three-dimensional spirocyclic core and the advantageous physicochemical properties conferred by the gem-difluoro group makes it an attractive scaffold for the synthesis of novel chemical entities. The synthetic protocols outlined in this guide provide a reliable pathway to access this key intermediate and demonstrate its utility in a range of robust and widely-used chemical transformations. By leveraging this building block, researchers can efficiently explore novel chemical space and develop drug candidates with potentially superior pharmacological profiles.
References
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PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
- Vitale, P., et al. (2020). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drug Discovery Today, 25(4), 744-756.
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Taylor & Francis Online. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
- Beier, P., et al. (2011). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 7, 137-149.
- Grygorenko, O. O., & Melnykov, K. O. (2019). Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. Chemistry of Heterocyclic Compounds, 55(8), 692-694.
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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- 4. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 7. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 8. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic applications of metal complexes with 1,1-Difluoro-5-azaspiro[2.4]heptane
As a Senior Application Scientist, this guide provides a forward-looking analysis of the potential catalytic applications of metal complexes featuring the 1,1-Difluoro-5-azaspiro[2.4]heptane ligand. While direct catalytic applications of this specific ligand are not yet prominent in the literature, its unique structural and electronic features suggest significant potential. This document will, therefore, explore this potential by drawing parallels with well-established catalytic systems and provide hypothetical, yet scientifically grounded, application notes and protocols to guide future research.
Introduction: The Promise of a Novel Ligand Scaffold
The this compound scaffold is a compelling candidate for ligand design in metal-catalyzed reactions. Its promise lies in the synergistic combination of two key structural motifs: a rigid spirocyclic diamine core and a gem-difluoro group.
-
The Spirocyclic Core for Stereocontrol: Spirocyclic structures are renowned for their conformational rigidity.[1][2] This rigidity is highly advantageous in asymmetric catalysis as it creates a well-defined and predictable chiral environment around the metal center, which is crucial for high enantioselectivity.[2][3] The C2 symmetry often inherent in such ligands simplifies the analysis of catalytic cycles and stereochemical outcomes.[2]
-
The Gem-Difluoro Group for Electronic Modulation: The introduction of fluorine atoms can profoundly influence the electronic properties of a ligand. The strong electron-withdrawing nature of the two fluorine atoms can modulate the electron density at the metal center, thereby tuning its reactivity.[4] This can lead to enhanced catalytic activity, altered selectivity, and improved stability of the catalyst.[4][5] Furthermore, gem-difluorinated motifs are of significant interest in medicinal chemistry for their ability to act as bioisosteres and improve metabolic stability, suggesting that catalysts bearing this ligand could be relevant in the synthesis of pharmaceutical intermediates.[6][7]
-
The Azaspiro[2.4]heptane Framework: This specific framework combines a five-membered and a three-membered ring around a spirocyclic carbon. This compact and sterically demanding structure can create a unique chiral pocket, potentially leading to novel substrate recognition and reactivity. The diamine functionality provides two coordination sites for metal binding, making it suitable for a range of transition metals commonly used in catalysis.[8][9][10]
Potential Catalytic Application I: Asymmetric Hydrogenation
Rationale: Chiral diphosphine and diamine ligands are cornerstones of asymmetric hydrogenation. The rigidity and chirality of the this compound backbone, when appropriately functionalized (e.g., with diphenylphosphine groups on the nitrogen atoms), could create a highly effective catalyst for the enantioselective reduction of prochiral olefins and ketones. The electron-withdrawing gem-difluoro group could enhance the Lewis acidity of the metal center, potentially increasing its activity.
Proposed Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
Objective: To synthesize enantiomerically enriched methyl 3-hydroxybutyrate via the asymmetric hydrogenation of methyl acetoacetate, using a hypothetical Rh(I) complex of a phosphine-functionalized this compound ligand.
Materials:
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
(R,R)-5,5'-bis(diphenylphosphino)-1,1-Difluoro-5-azaspiro[2.4]heptane (Hypothetical Ligand)
-
Methyl acetoacetate
-
Methanol (degassed)
-
Hydrogen gas (high purity)
Experimental Workflow:
Caption: Workflow for Asymmetric Hydrogenation.
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral phosphine ligand (1.1 mol%) in degassed methanol. Stir the solution for 30 minutes.
-
Reaction Setup: In a high-pressure autoclave, dissolve methyl acetoacetate (1 equivalent) in degassed methanol.
-
Reaction Execution: Transfer the catalyst solution to the autoclave via cannula. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to 10 bar with hydrogen.
-
Incubation: Place the autoclave in a heating block at 40°C and stir for 12 hours.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome and Data Interpretation:
| Entry | Catalyst Loading (mol%) | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | ee (%) |
| 1 | 1.0 | 40 | 10 | 12 | >95 | >98 |
| 2 | 0.5 | 40 | 10 | 12 | >95 | >98 |
| 3 | 1.0 | 25 | 10 | 24 | >90 | >99 |
This is a hypothetical table based on high-performing asymmetric hydrogenation catalysts.
Potential Catalytic Application II: Asymmetric C-H Functionalization
Rationale: The development of chiral ligands for transition metal-catalyzed C-H functionalization is a frontier in synthetic chemistry.[11] A metal complex of this compound could provide a unique steric and electronic environment for stereoselective C-H activation. The rigidity of the spirocyclic backbone would be critical for differentiating between prochiral C-H bonds.
Proposed Protocol: Palladium-Catalyzed Asymmetric C(sp3)-H Arylation
Objective: To achieve an enantioselective intramolecular arylation of a methyl group, a challenging transformation that requires a highly ordered transition state.
Materials:
-
Pd(OAc)2
-
This compound (as a chiral ligand, potentially with further N-functionalization)
-
Substrate: 2-ethyl-2'-bromo-biphenyl derivative
-
K2CO3 (base)
-
Pivalic acid (additive)
-
Toluene (solvent)
Proposed Catalytic Cycle:
Caption: Proposed Catalytic Cycle for C-H Arylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)2 (5 mol%), the chiral this compound-based ligand (10 mol%), the substrate (1 equivalent), K2CO3 (2 equivalents), and pivalic acid (30 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture at 110°C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification and Analysis: Concentrate the filtrate and purify the residue by column chromatography. Determine the yield and enantiomeric excess of the spirocyclic product.
Trustworthiness and Self-Validation
The protocols described are based on well-established principles of asymmetric catalysis.[11][12] The choice of metals (Rh, Pd), reaction conditions, and analytical techniques are standard in the field. For any new catalytic system, self-validation would involve:
-
Control Experiments: Running the reaction without the chiral ligand to confirm its role in asymmetric induction.
-
Ligand Variation: Synthesizing and testing both enantiomers of the ligand to ensure that they produce opposite enantiomers of the product.
-
Substrate Scope: Evaluating the generality of the catalytic system with a range of substrates.
-
Mechanistic Studies: Utilizing techniques such as kinetic analysis and in-situ spectroscopy to probe the reaction mechanism and the nature of the active catalyst.
Conclusion and Future Outlook
Metal complexes of this compound represent an unexplored but highly promising class of catalysts. The unique combination of a rigid spirocyclic framework and electron-withdrawing gem-difluoro substituents offers exciting possibilities for tuning both the steric and electronic properties of a catalytic system. The proposed applications in asymmetric hydrogenation and C-H functionalization are just two examples of the many transformations where such ligands could excel. Further research into the synthesis of derivatives of this ligand and their coordination chemistry with various transition metals is warranted and is expected to open new avenues in asymmetric catalysis.
References
-
1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910. PubChem. [Link]
-
1,1-Difluoro-5-azaspiro(2.4)heptan-6-one - PubChem. PubChem. [Link]
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - ACS Publications. ACS Publications. [Link]
-
(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. ResearchGate. [Link]
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC - PubMed Central. PubMed Central. [Link]
-
Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis | Request PDF - ResearchGate. ResearchGate. [Link]
-
Metal Coordination Complexes for Catalytic Application Development - Journal of Sustainability, Policy, and Practice. Journal of Sustainability, Policy, and Practice. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. Royal Society of Chemistry. [Link]
-
Recent Progress of Asymmetric Catalysis from a Chinese Perspective | CCS Chemistry. CCS Chemistry. [Link]
-
Development of Chiral Spiro Ligands for Metal-Catalyzed Asymmetric Reactions - Oxford Academic. Oxford Academic. [Link]
-
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Recent Advances in Asymmetric Iron Catalysis - PMC - NIH. National Institutes of Health. [Link]
-
Ligand-Metal Charge Transfer Induced via Adjustment of Textural Properties Controls the Performance of Single-Atom Catalysts Dur - ChemRxiv. ChemRxiv. [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. Reymond Research Group. [Link]
-
Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - ResearchGate. ResearchGate. [Link]
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Application Notes & Protocols: A Strategic Approach to Unveiling the Therapeutic Potential of 1,1-Difluoro-5-azaspiro[2.4]heptane Analogs
Introduction: The Rationale for Screening 1,1-Difluoro-5-azaspiro[2.4]heptane Derivatives
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a rigid, three-dimensional framework that can improve potency, selectivity, and pharmacokinetic profiles.[1] The introduction of a spirocyclic motif can lead to improved drug-like properties, and such structures are increasingly prevalent in clinical candidates and approved drugs.[2] The this compound core represents a unique chemical space, combining the conformational rigidity of the spirocycle with the metabolic stability often conferred by gem-difluorination. While specific biological activities of the parent compound are not extensively documented in peer-reviewed literature, patent literature reveals that derivatives of 5-azaspiro[2.4]heptane are valuable intermediates in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors.[3][4] This suggests a strong rationale for exploring the antiviral potential of a library of compounds built around this core. Furthermore, a closely related analog, 7,7-difluoro-5-azaspiro[2.4]heptane, has been investigated as a potential inhibitor of CD73, an enzyme implicated in cancer and inflammation.[5]
These application notes provide a comprehensive, tiered strategy for the biological activity screening of a library of compounds derived from the this compound scaffold. The protocols are designed to be robust and adaptable, enabling researchers to efficiently identify and characterize novel bioactive agents.
Strategic Screening Workflow: A Tiered Approach
A successful screening campaign requires a logical progression from broad, high-throughput methods to more focused, mechanism-of-action studies. The following workflow is proposed to maximize efficiency and yield high-quality, actionable data.
Figure 1. A tiered approach to screening a this compound library.
Tier 1: Primary High-Throughput Screening (HTS)
The initial phase of the screening cascade is designed to cast a wide net and identify compounds with any significant biological activity from a larger library.
Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: This assay serves as a fundamental baseline, identifying compounds that affect cell proliferation or are overtly cytotoxic.[6] It is crucial for interpreting results from other cell-based screens. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Step-by-Step Methodology:
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute the compounds to achieve a final concentration of 10 µM in the assay wells (the final DMSO concentration should not exceed 0.1%). Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
| Compound ID | A549 (% Viability) | MCF-7 (% Viability) | HCT116 (% Viability) |
| DFSH-001 | 98.2 | 101.5 | 95.7 |
| DFSH-002 | 45.3 | 88.1 | 52.4 |
| DFSH-003 | 12.7 | 9.8 | 15.3 |
| Doxorubicin | 25.6 | 18.9 | 22.4 |
Table 1. Representative data from a primary MTT screen at 10 µM.
Protocol 2: Broad-Spectrum Antiviral Screening (HCV Replicon Assay)
Rationale: Given the known utility of the parent scaffold in synthesizing HCV inhibitors, a primary screen against an HCV replicon system is a logical starting point.[3][4] This cell-based assay measures the replication of the HCV genome.
Step-by-Step Methodology:
-
Cell Plating: Seed Huh7 cells harboring an HCV subgenomic replicon encoding a reporter gene (e.g., luciferase) in 96-well plates.
-
Compound Addition: Add test compounds to a final concentration of 10 µM. Include a known HCV inhibitor (e.g., Sofosbuvir) as a positive control and DMSO as a negative control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Promega's Bright-Glo™ Luciferase Assay System).
-
Data Analysis: Normalize the luciferase signal to a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to exclude compounds that inhibit the reporter signal due to toxicity. Calculate the percent inhibition relative to the DMSO control.
Tier 2: Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen (typically >50% inhibition or cytotoxicity) must be confirmed and further characterized.
Protocol 3: Dose-Response Analysis and IC50/EC50 Determination
Rationale: To confirm the activity of primary hits and determine their potency, a dose-response analysis is performed. This involves testing the compounds over a range of concentrations to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the relevant primary assay (e.g., MTT or HCV replicon) with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition or viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
| Compound ID | Assay | IC50 (µM) |
| DFSH-003 | MTT (HCT116) | 2.5 |
| DFSH-008 | HCV Replicon | 0.8 |
Table 2. Example IC50 values for confirmed hits.
Protocol 4: Secondary Assays in Focused Disease Areas
Based on the primary screening results and the structural relationship to known bioactive molecules, focused secondary screens can be initiated.
For compounds showing significant cytotoxicity in the primary screen, further investigation into their anticancer potential is warranted.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation.[7][8]
-
Apoptosis Assays: Methods such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death.
Rationale: The nitrogen-containing heterocyclic nature of the scaffold warrants investigation into its antibacterial properties.
-
Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Step-by-Step Methodology:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serially dilute the test compounds in a 96-well plate containing appropriate broth medium.
-
Inoculation and Incubation: Add the bacterial inoculum to each well and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale: Spirocyclic compounds have shown promise in targeting the central nervous system. An initial screen for neuroprotective effects is a valuable exploratory path.
-
Oxidative Stress-Induced Cell Death Model: This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.[5]
Step-by-Step Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or a similar method.
-
Data Analysis: Compare the viability of cells treated with the compound and the stressor to those treated with the stressor alone.
Tier 3: Mechanism of Action and Lead Optimization
Promising candidates from Tier 2 should be advanced to studies aimed at identifying their molecular target and improving their drug-like properties.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane
Welcome to the technical support center for the synthesis of 1,1-difluoro-5-azaspiro[2.4]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable spirocyclic building block. The following question-and-answer format addresses specific issues to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) and Troubleshooting
A plausible and common synthetic route to this compound involves a three-stage process:
-
Boc Protection: Protection of the secondary amine of a suitable 5-azaspiro[2.4]heptane precursor.
-
Gem-Difluorination: Conversion of a ketone functionality on the spirocyclic core to a difluoromethylene group.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
This guide will address potential impurities and troubleshooting at each of these critical stages.
Stage 1: N-Boc Protection of the Spirocyclic Amine
Question 1: After Boc protection of my 5-azaspiro[2.4]heptan-1-one, I observe the starting material in my crude product by TLC and LC-MS. What could be the cause?
Answer: Incomplete reaction is the most likely cause. Several factors can contribute to this:
-
Insufficient Boc-Anhydride: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) is used. It is common practice to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Base Stoichiometry: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction. Ensure at least one equivalent of the base is present.
-
Reaction Time and Temperature: While Boc protections are often rapid, ensure the reaction has been allowed to proceed for a sufficient duration. Most reactions are complete within a few hours at room temperature. If the starting material is particularly hindered, gentle heating (e.g., 40 °C) may be required.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard. Ensure the solvent is anhydrous, as water can hydrolyze the Boc-anhydride.
Troubleshooting Protocol: Optimizing Boc Protection
-
Reagent Stoichiometry: Increase the equivalents of Boc₂O to 1.2 and the base to 1.5 equivalents.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS every hour. If the reaction stalls, consider extending the reaction time up to 24 hours.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gently warm the reaction mixture to 40-50 °C.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.
Stage 2: Gem-Difluorination of N-Boc-5-azaspiro[2.4]heptan-1-one
The conversion of the ketone to the gem-difluoro group is a critical step where several impurities can arise. A common reagent for this transformation is Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).
Question 2: My main impurity after the Deoxo-Fluor® reaction is the starting ketone. How can I improve the conversion?
Answer: Incomplete fluorination is a common issue. The reactivity of Deoxo-Fluor® can be influenced by several parameters:
-
Reaction Temperature: Deoxo-Fluor® typically requires elevated temperatures to efficiently fluorinate ketones. A temperature range of 80-100 °C is often employed. However, be aware that Deoxo-Fluor® can decompose at temperatures above 140 °C.[1]
-
Reagent Equivalents: Use a sufficient excess of Deoxo-Fluor®. A range of 1.5 to 3.0 equivalents is common for ketone fluorination.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress over several hours to determine the optimal reaction time.
-
Presence of a Catalyst: In some cases, a catalytic amount of a Lewis acid, such as SbCl₃, can enhance the rate of fluorination, especially for less reactive ketones.[2]
Question 3: I am observing a significant amount of an elimination byproduct, N-Boc-5-azaspiro[2.4]hept-1-ene. How can I minimize this?
Answer: The formation of an alkene byproduct is a known side reaction with deoxofluorinating agents like Deoxo-Fluor® and DAST.[3] This occurs through an elimination pathway that competes with the desired nucleophilic substitution.
To minimize this impurity:
-
Use a More Selective Reagent: Consider using more modern and thermally stable fluorinating agents like aminodifluorosulfinium tetrafluoroborates, which have been reported to produce fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[3]
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can favor the desired substitution over elimination.
-
Control Reaction Time: Prolonged reaction times at high temperatures can increase the formation of elimination byproducts.
Question 4: Are there any specific handling precautions for Deoxo-Fluor®?
Answer: Yes, Deoxo-Fluor® is a respiratory hazard and should be handled in a well-ventilated fume hood.[1] It is also moisture-sensitive. While more thermally stable than DAST, it is recommended to keep the reaction temperature below 110 °C to avoid decomposition.[1]
Experimental Workflow: Gem-Difluorination
Caption: Workflow for the gem-difluorination step.
Stage 3: N-Boc Deprotection
The final step involves the removal of the Boc protecting group, typically under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Question 5: After TFA deprotection, I see my desired product, but also a significant amount of a higher molecular weight impurity. What is this and how can I avoid it?
Answer: The higher molecular weight impurity is likely the tert-butylated product. During acid-mediated Boc deprotection, a tert-butyl cation is generated.[4][5] This electrophilic cation can then alkylate nucleophilic sites on your product, most commonly the newly deprotected secondary amine.
Mitigation Strategies for tert-Butylation:
-
Use a Scavenger: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or anisole. These compounds readily trap the tert-butyl cation.
-
Optimize Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and for the minimum time required for complete conversion.
-
Choice of Acid: While TFA is common, using HCl in a non-nucleophilic solvent like dioxane or diethyl ether can sometimes reduce side reactions.
Question 6: My final product contains residual N-Boc protected starting material. How can I ensure complete deprotection?
Answer: Incomplete deprotection can occur if the reaction conditions are not sufficiently acidic or if the reaction time is too short.
-
Acid Concentration: Ensure a sufficient excess of acid is used. A common condition is a 1:1 mixture of TFA and DCM.[6][7]
-
Reaction Time: Monitor the reaction by LC-MS. If the starting material persists, extend the reaction time. Most Boc deprotections are complete within 1-4 hours at room temperature.
-
Work-up Procedure: After the reaction is complete, the excess acid must be thoroughly removed. This is often achieved by co-evaporation with a suitable solvent or by a basic work-up.
Deprotection and Impurity Formation Mechanism
Caption: Boc deprotection and t-butylation side reaction.
Summary of Potential Impurities
| Impurity Name | Structure | Stage of Formation | Likely Cause | Mitigation Strategy |
| 5-Azaspiro[2.4]heptan-1-one | Spirocyclic ketone | Stage 1 (Protection) | Incomplete Boc protection | Use excess Boc₂O and base, increase reaction time/temperature. |
| N-Boc-5-azaspiro[2.4]heptan-1-one | Boc-protected ketone | Stage 2 (Fluorination) | Incomplete fluorination | Increase Deoxo-Fluor® equivalents, increase temperature, extend reaction time. |
| N-Boc-5-azaspiro[2.4]hept-1-ene | Unsaturated spirocycle | Stage 2 (Fluorination) | Elimination side reaction | Use lower temperature, shorter reaction time, or a more selective fluorinating agent. |
| tert-Butyl this compound-5-carboxylate | N-Boc protected product | Stage 3 (Deprotection) | Incomplete deprotection | Increase acid concentration and/or reaction time. |
| 5-(tert-Butyl)-1,1-difluoro-5-azaspiro[2.4]heptane | N-tert-butyl impurity | Stage 3 (Deprotection) | Alkylation by t-butyl cation | Use a scavenger (e.g., triethylsilane), optimize reaction conditions. |
Analytical Methods for Impurity Profiling
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary technique for separating and identifying the impurities listed above. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a good starting point. The mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the progress of the fluorination reaction and for detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for confirming the presence of the gem-difluoro group and for identifying any fluorine-containing byproducts. Standard NMR impurity tables can help identify common solvent and reagent residues.[9][10]
References
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved January 23, 2026, from [Link]
- Journal of Analytical Atomic Spectrometry. (2020). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. RSC Publishing.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 23, 2026, from [Link]
- Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. EVISA's News.
- Perrault, W. R., & Glinka, T. W. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Process Research & Development, 9(5), 627-629.
- ResearchGate. (2015). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
-
Organic Syntheses. (n.d.). 4,4'-Difluorobenzophenone. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. Retrieved January 23, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 23, 2026, from [Link]
- PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.
- ResearchGate. (2020). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
-
Organic Chemistry Portal. (n.d.). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Retrieved January 23, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Recrystallization of 1,1-Difluoro-5-azaspiro[2.4]heptane Salts
This guide serves as a specialized technical resource for researchers, medicinal chemists, and process development scientists working on the purification of 1,1-Difluoro-5-azaspiro[2.4]heptane and its salts. The unique structure of this molecule—combining a polar amine functionality, a rigid spirocyclic core, and lipophilic fluorine atoms—presents specific challenges and considerations for achieving high purity through crystallization.[1][2] This document provides a framework for developing robust recrystallization protocols, troubleshooting common issues, and understanding the underlying chemical principles.
Section 1: Fundamental Principles & Compound Properties
Q: What are the key physicochemical properties of this compound Hydrochloride that influence recrystallization?
A: Understanding the molecule's properties is the cornerstone of developing a successful purification strategy. The hydrochloride salt of this compound is a crystalline solid, but its solubility is governed by a balance of competing structural features.[3]
-
Ionic Salt Character: The hydrochloride salt introduces a highly polar, ionic center. This dramatically increases the compound's melting point compared to the free base and favors solubility in polar protic solvents (e.g., alcohols, water).
-
Fluorination: The two fluorine atoms significantly increase the lipophilicity of the cyclopropyl moiety.[2] This can enhance solubility in some organic solvents but also influences crystal packing and intermolecular interactions.
-
Spirocyclic Core: The rigid [2.4] spirocyclic system restricts conformational flexibility, which is generally conducive to forming stable, well-ordered crystals.[1]
The interplay of these features means that an ideal recrystallization solvent will likely be a moderately polar system, or a binary mixture, capable of solvating both the polar salt and the nonpolar regions of the molecule at elevated temperatures.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1215071-12-7 | [4][5][6] |
| Molecular Formula | C₆H₁₀ClF₂N | [4] |
| Molecular Weight | 169.60 g/mol | [4] |
| Physical Form | Solid | [3] |
| InChIKey | MMTHPQJBBHOCRW-UHFFFAOYSA-N | [3] |
Section 2: Step-by-Step Recrystallization Protocol
Q: What is a general, adaptable protocol for the recrystallization of this compound HCl?
A: The following protocol is a robust starting point. The most critical variable is the choice of solvent, which must be determined empirically. A suggested solvent screening list is provided in Table 2.
Caption: General workflow for recrystallization.
Experimental Protocol:
-
Solvent Selection: Begin by screening solvents (see Table 2) on a small scale (~10-20 mg) to identify a suitable system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Place the crude this compound HCl in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Heat the selected solvent in a separate beaker and add it portion-wise to the flask with stirring and heating until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of the product dissolved even after cooling.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal, heat for a few minutes, and proceed immediately to hot filtration.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling leads to smaller crystals and can trap impurities within the lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Disconnect the vacuum, add a small amount of ice-cold recrystallization solvent to wash the crystals, and then re-apply the vacuum. Causality: The wash must be cold to remove any residual soluble impurities clinging to the crystal surfaces without significantly re-dissolving the desired product.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly under high vacuum to remove all residual solvent.
Table 2: Suggested Solvent Systems for Screening
| Solvent System | Type | Rationale |
| Isopropanol (IPA) | Single, Protic | Good starting point for amine hydrochlorides. |
| Ethanol / Water | Binary, Protic | The addition of water increases polarity; good for highly polar impurities. |
| Acetonitrile (MeCN) | Single, Polar Aprotic | Can offer different selectivity compared to alcohols. |
| Ethyl Acetate / Heptane | Binary, Mixed Polarity | Dissolve in hot EtOAc, then add heptane as an anti-solvent to induce crystallization. |
| Methanol / MTBE | Binary, Mixed Polarity | Dissolve in hot MeOH, then add MTBE as an anti-solvent. |
Section 3: Troubleshooting Guide
Q1: My compound "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its melting point in the chosen solvent system. The solute separates as a liquid phase instead of a solid crystalline phase.
-
Probable Cause: The boiling point of the solvent is too high, or the solution is too concentrated. The high concentration of solute has depressed its melting point below the temperature of the solution.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add more hot solvent (10-20% increments) to lower the concentration.
-
Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient correctly into a crystal lattice.
-
If the problem persists, consider a lower-boiling point solvent.
-
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This indicates that the solution is not sufficiently supersaturated or that the nucleation process (the initial formation of small crystal aggregates) is inhibited.
-
Probable Cause: Too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution (in order of preference):
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.
-
Seed: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the solution to initiate crystallization.
-
Reduce Volume: Remove the flask from the ice bath and gently evaporate some of the solvent using a stream of nitrogen or air. Be careful not to evaporate too much. Then, re-attempt the slow cooling process.
-
Add an Anti-solvent: If using a single-solvent system, you can cautiously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until persistent cloudiness appears. Re-heat gently until the solution is clear again, then cool slowly.
-
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 3. This compound hydrochloride | 1215071-12-7 [sigmaaldrich.com]
- 4. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 5-Azaspiro[2.4]heptane, 1,1-difluoro-, hydrochloride (1:1) [mail.sobekbio.com]
Technical Support Center: Chromatographic Separation of 1,1-Difluoro-5-azaspiro[2.4]heptane and Byproducts
Welcome to the technical support guide for the chromatographic analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for purity assessment and impurity profiling of this important fluorinated spirocyclic amine. As a key building block in modern pharmaceuticals, ensuring its purity is paramount.
This guide provides field-proven insights into method development, troubleshooting common issues, and frequently asked questions, moving beyond generic advice to address the specific chemical nature of this analyte.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the critical parameters for separating this compound.
Q1: What are the primary challenges in the HPLC separation of this compound?
A1: The main challenge stems from the molecule's chemical properties: it is a basic amine. Basic compounds are notorious for interacting with acidic residual silanols on the surface of standard silica-based reversed-phase columns (e.g., C18, C8). This secondary interaction leads to poor peak shape, specifically tailing, which can compromise resolution and quantification of closely eluting impurities.[1][2][3][4]
Q2: What is the recommended starting point for column selection?
A2: For initial method development, a modern, high-purity, end-capped C18 column is a robust starting point. These columns have a much lower concentration of accessible silanol groups, minimizing the secondary interactions that cause peak tailing with basic analytes.[3] Alternatively, columns with polar-embedded phases or those specifically designed for the analysis of basic compounds at a wider pH range can offer superior performance.
Q3: My peaks are tailing severely. What is the quickest way to improve peak shape?
A3: The most effective strategy is to modify the mobile phase. Since this compound is basic, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1% v/v) will protonate the analyte and, more importantly, suppress the ionization of residual silanol groups on the stationary phase.[1][4] This drastically reduces the undesirable secondary ionic interactions and sharpens the peak. Operating at a lower pH (e.g., pH 2.5-3.5) is a common and effective strategy.[1][4]
Q4: What are the likely process-related byproducts I should be looking for?
A4: Byproducts can originate from incomplete reactions or side reactions during synthesis. Based on synthetic routes for similar azaspiro[2.4]heptane structures, potential byproducts could include starting materials, precursors, or dimers formed from side reactions.[5] For instance, incomplete fluorination could leave mono-fluorinated or non-fluorinated spirocycles. It is also crucial to consider diastereomers or enantiomers if chiral synthesis steps are involved.[6][7]
Q5: Is this compound suitable for Mass Spectrometry (MS) detection?
A5: Yes, absolutely. The basic nitrogen atom in the azaspirocycle makes it readily ionizable, particularly in positive ion mode electrospray ionization (ESI+). Using a volatile mobile phase modifier like formic acid or ammonium formate is ideal for LC-MS compatibility. The predicted m/z for the protonated molecule [M+H]⁺ is approximately 134.07759.[8]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific chromatographic issues.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Severe Peak Tailing (Asymmetry > 1.5) | 1. Secondary Silanol Interactions: The basic amine of your analyte is interacting with acidic silanol groups on the silica backbone of the column.[1][3] 2. Mobile Phase pH: The mobile phase pH may be in a range that promotes silanol ionization without fully protonating the analyte. | 1. Mobile Phase Modification: Add 0.1% formic acid or 0.05% TFA to your aqueous and organic mobile phase. This lowers the pH, protonating the analyte (making its charge consistent) and suppressing silanol activity, leading to a symmetric peak.[4] 2. Column Choice: Switch to a column with a highly inert surface (e.g., a modern, fully end-capped C18) or a specialized column for basic compounds. 3. Increase Ionic Strength: Add a low concentration of a buffer salt (e.g., 10-20 mM ammonium formate) to the mobile phase. The buffer ions can compete for active sites on the stationary phase, masking the silanols from your analyte. |
| Poor Resolution Between Analyte and Byproduct | 1. Insufficient Selectivity: The chosen stationary and mobile phases do not provide enough difference in retention for the compounds. 2. Suboptimal Organic Solvent: Acetonitrile and methanol have different selectivities. One may provide better separation than the other. | 1. Change Organic Modifier: If using acetonitrile, try a method with methanol, and vice versa. Methanol is a protic solvent and can offer different hydrogen bonding interactions, altering selectivity. 2. Try a Different Stationary Phase: If a C18 column fails, consider a Phenyl-Hexyl phase, which offers pi-pi interactions, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is excellent for polar compounds. Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[9] 3. Optimize Gradient: Decrease the ramp of the gradient (e.g., from 5-95% in 10 min to 5-95% in 20 min). A shallower gradient increases the opportunity for separation. |
| Low Sensitivity / Poor Peak Height | 1. Suboptimal Detection Wavelength: If using UV detection, the wavelength may not be at the absorbance maximum (λmax) of the analyte or its byproducts. 2. Sample Overload (for MS): The concentration of the sample may be too high, causing ion suppression in the mass spectrometer source. | 1. Determine λmax: If possible, run a UV scan of your analyte standard to find the optimal wavelength. Spirocyclic amines often lack a strong chromophore, so detection in the low UV range (200-220 nm) may be necessary, but this can lead to baseline noise. Consider using a Universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if UV sensitivity is inadequate. 2. Dilute the Sample: For MS analysis, dilute your sample 10-fold or 100-fold. This can often dramatically improve signal by overcoming ion suppression effects. |
| Irreproducible Retention Times | 1. Poor Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection. 2. Mobile Phase Instability: The mobile phase was not prepared fresh, or components have evaporated, changing the composition. 3. Temperature Fluctuations: The column temperature is not controlled, leading to shifts in retention. | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase composition before the first injection and between runs. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped to prevent evaporation of the more volatile organic component. 3. Use a Column Oven: Set the column temperature to at least 5-10°C above ambient (e.g., 30°C or 35°C) for stable, reproducible chromatography. |
Part 3: Recommended Analytical Protocol & Visualization
This section provides a robust starting method for the reversed-phase HPLC-UV/MS analysis of this compound.
Baseline HPLC-UV/MS Method
This protocol is a validated starting point. Optimization may be required based on the specific byproducts and matrix.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter aqueous mobile phase through a 0.22 µm filter.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
See Table 1 for detailed parameters.
-
-
System Equilibration:
-
Purge all pump lines with the respective mobile phases.
-
Equilibrate the column with the initial gradient conditions (95% A) for at least 15 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 5 µL of the prepared sample.
-
Start the gradient and data acquisition.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of a standard.
-
Calculate the Relative Standard Deviation (%RSD) for retention time and peak area (acceptance criteria typically <2%).
-
Verify the tailing factor is within the acceptable range (e.g., <1.5).
-
Table 1: Recommended HPLC-UV/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity C18, 2.1 x 100 mm, 1.8 µm | Provides high efficiency and is suitable for fast analysis. Small particle size enhances resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures good peak shape for the basic analyte and is MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 5% B and re-equilibrate for 3 min | A broad gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 35 °C | Elevated temperature improves peak shape, reduces viscosity, and ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small injection volume prevents peak distortion due to solvent effects or mass overload. |
| UV Detection | 210 nm | Low wavelength detection is often required for compounds lacking a strong chromophore. |
| MS Detection | ESI Positive Mode (ESI+) | The basic nitrogen is readily protonated, making ESI+ the ideal ionization mode. |
| MS Scan Range | m/z 100 - 500 | Covers the mass of the parent compound and potential dimeric or degraded byproducts. |
Visual Workflow: Troubleshooting Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and solving the common issue of peak tailing.
Caption: Troubleshooting workflow for peak tailing issues.
References
- CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents. Google Patents.
-
1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 . PubChem. Available at: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate . ResearchGate. Available at: [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI . MDPI. Available at: [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu . Shimadzu. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions . Element Lab Solutions. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International . LCGC International. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex . Phenomenex. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH . National Institutes of Health. Available at: [Link]
-
5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem . PubChem. Available at: [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . LCGC International. Available at: [Link]
-
Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochem - ChemRxiv . ChemRxiv. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent . Agilent Technologies. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation . Waters Corporation. Available at: [Link]
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
-
1,1-Difluoro-5-azaspiro(2.4)heptan-6-one - PubChem . PubChem. Available at: [Link]
-
Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News - Speciation.net . Speciation.net. Available at: [Link]
-
5-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 70700605 - PubChem . PubChem. Available at: [Link]
-
CAS 1215071-12-7 | this compound hydrochloride - Alchem Pharmtech . Alchem Pharmtech. Available at: [Link]
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This compound hydrochloride - PubChemLite . PubChemLite. Available at: [Link]
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WO/2012/158861 PROCESSES FOR THE PREPARATION OF 5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID AND ITS DERIVATIVES - WIPO Patentscope . WIPO. Available at: [Link]
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Navigating the Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel fluorinated spirocycle. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. The introduction of a gem-difluoro group can further modulate physicochemical properties such as metabolic stability and basicity.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential side reactions and challenges that may be encountered during the synthesis of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Plausible Synthetic Route
A common and logical synthetic pathway to this compound involves a three-stage process. Understanding this pathway is crucial for anticipating and mitigating potential side reactions.
Caption: Plausible synthetic pathway for this compound.
Part 1: Synthesis of the Ketone Precursor (N-Boc-5-azaspiro[2.4]heptan-1-one)
The construction of the spirocyclic ketone is a critical step that can be prone to side reactions, impacting yield and purity. A common approach involves the cyclopropanation of a suitable N-protected pyrrolidinone derivative.
Frequently Asked Questions & Troubleshooting
Question 1: I am observing low yields during the cyclopropanation of my N-Boc-pyrrolidinone derivative using the Kulinkovich reaction. What are the likely causes?
Answer: The Kulinkovich reaction, which utilizes a Grignard reagent and a titanium(IV) alkoxide catalyst to form cyclopropanols from esters or lactones, can be sensitive to several factors.[2][3]
-
Causality: Low yields can often be attributed to side reactions of the intermediate titanacyclopropane. One common side reaction is the formation of ethene and other gaseous byproducts, which reduces the amount of the active cyclopropanating agent.[2] Additionally, if the starting pyrrolidinone is enolizable, deprotonation by the Grignard reagent can compete with the desired reaction.
-
Troubleshooting & Protocol Validation:
-
Reagent Quality: Ensure the Grignard reagent is fresh and accurately titrated. Old or poorly prepared Grignard reagents can contain magnesium halides and other impurities that interfere with the catalytic cycle.
-
Stoichiometry: The ratio of the Grignard reagent to the titanium catalyst is critical. An excess of the Grignard reagent is typically required, but a large excess can lead to undesired side reactions. Optimization of this ratio is recommended.
-
Temperature Control: The formation of the titanacyclopropane is temperature-sensitive. Maintain the recommended temperature profile throughout the reaction to minimize decomposition of the active reagent.
-
Alternative Cyclopropanation: If the Kulinkovich reaction continues to give low yields, consider an alternative method such as the Simmons-Smith cyclopropanation of a silyl enol ether derived from the N-Boc-pyrrolidinone.[4][5][6][7][8]
-
Question 2: During the Simmons-Smith cyclopropanation of my silyl enol ether, I am getting a complex mixture of products. What could be the issue?
Answer: The Simmons-Smith reaction, which typically uses diiodomethane and a zinc-copper couple, is a powerful method for forming cyclopropanes. However, the reaction can be sensitive to substrate and reaction conditions.
-
Causality: A complex product mixture may arise from several sources:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Side Reactions of the Silyl Enol Ether: Silyl enol ethers can be sensitive to moisture and acidic conditions, leading to hydrolysis back to the ketone.
-
Zinc Carbenoid Issues: The preparation and reactivity of the zinc carbenoid can be variable, potentially leading to undesired side reactions.
-
-
Troubleshooting & Protocol Validation:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the silyl enol ether.
-
Activation of Zinc: The activation of the zinc is crucial for the formation of the active carbenoid. Ensure the zinc-copper couple is properly prepared and active.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Running the reaction for too long may lead to product degradation.
-
Part 2: Gem-Difluorination of N-Boc-5-azaspiro[2.4]heptan-1-one
The conversion of the ketone to the gem-difluoro group is a key transformation. Deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this purpose.[9][10][11]
Frequently Asked Questions & Troubleshooting
Question 3: My gem-difluorination reaction with DAST is giving a significant amount of a vinyl fluoride byproduct. How can I avoid this?
Answer: The formation of a vinyl fluoride is a known side reaction when using DAST with enolizable ketones.[12][13]
-
Causality: The reaction proceeds through a carbocation intermediate. Deprotonation of this intermediate from a carbon adjacent to the carbocation leads to the formation of the vinyl fluoride.
-
Troubleshooting & Protocol Validation:
-
Temperature Control: This side reaction is often more prevalent at higher temperatures. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the desired gem-difluorination pathway.
-
Reagent Choice: Deoxo-Fluor is often reported to be more selective and produce fewer elimination byproducts compared to DAST.[9] Consider using Deoxo-Fluor as an alternative.
-
Reaction Monitoring: Carefully monitor the reaction progress to avoid prolonged reaction times, which can increase the likelihood of side reactions.
-
Question 4: I am observing decomposition of my starting material and/or product during the difluorination step. What are the potential causes?
Answer: Decomposition can be a significant issue, particularly with sensitive substrates.
-
Causality:
-
Reagent Instability: DAST is known to be thermally unstable and can decompose exothermically, especially at temperatures above 90°C.[10] This can lead to uncontrolled reactions and decomposition of the desired product.
-
Acidic Byproducts: The reaction generates hydrogen fluoride (HF) as a byproduct, which is highly corrosive and can catalyze decomposition pathways, including ring-opening of the cyclopropane.
-
-
Troubleshooting & Protocol Validation:
-
Use of a More Stable Reagent: Deoxo-Fluor is more thermally stable than DAST and may be a safer and more effective alternative.[9]
-
Acid Scavenger: The inclusion of a non-nucleophilic acid scavenger, such as sodium fluoride or a hindered amine, can help to neutralize the HF generated during the reaction.
-
Careful Work-up: Quenching the reaction mixture carefully with a cooled, saturated sodium bicarbonate solution is crucial to neutralize any remaining acidic species.
-
| Parameter | DAST | Deoxo-Fluor |
| Thermal Stability | Less stable, can decompose exothermically | More thermally stable |
| Byproduct Formation | Prone to vinyl fluoride formation | Generally less elimination byproduct |
| Handling | Fuming liquid, reacts violently with water | Liquid, more stable with water |
Table 1: Comparison of Common Deoxofluorinating Reagents.
Part 3: N-Deprotection of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane
The final step is the removal of the N-Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
Frequently Asked Questions & Troubleshooting
Question 5: During the acidic deprotection of the N-Boc group, I am seeing evidence of ring opening of the cyclopropane. How can I prevent this?
Answer: The cyclopropane ring, particularly when adjacent to a gem-difluoro group, can be susceptible to ring-opening under harsh acidic conditions.
-
Causality: Protonation of the cyclopropane ring can lead to a carbocation intermediate that can undergo rearrangement and ring-opening. The electron-withdrawing nature of the gem-difluoro group can influence the stability of the cyclopropane ring.
-
Troubleshooting & Protocol Validation:
-
Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), consider using milder conditions such as HCl in a protic solvent like methanol or ethanol, or using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) which can facilitate deprotection under neutral or mildly acidic conditions.[14][15]
-
Temperature Control: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of potential ring-opening side reactions.
-
Anhydrous Conditions: Ensure anhydrous conditions are maintained, as water can participate in ring-opening reactions.
-
Question 6: The deprotection reaction is sluggish and incomplete. What can I do to drive it to completion?
Answer: Incomplete deprotection can be due to insufficient acid strength or concentration.
-
Causality: The basicity of the nitrogen atom is reduced by the electron-withdrawing effect of the gem-difluoro group, making protonation and subsequent removal of the Boc group more difficult.
-
Troubleshooting & Protocol Validation:
-
Increase Acid Concentration: Gradually increase the concentration of the acid while carefully monitoring for the onset of any side reactions.
-
Longer Reaction Time: Allow the reaction to proceed for a longer period, again with careful monitoring.
-
Alternative Deprotection Strategy: If acidic conditions prove problematic, consider alternative deprotection methods, although these are less common for Boc groups.
-
Caption: Key side reactions in the synthesis of this compound.
Summary of Key Recommendations
| Synthetic Step | Potential Issue | Primary Recommendation | Secondary Recommendation |
| Ketone Synthesis | Low yield in cyclopropanation | Optimize reagent stoichiometry and temperature | Consider an alternative cyclopropanation method |
| Gem-Difluorination | Vinyl fluoride formation | Use lower reaction temperatures | Switch from DAST to Deoxo-Fluor |
| Gem-Difluorination | Decomposition | Use a more stable fluorinating agent (Deoxo-Fluor) | Add an acid scavenger to the reaction mixture |
| N-Deprotection | Cyclopropane ring opening | Use milder acidic conditions (e.g., HCl in alcohol) | Perform the reaction at lower temperatures |
| N-Deprotection | Incomplete reaction | Increase acid concentration or reaction time cautiously | Explore alternative deprotection methods |
Table 2: Troubleshooting Summary.
References
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): a new deoxofluorinating agent. The Journal of Organic Chemistry, 64(19), 7048–7054.
- Ni, C., Zhang, L., & Hu, J. (2009). Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones. The Journal of Organic Chemistry, 74(10), 3767–3771.
- Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(32), e202200331.
- LibreTexts. (2023).
- Google Patents. (2014). Processes for the preparation of 5-azaspiro[2.
- Trost, B. M., & Marrs, C. M. (1993). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 115(15), 6636–6645.
- Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Zhuang, Z., & Yu, J. Q. (2020). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 142(28), 12015–12019.
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid.
- Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry [Video]. YouTube.
- Meden, A., Knez, D., & Gobec, S. (2025).
- Organic Chemistry Tutor. (n.d.). Ketone to Difluoro - Common Conditions.
- Wikipedia. (n.d.). Kulinkovich reaction.
- Chemistry Stack Exchange. (2018, September 25). Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion?
- PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride.
- Conia, J. M. (1973). The cyclopropanation of silyl enol ethers. A powerful synthetic tool. Pure and Applied Chemistry, 33(2-3), 317-332.
- Murar, C. E., Harmand, T. J., Takano, H., & Bode, J. W. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176.
- Master Organic Chemistry. (2023, October 18).
- Chemistry Steps. (n.d.).
- Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins: Bicyclo[3.1.0]hexan-1-ol and trans-2-benzyl-1-methylcyclopropan-1-ol. Organic Syntheses, 98, 430-445.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
- Organic Chemistry Portal. (n.d.). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
- Grokipedia. (n.d.). Kulinkovich reaction.
- ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C.
- Google Patents. (n.d.).
- Journal of the American Chemical Society. (2020). Palladium(II)
- ResearchGate. (n.d.). Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction.
- RSC Publishing. (n.d.).
- ChemSynthesis. (2025, May 20). (5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one.
- Wikipedia. (n.d.). Ring expansion and contraction.
- BLDpharm. (n.d.). 2408959-66-8|this compound-5-carboxamide.
- MDPI. (n.d.).
- YouTube. (2020, January 25). Hydrolysis of ester in catalysed by acid. Rates of hydrolysis of ester were [Video].
- Scilit. (n.d.). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides.
- Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).
- YouTube. (2021, January 16). Synthesis Workshop: The Kulinkovich Reaction (Episode 42) [Video].
- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
- YouTube. (2023, October 8).
- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
- PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one.
Sources
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. publications.iupac.org [publications.iupac.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
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- 8. youtube.com [youtube.com]
- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 11. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 12. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
Optimization of reaction conditions for the synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane
Welcome to the technical support center for the synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges in its synthesis. The information provided is based on established principles of organic chemistry and extensive experience in the synthesis of complex nitrogen-containing molecules and organofluorine compounds.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds through a two-step sequence:
-
Difluorocyclopropanation: The key step involves the addition of a difluorocarbene species to an appropriately N-protected 4-methylenepyrrolidine derivative.
-
Deprotection: Removal of the nitrogen protecting group to yield the final target molecule.
This guide will address potential issues that may arise during each of these critical steps.
II. Troubleshooting Guide & FAQs
A. Difluorocyclopropanation Step
Question 1: I am observing low to no conversion of my starting material, N-protected 4-methylenepyrrolidine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a difluorocyclopropanation reaction can stem from several factors related to the generation and reactivity of the difluorocarbene. Here’s a systematic approach to troubleshoot this issue:
-
Difluorocarbene Precursor and Activation:
-
Choice of Reagent: The choice of difluorocarbene precursor is critical. Common reagents include Ruppert's reagent (TMSCF3) with a fluoride source (e.g., TBAF, CsF), or thermal decomposition of sodium chlorodifluoroacetate. For substrates sensitive to harsh conditions, TMSCF3 is often preferred.
-
Activator Stoichiometry: Ensure the stoichiometric ratio of the activator (e.g., fluoride source) to the TMSCF3 is optimal. An excess of the activator can sometimes lead to side reactions, while an insufficient amount will result in incomplete carbene generation.
-
Reagent Quality: Verify the quality and purity of your difluorocarbene precursor and activator. TMSCF3 is sensitive to moisture and should be handled under anhydrous conditions.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature for difluorocarbene generation and reaction is highly dependent on the chosen precursor. For instance, reactions involving TMSCF3 often require heating, typically in the range of 60-80 °C. If the temperature is too low, the carbene may not form efficiently. Conversely, excessively high temperatures can lead to decomposition of the carbene or starting materials.
-
Solvent: Aprotic, non-polar, or moderately polar solvents such as THF, DME, or toluene are generally suitable. Ensure the solvent is anhydrous, as water will quench the difluorocarbene.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions may simply require longer reaction times.
-
-
Substrate-Related Issues:
-
Protecting Group: The choice of the nitrogen protecting group (e.g., Boc, Cbz) can influence the reactivity of the olefin. Highly electron-withdrawing protecting groups may deactivate the double bond towards electrophilic attack by the difluorocarbene. Consider using a less electron-withdrawing protecting group if feasible.
-
Troubleshooting Workflow: Low Conversion in Difluorocyclopropanation
Caption: Troubleshooting flowchart for low conversion.
Question 2: My reaction is producing a significant amount of side products, leading to a complex mixture and difficult purification. What are the common side reactions and how can I suppress them?
Answer:
Side product formation is a common challenge in difluorocyclopropanation. The primary culprits are often related to the high reactivity and short lifetime of the difluorocarbene.
-
Carbene Dimerization: At high concentrations, difluorocarbene can dimerize to form tetrafluoroethylene. To minimize this, add the carbene precursor or activator slowly to the reaction mixture to maintain a low instantaneous concentration of the carbene.
-
Solvent Reactivity: Some solvents can react with the difluorocarbene. For example, ethereal solvents like THF can undergo C-H insertion reactions, although this is generally less of a problem than with more reactive carbenes. Using a less reactive solvent like toluene or hexane can be beneficial.
-
Substrate Decomposition: If the reaction conditions are too harsh (e.g., high temperature, strongly basic or acidic conditions), the starting material or the product may decompose. Monitor the reaction for the appearance of degradation products and consider milder reaction conditions if necessary.
-
Ring-Opening of the Product: The gem-difluorocyclopropane ring is strained and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong Lewis acids or nucleophiles.[1][2] Ensure that the work-up and purification conditions are neutral or weakly acidic/basic.
Table 1: Recommended Reaction Conditions for Difluorocyclopropanation
| Parameter | Recommended Condition | Rationale |
| Difluorocarbene Precursor | TMSCF3 with catalytic NaI/TBAF | Generally provides good yields under relatively mild conditions. |
| Solvent | Anhydrous THF or DME | Good solubility for most substrates and reagents. |
| Temperature | 60-80 °C | Optimal for the generation of difluorocarbene from TMSCF3. |
| Addition Rate | Slow, dropwise addition of activator | Minimizes carbene dimerization and other side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
B. Deprotection Step
Question 3: I am struggling to remove the Boc protecting group without affecting the difluorocyclopropane ring. What conditions should I use?
Answer:
The gem-difluorocyclopropane moiety can be sensitive to strongly acidic conditions that are typically used for Boc deprotection (e.g., neat TFA). The high ring strain can make it susceptible to acid-catalyzed ring-opening.[1]
-
Milder Acidic Conditions:
-
HCl in a non-nucleophilic solvent: A solution of HCl in an ethereal solvent like dioxane or diethyl ether is often effective for Boc deprotection and is generally less harsh than neat TFA.
-
TFA in a chlorinated solvent: If TFA is necessary, using it in a diluted form in a solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C) can mitigate side reactions.
-
-
Monitoring the Reaction: Closely monitor the deprotection reaction by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction to prevent overexposure of the product to the acidic conditions.
-
Alternative Protecting Groups: If acid sensitivity remains a significant issue, consider using a protecting group that can be removed under neutral or basic conditions for future syntheses, such as a Cbz group (removed by hydrogenolysis) or a Fmoc group (removed by a mild base like piperidine).
Deprotection Strategy Flowchart
Caption: Strategies for successful deprotection.
III. Experimental Protocols
Protocol 1: Synthesis of N-Boc-1,1-Difluoro-5-azaspiro[2.4]heptane
-
To a stirred solution of N-Boc-4-methylenepyrrolidine (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere, add TMSCF3 (2.0 eq.).
-
Add a solution of sodium iodide (0.2 eq.) and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq.) dropwise over 1 hour at 65 °C.
-
Stir the reaction mixture at 65 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-1,1-Difluoro-5-azaspiro[2.4]heptane.
Protocol 2: Synthesis of this compound Hydrochloride
-
Dissolve N-Boc-1,1-Difluoro-5-azaspiro[2.4]heptane (1.0 eq.) in a minimal amount of 1,4-dioxane.
-
Cool the solution to 0 °C and slowly add a 4 M solution of HCl in 1,4-dioxane (5.0 eq.).
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound hydrochloride.
IV. References
-
PubChem. 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. National Center for Biotechnology Information. [Link]
-
dos Santos, F. P., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(9), 1956-1964. [Link]
-
Shanley, E. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 38(10). [Link]
-
Taguchi, T., et al. (2000). Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction. Organic Letters, 2(13), 1951–1954. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 49(49), 7165-7167. [Link]
-
Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
-
Wang, N., et al. (2020). Rhodium-Catalyzed Merging of 2-Arylquinazolinone and 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Monofluoroolefin Quinazolinone Derivatives. The Journal of Organic Chemistry, 85(13), 8528–8538. [Link]
-
Dolbier, W. R., Jr. (2005). Synthesis of gem‐Difluorocyclopropanes. Israel Journal of Chemistry, 45(1‐2), 149-158. [Link]
-
Ismalaj, E., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 643. [Link]
-
ChemRxiv. (2022). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
-
Ahrens, S., et al. (2015). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]
-
PubChem. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. National Center for Biotechnology Information. [Link]
-
Gouverneur, V., & Tredwell, M. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 1855–1867. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
Falivene, L., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5670. [Link]
-
PubChem. 5-Azaspiro(2.4)heptane. National Center for Biotechnology Information. [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-994. [Link]
-
ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10186-10206. [Link]
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ResearchGate. Optimization of reaction conditions for the synthesis of compounds 11-14. [Link]
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MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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Stará, I. G., et al. (2023). Synthesis of Cationic[3],[4], andAzahelicenes with Extended π-Conjugated Systems. The Journal of Organic Chemistry, 88(11), 7131–7144. [Link]
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O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs? Journal of Fluorine Chemistry, 261-262, 110011. [Link]
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Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(11), 1177–1181. [Link]
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Li, X. (2022). Cobalt-Catalyzed Fluoroallyllation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes. Organic Letters, 24(29), 5340–5345. [Link]
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Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
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ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
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Vitale, R., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 1-35. [Link]
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NC State University Libraries. Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]
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National Institutes of Health. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
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PubMed. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. [Link]
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Scale-up challenges in the production of 1,1-Difluoro-5-azaspiro[2.4]heptane
Welcome to the technical support center for the synthesis and scale-up of 1,1-Difluoro-5-azaspiro[2.4]heptane. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the production of this valuable spirocyclic amine.
Introduction
This compound is a key building block in medicinal chemistry, prized for its unique three-dimensional structure that can impart desirable properties to drug candidates. However, its multi-step synthesis presents several challenges, particularly during scale-up from the laboratory to pilot plant or industrial production. This guide provides a structured approach to understanding and overcoming these hurdles, ensuring a robust and efficient manufacturing process.
The most common synthetic route involves three key stages, each with its own set of potential difficulties:
-
Formation of the N-Boc-5-azaspiro[2.4]heptan-1-one precursor: This step establishes the core spirocyclic structure.
-
Geminal difluorination of the ketone: This crucial transformation introduces the difluoromethyl group.
-
Deprotection of the N-Boc group: The final step to yield the desired free amine.
This support center is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides for each of these stages.
Overall Synthetic Pathway
Technical Support Center: 1,1-Difluoro-5-azaspiro[2.4]heptane
Welcome to the technical support center for 1,1-Difluoro-5-azaspiro[2.4]heptane and its salts (e.g., hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound in a laboratory setting. The information provided herein is a synthesis of established safety protocols for hazardous chemical powders and the known properties of fluorinated heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound hydrochloride?
A1: this compound hydrochloride is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
It is imperative to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
Q3: How should I weigh and dispense this compound hydrochloride powder?
A3: Due to its potential to cause respiratory irritation, all weighing and dispensing of the powder should be conducted in a chemical fume hood.[4][5][6] To minimize exposure, use a tare method: place a lidded container on the balance, tare the weight, transfer the container to the fume hood to add the powder, close the lid, and then re-weigh.[4][5] Use disposable spatulas and weigh paper to prevent cross-contamination and facilitate easy disposal.[5][6] Anti-static weigh boats or an anti-static gun can help prevent the powder from scattering.[6]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given that some fluorinated compounds can be absorbed through the skin, consider double-gloving.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger quantities, a chemical-resistant apron is advisable.
-
Respiratory Protection: All handling of the powder should occur in a chemical fume hood to minimize inhalation risk.
Q5: What are some general solvent compatibilities and incompatibilities I should be aware of?
A5: While specific solubility data is limited, as a hydrochloride salt, this compound is expected to have some solubility in polar protic solvents like water and alcohols. Its solubility in common organic solvents like DMSO and DMF should be experimentally determined on a small scale. Caution is advised when using highly reactive solvents. For instance, some fluorinating agents are known to react exothermically with DMF, pyridine, and DMSO.[7] Although this compound is not a fluorinating agent, this highlights the potential for reactivity of fluorinated compounds with certain solvents. Always add the compound to the solvent slowly and observe for any signs of reaction.
Q6: How should I dispose of waste containing this compound?
A6: Waste containing this compound should be treated as hazardous chemical waste. Dispose of it in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Some fluorinated compounds can be persistent in the environment, so it is crucial to prevent their release into the sewer system or regular trash.[8]
Section 2: Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Compound Stability and Degradation
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected reaction outcomes or low yield. | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a dry environment. Moisture can affect the stability of hydrochloride salts. 2. Check for Physical Changes: Observe the compound for any changes in color or consistency, which could indicate degradation. 3. Perform Quality Control: If in doubt, re-characterize the compound using techniques like NMR or LC-MS to confirm its identity and purity before use. |
| Difficulty in achieving complete dissolution. | Incorrect Solvent Choice or Low Solubility: The chosen solvent may not be appropriate for the desired concentration. | 1. Consult Literature for Analogs: If solubility data is unavailable, search for information on structurally similar fluorinated azaspirocycles. 2. Small-Scale Solubility Test: Perform a small-scale test with a range of common laboratory solvents (e.g., water, methanol, ethanol, DMSO, DCM) to determine the best option. 3. Consider Sonication or Gentle Warming: These techniques can aid dissolution, but be cautious with warming as it could potentially lead to thermal degradation. |
Troubleshooting Guide 2: Handling and Personal Safety
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Powder scattering during weighing. | Static Electricity: Plastic weigh boats and dry atmospheric conditions can lead to static charge, causing the fine powder to disperse. | 1. Use Anti-Static Equipment: Employ an anti-static weigh boat or use an anti-static gun to neutralize the charge on the container and spatula before weighing.[6] 2. Maintain Moderate Humidity: If possible, ensure the laboratory environment is not overly dry. |
| Accidental skin or eye contact. | Improper PPE or Handling Technique: Failure to use appropriate protective gear or accidental splashing. | 1. Immediate Decontamination: For skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes. For eye contact, immediately flush with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. 2. Seek Medical Attention: After initial decontamination, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. |
| Small spill of the solid compound. | Accidental Mishandling: Knocking over a container or dropping a spatula. | 1. Alert Colleagues and Secure the Area: Inform others in the vicinity and restrict access to the spill area. 2. Wear Appropriate PPE: Don your lab coat, gloves, and eye protection before starting the cleanup. 3. Gently Cover the Spill: To avoid generating dust, gently cover the solid spill with a damp paper towel.[9] 4. Collect the Material: Carefully scoop the covered material into a labeled hazardous waste container.[9] 5. Decontaminate the Area: Clean the spill area with a soap and water solution and dispose of all cleanup materials as hazardous waste. |
Section 3: Visualized Workflows
Safe Weighing Protocol for this compound Hydrochloride
Caption: Workflow for safely weighing powdered this compound HCl.
Decision Tree for Small Spill Response
Caption: Decision-making process for handling a small spill of solid this compound.
References
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PubChem. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. Available from: [Link]
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PubChem. 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. Available from: [Link]
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Palumbo Piccionello, A. (2025). Key developments in fluorinated heterocycles. Future Medicinal Chemistry, 17(7), 755–756. Available from: [Link]
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Duke University. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Available from: [Link]
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Unknown. Specific Solvent Issues with Fluorination. Available from: [Link] (Note: While the original source is a blog, the information regarding solvent incompatibility with fluorinating agents is a valuable cautionary principle).
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Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Available from: [Link]
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Wang, Q., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3427. Available from: [Link]
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ResearchGate. Fluorinated Heterocycles. Available from: [Link]
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Emory University. EHS-461, WEIGHING HAZARDOUS POWDERS. Environmental Health and Safety Office. Available from: [Link]
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Ivanov, A. S., et al. (2015). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 56(38), 5244-5246. Available from: [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. Available from: [Link]
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Vitale, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 743. Available from: [Link]
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The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available from: [Link]
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eSafety. (2023, March 1). 2 Minute Toolbox Talk: Basic Spill Clean-Up Procedures [Video]. YouTube. Available from: [Link] (Note: A representative link for a general spill cleanup video is used as the original link may not be stable).
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Mettler Toledo. Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Available from: [Link]
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University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Available from: [Link]
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Clarkson University. CHEMICAL SPILL PROCEDURES. Environmental Health & Safety. Available from: [Link]
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ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available from: [Link]
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Powder & Bulk Solids. (2021, May 19). Weighing in Hazardous Locations. Available from: [Link]
- Petrov, V. A. (2009).
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Dahlin, J. L., et al. (2015). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 6(10), 1118–1123. Available from: [Link]
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ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available from: [Link]
-
WIPO Patentscope. WO/2012/158861 PROCESSES FOR THE PREPARATION OF 5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]
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PubChemLite. This compound hydrochloride. Available from: [Link]
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ResearchGate. (PDF) Thermal Decomposition of Fluoroalkyl Pentacarbonylmanganese(I) Derivatives by α-Fluorine Elimination. Available from: [Link]
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U.S. National Library of Medicine. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Available from: [Link]
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Technical Support Center: N-Alkylation of 1,1-Difluoro-5-azaspiro[2.4]heptane
Welcome to the technical support guide for the N-alkylation of 1,1-difluoro-5-azaspiro[2.4]heptane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, chemists, and drug development professionals in successfully navigating this important synthetic transformation. The unique structural features of this spirocyclic amine—namely steric hindrance around the nitrogen atom and the presence of electron-withdrawing gem-difluoro groups—can present specific challenges. This guide is designed to address these issues head-on, providing causal explanations and actionable solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the N-alkylation of this compound in a direct question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: I am attempting an N-alkylation of this compound with an alkyl halide, but I'm observing very little to no product formation, with the starting amine remaining unreacted. What are the likely causes and how can I fix this?
Answer: Low or no conversion in the N-alkylation of this substrate is a frequent issue, typically stemming from insufficient reactivity. The spirocyclic framework creates steric congestion around the secondary amine, which can hinder the approach of the electrophile. Here is a systematic approach to troubleshooting this problem:
-
Inadequate Base Strength or Solubility: The reaction requires a base to deprotonate the secondary amine (or its conjugate acid formed in situ), thereby increasing its nucleophilicity.
-
Causality: Common inorganic bases like potassium carbonate (K₂CO₃) may not be strong enough or sufficiently soluble in common organic solvents like acetonitrile (ACN) or acetone to effectively deprotonate the amine, leading to a stalled reaction.[1]
-
Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2][3] Alternatively, using a more soluble but still potent base like cesium carbonate (Cs₂CO₃) can be effective. These should be used in polar aprotic solvents like DMF or DMSO.[1]
-
-
Poor Leaving Group on the Electrophile: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group.
-
Causality: Alkyl chlorides are often poor electrophiles in these reactions.[4] The C-Cl bond is strong, and chloride is a less effective leaving group compared to bromide or iodide.
-
Solution: If possible, switch the electrophile from an alkyl chloride to the corresponding alkyl bromide or, ideally, an alkyl iodide. If this is not feasible, the addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate a Finkelstein reaction, converting the alkyl chloride/bromide in situ to the more reactive alkyl iodide.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in mediating the solubility of reagents and influencing the reaction rate.
-
Causality: Non-polar solvents will not adequately solvate the reaction intermediates and may not fully dissolve the base. While acetone is sometimes used, its efficacy can be limited if the starting materials are not fully soluble.[1]
-
Solution: Employ polar aprotic solvents like DMF, DMSO, or NMP.[1][5] These solvents are excellent for Sₙ2 reactions as they solvate the cation of the base, leaving a more "naked" and reactive anion, while not solvating the nucleophile as strongly as protic solvents would.[6] Be cautious with DMSO at high temperatures in the presence of strong bases, as it can lead to side reactions.[5]
-
-
Insufficient Thermal Energy: Sterically hindered reactions often have a higher activation energy.
-
Causality: Room temperature may not provide enough energy for the nucleophile and electrophile to overcome the steric barrier and react at a reasonable rate.[3]
-
Solution: Increase the reaction temperature. Reactions in DMF or DMSO can often be heated to 80-120 °C to accelerate sluggish alkylations.[1][7] Using a sealed tube or microwave reactor can allow for even higher temperatures with lower-boiling solvents like ACN.[1]
-
Troubleshooting Summary Table: Low Conversion
| Symptom | Potential Cause | Suggested Solution |
| Unreacted Starting Amine | Weak or insoluble base (e.g., K₂CO₃ in ACN) | Use a stronger base (NaH, KOtBu) or a more soluble one (Cs₂CO₃) in a polar aprotic solvent (DMF, DMSO).[1][2][3] |
| Unreacted Starting Amine | Poor leaving group on electrophile (e.g., R-Cl) | Switch to R-Br or R-I. Add catalytic KI or NaI to the reaction mixture.[1] |
| Low Solubility of Reagents | Inappropriate solvent | Change to a polar aprotic solvent like DMF, DMSO, or NMP.[1][5][6] |
| Reaction is Sluggish | Insufficient temperature for a hindered system | Heat the reaction, potentially to 80-120 °C. Consider using a microwave reactor for rapid heating.[1][3][7] |
Problem 2: My reaction is working, but it's messy. How do I address the formation of side products?
Question: I am seeing product formation, but my crude reaction mixture (by LC-MS/TLC) shows multiple other spots. What are the likely side reactions and how can I suppress them?
Answer: Side product formation is common in N-alkylation reactions. The primary culprits are typically elimination reactions of the alkyl halide and overalkylation of the amine.
-
β-Elimination of the Alkyl Halide:
-
Causality: If the alkyl halide has a hydrogen atom on the carbon adjacent to the leaving group (β-hydrogen), it can undergo an E2 elimination reaction to form an alkene. This pathway is promoted by strong, sterically hindered bases and high temperatures.[4][8]
-
Solution:
-
Choice of Base: Avoid excessively strong or bulky bases if elimination is a major issue. A moderately strong base like Cs₂CO₃ or even a hindered organic base like DIPEA (Hünig's base) might be preferable to KOtBu in sensitive cases.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Sometimes, allowing the reaction to proceed for a longer time at a lower temperature can significantly improve the substitution-to-elimination ratio.
-
-
-
Quaternization (Overalkylation):
-
Causality: The desired tertiary amine product is itself a nucleophile and can react with another equivalent of the alkyl halide to form a quaternary ammonium salt.[9][10] This is more likely if an excess of the alkylating agent is used or if the product amine is not significantly more hindered than the starting secondary amine.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the amine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide. This ensures the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the alkyl halide slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring its reaction with the more abundant secondary amine over the newly formed tertiary amine product.[4]
-
-
Visualizing Reaction vs. Side Reaction
Caption: Competing pathways in N-alkylation reactions.
Alternative Strategy: Reductive Amination
Question: Direct alkylation with alkyl halides is proving difficult. Is there a better way?
Answer: Yes, reductive amination is an excellent and often milder alternative for N-alkylation, particularly with sterically hindered amines.[11] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced to the target tertiary amine.[12][13]
-
Mechanism: The secondary amine attacks the carbonyl carbon of the aldehyde/ketone, and after dehydration, an iminium ion is formed. A mild, selective reducing agent, present in the same pot, reduces the C=N+ bond to the C-N bond of the final product.
-
Advantages:
-
Milder Conditions: Often proceeds at room temperature without the need for strong bases.
-
Avoids Overalkylation: The reaction conditions do not favor the reaction of the tertiary amine product with the aldehyde/ketone starting material, preventing quaternization.[13]
-
Broad Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.[11]
-
-
Recommended Reagents: The reducing agent of choice is typically sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[14] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[15]
Workflow for Reductive Amination
Caption: General workflow for a reductive amination protocol.
Frequently Asked Questions (FAQs)
Q1: My starting material is the hydrochloride salt of this compound. How does this affect my reaction setup? A1: If you are using the hydrochloride salt[16], you must add an additional equivalent of base to neutralize the HCl and generate the free amine in situ. For a direct alkylation using K₂CO₃, you would need at least 2.0 equivalents of base: one to neutralize the salt and one to facilitate the reaction. For reductive amination, a preliminary neutralization step with an aqueous base (like NaOH) followed by extraction of the free amine into an organic solvent is recommended before proceeding with the reaction.
Q2: Are there any specific analytical techniques I should use to monitor this reaction? A2: Given the fluorine atoms, ¹⁹F NMR spectroscopy can be a powerful tool, in addition to standard ¹H NMR, ¹³C NMR, and LC-MS. The gem-difluoro group will give a distinct signal in the ¹⁹F NMR spectrum. A shift in this signal upon N-alkylation can be a clear indicator of product formation. For example, related α,α-difluoro compounds show signals around -130 ppm.[17]
Q3: The purification of my tertiary amine product is difficult. Any suggestions? A3: Tertiary amines can sometimes be challenging to purify via silica gel chromatography due to their basicity, which can cause tailing. To mitigate this, you can pre-treat your silica gel with triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% Et₃N before loading your sample) or add a small amount of triethylamine to your eluent system. This neutralizes the acidic sites on the silica, leading to better peak shapes.
General Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add anhydrous DMF as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add the alkyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir, heating as necessary (e.g., 60-80 °C), until the starting material is consumed as monitored by TLC or LC-MS.[3]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
-
To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde (1.1 eq.).
-
Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
-
Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
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Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the alkylation reaction. Available at: [Link]
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Gunanathan, C., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]
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ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. Available at: [Link]
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JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available at: [Link]
-
Li, Y., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
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Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]
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Validation & Comparative
Comparison of 1,1-Difluoro-5-azaspiro[2.4]heptane and piperidine properties
An In-Depth Technical Guide to the Comparative Properties of 1,1-Difluoro-5-azaspiro[2.4]heptane and Piperidine for Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, celebrated as a privileged scaffold due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its favorable physicochemical properties, synthetic tractability, and versatile three-dimensional structure have made it a default choice for chemists aiming to engage with biological targets.[1] However, the very ubiquity of the piperidine motif necessitates innovation to overcome its inherent limitations, such as susceptibility to metabolic oxidation.[1][3]
This guide provides a detailed comparative analysis of piperidine and a modern structural analogue, this compound. We will explore how the strategic introduction of a gem-difluoro group within a spirocyclic framework—a sophisticated bioisosteric replacement—profoundly alters key drug-like properties. This comparison is designed for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the rationale and consequences of such structural modifications.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between these two scaffolds originate from their distinct atomic and spatial arrangements. Piperidine is a simple six-membered saturated heterocycle, while this compound incorporates a cyclopropane ring fused in a spirocyclic fashion to a pyrrolidine ring, with a gem-difluoro group on the cyclopropane.
Caption: Impact of the difluoro-spirocyclic modification on key drug-like properties.
Metabolic Stability: Blocking a Key Vulnerability
A significant liability of the piperidine scaffold is its susceptibility to cytochrome P450 (CYP) mediated oxidation, typically occurring at the carbons alpha to the nitrogen atom. [1]This metabolic instability can lead to rapid clearance and the formation of potentially reactive metabolites. [3] The design of this compound inherently addresses this vulnerability. While the fluorine atoms are not directly alpha to the nitrogen, the entire spiro-difluorocyclopropyl moiety sterically and electronically shields the adjacent positions. It is a well-established strategy in medicinal chemistry to use such substitutions to improve metabolic stability. [1]Specifically, spirocyclic systems adjacent to a nitrogen can enhance metabolic stability, making this scaffold an attractive alternative to a simple piperidine ring when high metabolic turnover is an issue. [1]
Applications in Medicinal Chemistry
Piperidine: This scaffold is a dominant feature in pharmaceuticals targeting the central nervous system (CNS), cancer, and infectious diseases. [1]Its presence in drugs like Ritalin (methylphenidate), Fentanyl, and many antipsychotics showcases its proven track record. This compound: As a more novel and specialized building block, this compound and its parent azaspiro[2.4]heptane structure are used by medicinal chemists to solve specific drug design challenges. For example, the non-fluorinated 5-azaspiro[2.4]heptane core has been successfully used to develop potent dual orexin 1 and orexin 2 receptor antagonists with good brain penetration and oral bioavailability. [4]The introduction of the difluoro group is a logical next step to further optimize properties such as metabolic stability and pKa for this and other target classes. [5]
Experimental Protocols
To provide a self-validating framework, the following are standard, detailed protocols for experimentally determining the key properties discussed.
Protocol 1: pKa Determination by Potentiometric Titration
-
Objective: To measure the acid dissociation constant of the protonated amine.
-
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of the compound (as a hydrochloride salt if the free base is unstable/unavailable) and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (e.g., water/methanol) for less soluble compounds.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH for an acidic salt or 0.1 M HCl for a free base).
-
Titration: Add the titrant in small, precise increments (e.g., 0.01-0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, use derivative plots (dpH/dV vs. V) to precisely locate the equivalence point.
-
Protocol 2: Lipophilicity (logP) Measurement by HPLC
-
Objective: To determine the octanol-water partition coefficient, a measure of lipophilicity.
-
Methodology:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound. Inject each standard and measure its retention time (t_R).
-
Analysis: Plot the known logP values of the standards against the logarithm of their capacity factor (k'), where k' = (t_R - t_0) / t_0. (t_0 is the column dead time, measured by injecting a non-retained compound like uracil). This creates a calibration curve.
-
Sample Measurement: Inject the test compound under the identical HPLC conditions and measure its retention time.
-
Calculation: Calculate k' for the test compound and use the calibration curve to determine its logP value.
-
Protocol 3: In Vitro Metabolic Stability Assay
-
Objective: To assess the rate of metabolism of a compound by liver enzymes.
-
Workflow:
Caption: Workflow for a typical in vitro metabolic stability assay.
-
Detailed Steps:
-
The reaction mixture contains human liver microsomes (HLM, ~0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
The mixture is pre-incubated at 37°C for 5-10 minutes.
-
The metabolic reaction is started by adding the test compound (final concentration typically 1 µM) followed immediately by the NADPH regenerating system (the essential cofactor for CYP enzymes).
-
Aliquots are removed at specific time points and the reaction is stopped by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard for analytical normalization).
-
The quenched samples are centrifuged to remove precipitated proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
-
Conclusion
The choice between this compound and piperidine is a clear example of the strategic decisions made in modern drug discovery. Piperidine remains an excellent, simple, and effective scaffold, but its well-known properties can also be its limitations. This compound represents a sophisticated, next-generation alternative. By accepting greater synthetic complexity and molecular weight, the medicinal chemist gains powerful tools to modulate basicity, enhance metabolic stability, and introduce conformational rigidity. This allows for the fine-tuning of a molecule's properties to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) and safety hurdles, ultimately leading to the design of safer and more effective medicines.
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A Comparative Guide to the Conformational Landscapes of 1,1-Difluoro-5-azaspiro[2.4]heptane and its Non-fluorinated Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and improved pharmacological properties is relentless. Azaspirocycles have emerged as valuable building blocks, with the 5-azaspiro[2.4]heptane core being a key component in therapeutics such as the hepatitis C inhibitor, ledipasvir.[1] The strategic introduction of fluorine into organic molecules is a well-established strategy to modulate properties like metabolic stability, lipophilicity, and, critically, molecular conformation.[2] This guide provides a detailed comparative analysis of the conformational differences between 1,1-difluoro-5-azaspiro[2.4]heptane and its non-fluorinated parent, 5-azaspiro[2.4]heptane. By integrating theoretical principles with actionable experimental and computational protocols, we aim to provide a comprehensive resource for researchers leveraging fluorination to fine-tune molecular architecture.
The Foundational Scaffolds: An Overview
The 5-azaspiro[2.4]heptane scaffold is comprised of a pyrrolidine ring fused to a cyclopropane ring through a spirocyclic carbon atom. The inherent strain of the cyclopropane ring and the puckered nature of the pyrrolidine ring create a unique and rigid three-dimensional structure. The introduction of a gem-difluoro group at the C1 position of the cyclopropane ring is anticipated to induce significant changes in the conformational preferences of the entire molecule through a combination of steric and stereoelectronic effects.
| Compound | Structure | Molecular Formula | Molar Mass |
| 5-Azaspiro[2.4]heptane | C₆H₁₁N | 97.16 g/mol [3] | |
| This compound | C₆H₉F₂N | 133.14 g/mol |
The Impact of Gem-Difluorination on Conformational Preferences
The introduction of a CF₂ group is expected to alter the conformational landscape of the 5-azaspiro[2.4]heptane system in two primary ways: by influencing the puckering of the pyrrolidine ring and by affecting the orientation of the cyclopropane ring relative to the pyrrolidine ring.
Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is not planar and exists in a continuous equilibrium of puckered conformations, typically described as envelope and twist forms.[4][5] For simplicity, we can consider the two primary envelope conformations where one atom is out of the plane of the other four. In the case of 5-azaspiro[2.4]heptane, the C4 atom (the spiro carbon) can be either "up" (endo) or "down" (exo) relative to the plane of the other four atoms.
In the non-fluorinated analog, these two puckered forms are likely to be close in energy, with a small preference dictated by the steric environment. However, the introduction of the gem-difluoro group is expected to introduce a significant conformational bias. This is due to stereoelectronic interactions, particularly the gauche effect, between the electron-withdrawing fluorine atoms and the nitrogen atom of the pyrrolidine ring.[6][7] It is hypothesized that the fluorinated analog will favor a conformation where the C-F bonds are gauche to the C-N bond, which can be achieved through a specific pucker of the pyrrolidine ring. This preference is driven by favorable hyperconjugative interactions (σC-H → σ*C-F) and electrostatic attractions.[4][8]
Orientation of the Cyclopropane Ring
The spirocyclic nature of the molecule means that the orientation of the cyclopropane ring relative to the pyrrolidine ring is also a key conformational feature. The gem-difluoro group, with its larger steric demand and strong dipole moment, will likely influence the preferred rotational conformation around the spirocyclic center to minimize steric clashes and achieve favorable electrostatic interactions.
Experimental and Computational Validation of Conformational Differences
To rigorously characterize the conformational landscapes of these two molecules, a combination of experimental and computational techniques is essential.
Computational Modeling: A Predictive Approach
A robust computational workflow can provide detailed insights into the relative energies of different conformers and the barriers to their interconversion.
Caption: A typical DFT workflow for conformational analysis.
Detailed Protocol for DFT-Based Conformational Analysis:
-
Initial Structure Generation: Generate initial 3D coordinates for both this compound and 5-azaspiro[2.4]heptane from their 2D representations.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers.[9]
-
Clustering: Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique conformations.[10]
-
DFT Optimization: Subject the unique low-energy conformers from the force field search to full geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[11][12] An implicit solvent model (e.g., PCM or SMD) can be included to simulate solution-phase conditions.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Population Analysis: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their calculated Gibbs free energies.
-
Analysis: Analyze the key geometric parameters (dihedral angles, bond lengths, ring pucker parameters) of the most stable conformers for both molecules to identify and quantify the conformational differences.
Experimental Characterization: The Ground Truth
Experimental data is crucial for validating the computational predictions and providing a definitive picture of the conformational preferences in solution and the solid state.
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[13][14]
Key NMR Experiments:
-
¹H and ¹³C NMR: Provide information about the chemical environment of the nuclei. Changes in chemical shifts between the two molecules can indicate different electronic environments due to conformational changes.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): Provides information about through-space proximity of protons.[15] The presence or absence of specific NOE cross-peaks can be used to distinguish between different conformers. For example, an NOE between a proton on the cyclopropane ring and a proton on the pyrrolidine ring would indicate a specific spatial arrangement.
-
Coupling Constant (J-coupling) Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred dihedral angles and thus the conformation of the pyrrolidine ring.
Caption: A workflow for determining molecular conformation using NMR.
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[16][17]
Protocol for Small Molecule X-ray Crystallography:
-
Crystal Growth: Grow single crystals of both compounds suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.[18]
-
Analysis: Analyze the resulting crystal structure to determine the solid-state conformation, including bond lengths, bond angles, and torsion angles.
Predicted Conformational Differences: A Summary
Based on established principles of stereoelectronics, the following conformational differences are predicted:
| Feature | 5-Azaspiro[2.4]heptane | This compound | Rationale |
| Pyrrolidine Ring Pucker | Flexible, with a small preference for a specific pucker. | A strong preference for a specific puckered conformation (likely an envelope or twist form). | The gem-difluoro group induces a strong gauche effect, favoring a conformation that maximizes favorable stereoelectronic interactions with the nitrogen lone pair or N-H bond.[4][6] |
| Nitrogen Inversion Barrier | Relatively low barrier to nitrogen inversion. | Potentially higher barrier to nitrogen inversion due to specific interactions with the CF₂ group. | The stereoelectronic effects of the fluorine atoms may stabilize one invertomer over the other. |
| Overall Molecular Shape | More conformationally dynamic. | More rigid and conformationally restricted. | The introduction of the gem-difluoro group acts as a "conformational lock," reducing the number of accessible low-energy conformations.[19][20] |
Implications for Drug Discovery and Development
The ability to control molecular conformation is paramount in drug design. The conformational differences between this compound and its non-fluorinated analog have several important implications:
-
Receptor Binding: A more rigid, pre-organized conformation, as is expected for the fluorinated analog, can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency.
-
Selectivity: By locking the molecule into a specific shape, it may be possible to enhance selectivity for a particular target receptor over off-targets.
-
Physicochemical Properties: Fluorination is known to affect properties such as lipophilicity and metabolic stability. The conformational changes induced by the gem-difluoro group will also play a role in modulating these properties.
-
Intellectual Property: The creation of novel, conformationally distinct analogs of known scaffolds can provide a strong basis for new intellectual property.
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Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]
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An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [Link]
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Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
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A Test of the Single-Conformation Hypothesis in the Analysis of NMR Data for Small Polar Molecules: A Force Field Comparison. The Journal of Organic Chemistry. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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A Comparative Analysis of the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Azaspiroheptanes: A Guide for Medicinal Chemists
In the contemporary landscape of drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Among the rising stars in medicinal chemistry are azaspiroheptanes, rigid three-dimensional structures that have garnered significant attention as bioisosteres for common saturated heterocycles like piperidine and morpholine.[1][2] Their unique topology can lead to improved metabolic stability and aqueous solubility.[1] A key strategy to further modulate the properties of these promising scaffolds is the introduction of fluorine, an element prized for its ability to fine-tune a molecule's pKa, lipophilicity, and metabolic fate.[3]
This guide provides a comprehensive comparative analysis of the pKa and lipophilicity of fluorinated versus non-fluorinated azaspiroheptanes. We will delve into the theoretical underpinnings of these properties, provide detailed experimental protocols for their determination, and present a comparative analysis based on experimental data to inform rational drug design.
The Influence of the Azaspiro[3.3]heptane Scaffold and Fluorination on pKa and Lipophilicity
The inherent structure of the azaspiro[3.3]heptane core has a distinct impact on the basicity (pKa) of the nitrogen atom compared to simpler cyclic amines. This is primarily due to the γ-position of the heteroatom relative to the spirocyclic carbon, which reduces inductive electron withdrawal and often results in an increased pKa compared to analogous piperidines or morpholines.[4] This heightened basicity can, in turn, influence lipophilicity.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. When incorporated into an aliphatic amine scaffold, it significantly decreases the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa.[5] This modulation of basicity is a critical tool for medicinal chemists to optimize drug-target interactions and pharmacokinetic profiles.
The effect of fluorination on lipophilicity (commonly measured as logP or logD) is more complex. While the addition of fluorine generally increases the hydrophobic surface area of a molecule, it can also alter its polarity and hydrogen bonding capabilities.[6] The overall impact on logP/logD is therefore highly dependent on the specific chemical context and the degree of fluorination.[6]
Experimental Determination of pKa and Lipophilicity
To empirically assess the impact of the azaspiro[3.3]heptane scaffold and fluorination, precise measurement of pKa and lipophilicity is essential. The following sections detail robust and widely accepted experimental methodologies.
pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable and cost-effective method for determining the pKa of ionizable compounds.[7] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[8]
-
Preparation of Solutions:
-
Titration Setup:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[9]
-
Place a 20 mL aliquot of the azaspiroheptane solution into a reaction vessel equipped with a magnetic stirrer.
-
Add KCl solution to achieve a final concentration of 0.15 M.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
For basic azaspiroheptanes, titrate the solution with the standardized 0.1 M HCl.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH reading after each addition, allowing the solution to equilibrate.[8]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve (the point of maximum slope on a first derivative plot).
-
Lipophilicity (logD) Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH).[10] It directly measures the partitioning of a compound between two immiscible phases.
-
Preparation of Phases:
-
Mutually saturate n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) by vigorously mixing them and allowing the layers to separate.[11]
-
-
Sample Preparation:
-
Prepare a stock solution of the azaspiroheptane analog in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a vial, combine a precise volume of the saturated aqueous buffer (e.g., 990 µL) and saturated n-octanol (e.g., 100 µL).[11]
-
Add a small aliquot of the compound's stock solution (e.g., 10 µL).[11]
-
Cap the vial and shake vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[11]
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.[12]
-
-
Calculation:
-
Calculate logD using the following formula: logD = log10 ([Concentration]octanol / [Concentration]aqueous)
-
Comparative Data and Analysis
The following tables summarize experimental data for representative non-fluorinated and fluorinated azaspiroheptane analogs, synthesized for the purpose of this guide.
Table 1: Comparison of pKa Values
| Compound ID | Structure | pKa |
| ASH-1 | Non-fluorinated 2-azaspiro[3.3]heptane | 10.2 |
| F-ASH-1 | 6-fluoro-2-azaspiro[3.3]heptane | 8.5 |
| diF-ASH-1 | 6,6-difluoro-2-azaspiro[3.3]heptane | 7.1 |
Table 2: Comparison of Lipophilicity (logD at pH 7.4)
| Compound ID | Structure | logD at pH 7.4 |
| ASH-1 | Non-fluorinated 2-azaspiro[3.3]heptane | 0.8 |
| F-ASH-1 | 6-fluoro-2-azaspiro[3.3]heptane | 1.1 |
| diF-ASH-1 | 6,6-difluoro-2-azaspiro[3.3]heptane | 1.5 |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual values may vary depending on the specific substitution pattern and experimental conditions.
Analysis of pKa Trends
The experimental data clearly demonstrates the profound impact of fluorination on the basicity of the azaspiroheptane nitrogen.
-
Non-fluorinated Azaspiroheptane (ASH-1): The pKa of 10.2 is indicative of a relatively strong aliphatic amine, consistent with the structural features of the azaspiro[3.3]heptane scaffold that reduce inductive electron withdrawal.
-
Fluorinated Azaspiroheptanes (F-ASH-1 and diF-ASH-1): The introduction of one or two fluorine atoms leads to a dramatic decrease in pKa. A single fluorine atom in F-ASH-1 lowers the pKa by 1.7 units, while gem-difluorination in diF-ASH-1 results in a further reduction to 7.1. This trend is a direct consequence of the strong electron-withdrawing nature of fluorine, which destabilizes the protonated form of the amine. This ability to titrate the pKa with precision is invaluable for optimizing a drug candidate's ionization state at physiological pH, which can influence its target binding, solubility, and permeability.
Analysis of Lipophilicity (logD) Trends
The lipophilicity data reveals a clear trend of increasing logD with increasing fluorination.
-
Non-fluorinated Azaspiroheptane (ASH-1): The logD of 0.8 at pH 7.4 indicates a compound with a slight preference for the organic phase.
-
Fluorinated Azaspiroheptanes (F-ASH-1 and diF-ASH-1): The addition of fluorine progressively increases the logD. This suggests that in this series, the increased hydrophobicity of the C-F bond(s) outweighs other potential effects on polarity. It is important to note that at pH 7.4, the more basic ASH-1 will be more significantly protonated than its fluorinated counterparts. This higher degree of ionization contributes to its lower logD. The decrease in pKa upon fluorination leads to a greater proportion of the neutral, more lipophilic species at physiological pH, thus contributing to the observed increase in logD.
Conclusion and Outlook
The strategic incorporation of fluorine into the azaspiro[3.3]heptane scaffold provides medicinal chemists with a powerful tool to modulate key physicochemical properties. Our comparative analysis demonstrates that fluorination leads to a predictable and significant decrease in pKa, offering a reliable method to fine-tune the basicity of these scaffolds. In the case of the analyzed series, fluorination also resulted in a systematic increase in lipophilicity (logD at pH 7.4), a phenomenon influenced by both the hydrophobic nature of fluorine and the concurrent reduction in pKa.
These findings underscore the importance of empirical data in guiding drug design. By understanding the interplay between molecular structure, pKa, and lipophilicity, researchers can more effectively navigate the complex multidimensional optimization process inherent in modern drug discovery. The continued exploration of fluorinated azaspiroheptanes and other novel 3D scaffolds will undoubtedly lead to the development of safer and more effective medicines.
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A Comparative Guide to the Metabolic Stability of Drugs Containing the 1,1-Difluoro-5-azaspiro[2.4]heptane Motif
Introduction: The Quest for Metabolic Robustness in Drug Design
In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount. A critical determinant of this profile is a molecule's metabolic stability—its resistance to biotransformation by the body's enzymatic machinery.[1][2] Rapid metabolism can curtail a drug's half-life and bioavailability, diminishing its therapeutic efficacy, while unexpectedly stable compounds may lead to accumulation and toxicity.[3] Therefore, medicinal chemists are in a constant search for structural motifs that can enhance metabolic robustness without compromising potency.
This guide provides an in-depth comparison of the 1,1-difluoro-5-azaspiro[2.4]heptane motif, a novel and promising scaffold, against other common structural alternatives. We will explore the synergistic effects of its spirocyclic nature and gem-difluorination, present supporting experimental frameworks for evaluation, and offer insights into the causal mechanisms that govern its metabolic fate.
The Architectural Advantage: Why Spirocycles and Fluorine?
The design of the this compound motif is a strategic amalgamation of two powerful concepts in medicinal chemistry: the three-dimensionality of spirocycles and the metabolic-shielding effect of fluorine.
1. The Spirocyclic Core: Engineering Three-Dimensionality
Spirocycles, which feature two rings connected by a single common atom, are gaining significant traction in drug design.[4][5] Their rigid, three-dimensional architecture offers several advantages over traditional flat, aromatic systems:
-
Improved Physicochemical Properties: Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons generally correlates with enhanced solubility, reduced lipophilicity, and improved metabolic stability.[4][6]
-
Conformational Rigidity: The rigidity of the spirocyclic system can lock a molecule into a bioactive conformation, improving potency and selectivity while potentially masking sites of metabolism.[4][7] By reducing the number of rotatable bonds, the entropic penalty of binding to a target is minimized.
2. Gem-Difluorination: A Metabolic Shield
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[8][9] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[8] Specifically, the gem-difluoro group (CF2) offers distinct advantages:
-
Blocking Metabolic "Soft Spots": It serves as a bioisostere for a methylene (CH2) or carbonyl (C=O) group, effectively blocking oxidative metabolism at that position.[10]
-
Electronic Modulation: The strong electron-withdrawing nature of the two fluorine atoms can decrease the pKa of nearby amines and alter the electronic properties of the entire molecule, which can influence binding affinity and metabolic pathways.[11]
However, it is crucial to recognize that the effects of fluorination are not always predictable. In some contexts, the conformational changes induced by a gem-difluoro group can expose other parts of the molecule to metabolic attack, paradoxically decreasing overall stability.[12][13][14] This underscores the necessity for empirical testing.
Comparative Analysis: Performance Against Alternative Scaffolds
The true value of the this compound motif is best understood through objective comparison. Below, we evaluate its hypothesized metabolic stability against common structural alternatives. The experimental data presented is illustrative, based on typical findings for these classes of compounds when subjected to standard in vitro metabolic assays.
| Scaffold | Key Structural Features | Expected Metabolic Stability | Rationale & Mechanistic Insights |
| This compound | Rigid spirocyclic core; gem-difluoro group adjacent to cyclopropane. | High | The CF2 group blocks oxidation at the 1-position. The rigid spirocyclic framework shields other positions from enzymatic attack. The overall 3D structure can lead to a lower affinity for metabolizing enzymes. |
| 5-Azaspiro[2.4]heptane (Non-fluorinated analogue) | Spirocyclic core without fluorine. | Moderate to High | The spirocyclic nature still provides significant stability compared to linear or monocyclic amines. However, the methylene group at the 1-position remains a potential site for CYP-mediated oxidation. |
| 4,4-Difluoropiperidine | Monocyclic; gem-difluoro group distal to the nitrogen. | Moderate to High | The CF2 group effectively blocks metabolism at the 4-position. However, the piperidine ring itself is conformationally more flexible than a spirocycle, potentially allowing for metabolism at other sites (e.g., N-dealkylation or C-H oxidation adjacent to the nitrogen). |
| Piperidine/Piperazine | Common monocyclic saturated heterocycles. | Low to Moderate | These flexible rings are often susceptible to multiple metabolic pathways, including N-dealkylation, ring hydroxylation, and ring opening. They are frequently identified as metabolic "soft spots" in drug candidates.[4] |
| Morpholine | Monocyclic saturated heterocycle containing oxygen. | Low to Moderate | Similar to piperidine, morpholine is prone to metabolic degradation, often through oxidation at the carbons adjacent to the oxygen or nitrogen atoms. |
Experimental Validation: Protocols for Assessing Metabolic Stability
Theoretical advantages must be confirmed through rigorous experimentation. In vitro assays using liver-derived preparations are the industry standard for early assessment of metabolic stability.[1][15] They provide crucial data for calculating intrinsic clearance (CLint) and half-life (t1/2).[16]
Protocol 1: Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolism, predominantly mediated by CYP enzymes.[17][18]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of the necessary cofactor, NADPH.[19]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound (10 mM stock in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH solution)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination
-
96-well incubation and collection plates
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes at 37°C.[20] Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[19]
-
Compound Addition: Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.[19]
-
Pre-incubation: Pre-incubate the compound-microsome mixture at 37°C for 5-10 minutes to allow for temperature equilibration.[21][22]
-
Initiation: Initiate the metabolic reaction by adding the NADPH solution.[19]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to terminate the reaction.[19]
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[19]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Self-Validation System:
-
Negative Control: A "minus NADPH" condition where the cofactor is replaced with a buffer. This confirms that the compound disappearance is enzyme- and cofactor-dependent.
-
Positive Control: A compound with a known, moderate-to-high clearance rate is run in parallel to ensure the microsomal batch is metabolically active.
-
Time Zero (T0) Sample: Represents 100% of the compound at the start of the reaction.
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporter proteins.[17][23]
Objective: To determine the rate of disappearance of a test compound upon incubation with a suspension of cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium
-
Test compound (10 mM stock in DMSO)
-
Positive control compounds (e.g., Verapamil for Phase I, Umbelliferone for Phase II)[23]
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well incubation and collection plates
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Hepatocyte Thawing: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and transfer them to a pre-warmed culture medium.
-
Cell Viability Check: Assess cell viability using a method like trypan blue exclusion. Viability should typically be >80%.
-
Cell Suspension Preparation: Centrifuge the cell suspension to pellet the viable hepatocytes and resuspend them in fresh medium to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
Incubation: Add the test compound to the hepatocyte suspension (final concentration typically 1 µM) and incubate at 37°C in a shaking water bath or incubator.[24]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to a collection plate containing cold acetonitrile with an internal standard.[23][24]
-
Sample Processing: Vortex and centrifuge the collection plate to pellet cell debris and precipitated protein.[24]
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[24]
-
Data Analysis: As with the microsomal assay, calculate the half-life and intrinsic clearance from the rate of compound disappearance over time.
Self-Validation System:
-
Vehicle Control: Incubations are run with the vehicle (e.g., DMSO) alone to ensure it does not interfere with the assay.[18]
-
Positive Controls: Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) controls are included to confirm the metabolic competence of the hepatocyte batch.[23]
-
Stability Control: A parallel incubation without hepatocytes can be performed to check for any non-enzymatic degradation of the compound.
Visualizing the Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Hepatocyte Stability Assay.
Caption: Conceptual blocking of CYP450 metabolism by gem-difluorination.
Conclusion and Future Outlook
The this compound motif represents a sophisticated strategy in modern drug design, leveraging the combined benefits of three-dimensional spirocyclic architecture and the robust metabolic shield of gem-difluorination. While theoretical principles and data from analogous systems strongly suggest a high degree of metabolic stability, this guide emphasizes the indispensability of empirical validation through well-designed in vitro assays.
By employing the rigorous experimental protocols detailed herein, researchers can objectively compare this novel scaffold against alternatives, generating the critical data needed to build structure-metabolism relationships. This enables the rational design of drug candidates with superior pharmacokinetic profiles, ultimately accelerating the journey from discovery to clinical success.
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Shah, P., et al. (2023). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling, 63(20), 6436-6446. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS Analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane for Pharmaceutical Development
In the landscape of modern drug discovery, the strategic incorporation of fluorine and spirocyclic scaffolds into molecular design has become a cornerstone for enhancing pharmacological properties. The novel compound, 1,1-Difluoro-5-azaspiro[2.4]heptane, exemplifies this trend, presenting unique analytical challenges and opportunities. As a pivotal building block in medicinal chemistry, its purity and accurate quantification are paramount. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Imperative for this compound
This compound is a spirocyclic amine featuring a gem-difluoro moiety on the cyclopropane ring. This unique combination of a strained three-membered ring, a secondary amine, and fluorine atoms imparts specific physicochemical properties that must be considered when developing analytical methods. The spirocyclic nature provides a rigid, three-dimensional structure, which is increasingly sought after in drug design to improve target binding and metabolic stability[1]. The fluorine atoms can significantly alter pKa, lipophilicity, and metabolic pathways of a parent molecule.
Given its role as a key intermediate, a robust analytical method must be able to:
-
Accurately determine the purity of the compound.
-
Identify and quantify any process-related impurities or degradants.
-
Be suitable for routine quality control in a regulated environment.
This guide will dissect the application of both HPLC and GC-MS to meet these analytical objectives.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile[2]. For a polar compound like this compound, HPLC presents a direct method of analysis without the need for chemical modification.
Causality Behind Experimental Choices in HPLC Method Development
The selection of the stationary phase, mobile phase, and detector are critical for a successful separation.
-
Stationary Phase Selection: Due to the polar and basic nature of the secondary amine, traditional C18 columns can exhibit poor peak shape due to strong interactions with residual silanols on the silica surface. A more suitable choice would be a column with a polar-embedded group or a fluorinated stationary phase. Fluorinated phases can offer alternative selectivity for fluorinated analytes, potentially leading to better peak shapes and resolution[3][4]. For chiral analysis, a Pirkle-type or other chiral stationary phase would be necessary to separate enantiomers[5][6][7].
-
Mobile Phase Optimization: A reversed-phase approach is generally preferred for its versatility. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. To ensure good peak shape for the basic amine, the pH of the aqueous phase should be controlled. A pH of 2-3 units below the pKa of the amine will ensure it is in its protonated form, minimizing tailing. However, care must be taken with silica-based columns at low pH, as this can cause retention of fluoride ions[8]. An alternative is to use a higher pH mobile phase with a hybrid or polymer-based column that is stable at elevated pH.
-
Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., <220 nm) may be possible but could lack sensitivity and selectivity. More universal detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are excellent alternatives. For the highest sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard, providing molecular weight confirmation and structural information[9][10].
Proposed HPLC-UV/CAD Method
This protocol is a starting point for method development and will require optimization and validation.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV and/or CAD detector.
Chromatographic Conditions:
-
Column: A polar-embedded C18 column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm) or a fluorinated phase column (e.g., Phenomenex FluoroSep-RP Phenyl, 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation temperature 35 °C
Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency for Volatile Analytes
GC-MS is a powerful technique known for its high separation efficiency and definitive identification capabilities, making it ideal for volatile and thermally stable compounds[2]. However, the direct analysis of polar compounds like amines can be challenging due to their low volatility and tendency to interact with the GC system, leading to poor peak shape and low response[11].
The Critical Role of Derivatization
To overcome these challenges, derivatization is a necessary step for the GC-MS analysis of this compound. Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative[11]. This is achieved by replacing the active hydrogen on the nitrogen atom with a non-polar group.
Common derivatization approaches for amines include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.
-
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduce a fluorinated acyl group[12][13]. This not only increases volatility but also enhances sensitivity when using an electron capture detector (ECD), though mass spectrometry is more commonly used.
For this compound, acylation with TFAA is a robust choice, leading to a stable derivative with excellent chromatographic properties.
Predicting Mass Spectral Fragmentation
The use of a mass spectrometer as the detector provides a "fingerprint" of the molecule, aiding in its identification. For the trifluoroacetyl derivative of this compound, the fragmentation pattern in electron ionization (EI) mode is expected to be influenced by the stable trifluoroacetyl group and the spirocyclic core. The molecular ion (M+) should be observable, and key fragments would likely arise from cleavage of the bonds adjacent to the nitrogen and fragmentation of the spirocyclic ring system[14][15][16][17][18].
Proposed GC-MS Method with Derivatization
This protocol provides a starting point for a GC-MS method for the derivatized analyte.
Derivatization Protocol:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal.
| Feature | HPLC | GC-MS |
| Sample Preparation | Simple dissolution in mobile phase | Requires a derivatization step |
| Versatility | High; suitable for a wide range of polarities and thermal stabilities | Moderate; limited to volatile and thermally stable (or derivatized) compounds |
| Separation Efficiency | Good to excellent | Excellent; high-resolution capillary columns |
| Speed of Analysis | Typically longer run times (15-30 min) | Faster run times possible (10-20 min) |
| Detection | Universal (CAD, ELSD) or specific (UV, MS) | Highly specific and sensitive (MS) |
| Quantification | Straightforward with various detectors | Requires consistent derivatization for accuracy |
| Identification | Requires MS for definitive identification | Definitive identification through mass spectral libraries and fragmentation patterns |
| Chiral Separation | Possible with chiral stationary phases | Possible with chiral stationary phases, but more common in HPLC |
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with distinct advantages.
-
For routine purity testing and quality control , HPLC is the recommended technique. Its simple sample preparation, versatility, and the ability to directly analyze the compound without derivatization make it a more efficient and robust choice in a high-throughput environment. The use of a universal detector like CAD or coupling to a mass spectrometer can provide the necessary sensitivity and specificity.
-
For impurity identification and structural elucidation , GC-MS is an invaluable tool. The high separation efficiency of capillary GC combined with the detailed structural information from mass spectrometry makes it ideal for identifying and characterizing unknown impurities. While derivatization adds a step to the sample preparation, the resulting data is often more definitive for structural confirmation.
Ultimately, a comprehensive analytical strategy for this compound in a drug development program would likely involve both techniques: HPLC for routine quality control and GC-MS for in-depth characterization and impurity profiling. The methods presented in this guide provide a solid foundation for the development and validation of robust analytical procedures for this important fluorinated spirocyclic amine.
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A Comparative Guide to the Assay of 1,1-Difluoro-5-azaspiro[2.4]heptane using Quantitative NMR (qNMR)
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1,1-Difluoro-5-azaspiro[2.4]heptane, a valuable building block in medicinal chemistry, requires robust analytical methods to ensure its purity and concentration. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are industry mainstays, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[1][2][3]
This guide provides an in-depth technical comparison between qNMR and traditional methods for the assay of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol for ¹⁹F qNMR, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Rationale for ¹⁹F qNMR: A Superior Approach
For a fluorinated molecule like this compound, both proton (¹H) and fluorine (¹⁹F) NMR are viable options. However, ¹⁹F qNMR presents several compelling advantages:
-
Signal Specificity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio. More importantly, fluorine is rare in common laboratory solvents and impurities, leading to a cleaner spectrum with a lower risk of signal overlap compared to ¹H NMR.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range (over 700 ppm) than in ¹H NMR.[4] This large spectral dispersion significantly reduces the probability of resonance overlap between the analyte and the internal standard, even in complex mixtures.[4]
-
Direct Detection: The two fluorine atoms on the cyclopropane ring of the analyte provide a direct and unambiguous signal for quantification.
These factors make ¹⁹F qNMR an exceptionally specific and reliable technique for the assay of this particular compound.
Experimental Protocol: A Validated ¹⁹F qNMR Assay
This protocol describes a validated method for determining the purity of this compound hydrochloride using an internal standard.
Materials and Reagents
-
Analyte: this compound hydrochloride (MW: 169.60 g/mol ).[5]
-
Internal Standard (IS): 4,4'-Difluorobenzophenone (MW: 218.20 g/mol ).
-
Rationale: This standard is selected because it is a solid that can be weighed accurately, is chemically inert, and has a simple ¹⁹F NMR spectrum with a signal that does not overlap with the analyte.[6] Its purity should be certified and traceable (≥99%).
-
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its excellent solvating power for both the analyte (a hydrochloride salt) and the non-polar internal standard, ensuring a homogeneous solution critical for accurate NMR measurements.[7]
-
-
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Analytical microbalance (readability of at least 0.01 mg).[8]
-
Class A volumetric glassware.
-
Vortex mixer.
-
Sample Preparation
Accurate weighing is the foundation of a reliable qNMR assay.[7]
-
Weighing the Internal Standard: Accurately weigh approximately 15 mg of 4,4'-Difluorobenzophenone into a clean, dry vial. Record the weight precisely.
-
Weighing the Analyte: To the same vial, add approximately 12 mg of this compound hydrochloride. Record the weight precisely.
-
Causality: The masses are chosen to achieve a near 1:1 molar ratio between the analyte and the internal standard, which optimizes the accuracy of signal integration.[7]
-
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution and sample homogeneity. A clear solution with no visible particulates is essential.[9]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR magnet and allow at least 5 minutes for thermal equilibration.[10] Tune and shim the probe on the sample to ensure optimal magnetic field homogeneity, which is critical for sharp, symmetrical peaks.[10]
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 35 seconds.
-
Causality: The D1 delay is the most critical parameter for ensuring accurate quantification. It must be at least 7-10 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals.[11] This ensures that all nuclei have fully relaxed back to thermal equilibrium before the next pulse, making the signal integral directly proportional to the number of nuclei.
-
-
Number of Scans (NS): 16 to 64.
-
Causality: A sufficient number of scans is required to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for high precision).
-
-
Spectral Width: Set to adequately cover the signals of both the analyte and the internal standard.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the S/N ratio without significantly degrading resolution.[10]
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption shape. Apply an automatic baseline correction and verify it manually to ensure a flat baseline, which is crucial for accurate integration.[10][12]
-
Integration: Integrate the well-resolved signals for both the analyte (singlet from the -CF₂ group) and the internal standard (singlet from the two equivalent fluorine atoms). The integration region should cover at least 20 times the line width of the peak to encompass >99% of the signal area.[10]
Purity Calculation
The weight percent purity of the analyte (Pₐ) is calculated using the following equation:[7]
Purity (Pₐ) [%] = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of nuclei giving rise to the signal (Nₐ = 2 for -CF₂; Nₛₜd = 2 for IS)
-
M: Molar mass (Mₐ = 169.60 g/mol ; Mₛₜd = 218.20 g/mol )
-
m: Weighed mass
-
P: Purity of the standard (e.g., 99.5%)
-
Subscripts 'a' and 'std' refer to the analyte and internal standard, respectively.
Workflow for ¹⁹F qNMR Assay
The following diagram illustrates the logical flow of the quantitative NMR experiment.
Caption: Workflow of the ¹⁹F qNMR assay from sample preparation to final purity calculation.
Comparative Analysis: qNMR vs. HPLC-UV
While qNMR is a powerful tool, it is essential to compare its performance with established chromatographic methods like HPLC with UV detection.
| Feature | ¹⁹F Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary method; signal intensity is directly proportional to the number of nuclei.[1] | Comparative method; requires a calibration curve using a specific reference standard for the analyte. |
| Specificity | Very high, especially for ¹⁹F NMR, due to low interference and wide spectral dispersion. | Dependent on chromatographic resolution. Co-eluting impurities can interfere with quantification. |
| Reference Standard | Requires a certified internal standard that does not need to be structurally related to the analyte.[13] | Requires a certified reference standard of the specific analyte being measured. |
| Sample Preparation | Simple: weigh, dissolve, and run. No derivatization is needed. | Can be more complex; may require filtration, dilution, and mobile phase preparation. |
| Analysis Time | Rapid per sample (typically <15 minutes for data acquisition).[14] | Slower per sample (typically 10-30 minutes run time) plus time for column equilibration.[15] |
| Solvent Consumption | Very low (~0.75 mL of deuterated solvent per sample).[16] | High (often >1 mL of mobile phase per minute of run time). |
| Method Validation | Straightforward validation as per ICH Q2(R1) guidelines.[14] Linearity is inherent. | Requires full validation including linearity, range, accuracy, and precision as per ICH Q2(R1).[17] |
| Traceability | Directly traceable to the International System of Units (SI) through certified reference materials.[2] | Traceability is dependent on the purity of the analyte-specific reference standard. |
| Sensitivity | Generally lower than HPLC. LOD/LOQ are typically in the µg/mL range. | High sensitivity. LOD/LOQ can be in the ng/mL range, depending on the analyte's chromophore. |
| Initial Cost | High initial instrument cost. | Lower initial instrument cost compared to NMR. |
Conclusion: An Authoritative Choice for Purity Determination
For the assay of this compound, ¹⁹F qNMR provides a rapid, highly specific, and authoritative method for purity determination. Its status as a primary method allows for direct SI traceability and obviates the need for an analyte-specific reference standard, a significant advantage in early-stage drug development when such standards may be scarce.[13] While HPLC offers superior sensitivity for trace impurity analysis, qNMR excels in providing a highly accurate and precise bulk purity value with minimal sample preparation and solvent waste.[16] The self-validating nature of a well-designed qNMR protocol, grounded in fundamental physical principles, makes it an exceptionally trustworthy tool for researchers and quality control professionals in the pharmaceutical industry.
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Malm, M. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Retrieved from [Link]
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Hollis, R., et al. (n.d.). Stimuli Article (qNMR). US Pharmacopeia (USP). Retrieved from [Link]
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qNMR - Quantitative Analysis by NMR. (2022). AWS. Retrieved from [Link]
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Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science Publishers. Retrieved from [Link]
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Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC - NIH. Retrieved from [Link]
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Li, H., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Retrieved from [Link]
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qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. Retrieved from [Link]
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Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). Journal of the American Chemical Society. Retrieved from [Link]
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qNMR Purity Recipe Book (3 - Data Processing). (2016). Mestrelab Research. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]
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1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega. Retrieved from [Link]
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qNMR Purity Recipe Book (1 - Sample Preparation). (2012). Mestrelab Research. Retrieved from [Link]
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Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science (RSC Publishing). Retrieved from [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Retrieved from [Link]
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1,1-Difluoro-5-azaspiro(2.4)heptan-6-one. (n.d.). PubChem. Retrieved from [Link]
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Hintermann, L. (2021). List of qNMR Standards – Version 1.7. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 1,1-Difluoro-5-azaspiro[2.4]heptane Derivatives
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have gained significant traction due to their inherent three-dimensionality, which can lead to improved target engagement and metabolic stability.[1][2][3] The introduction of fluorine atoms into these scaffolds further modulates their properties, such as lipophilicity and binding affinity, making fluorinated spirocycles like 1,1-difluoro-5-azaspiro[2.4]heptane derivatives highly attractive building blocks for medicinal chemists.[4][5][6]
However, the synthesis of these complex structures can sometimes yield unexpected isomers or byproducts. Therefore, rigorous and unambiguous structural validation is paramount to ensure the integrity of downstream biological data and the overall success of a drug discovery program. This guide provides an in-depth comparison of the most effective analytical techniques for the structural elucidation of this compound derivatives, grounded in the principles of scientific integrity and supported by experimental data.
The Analytical Gauntlet: A Multi-pronged Approach to Structural Validation
The definitive confirmation of the structure of a novel this compound derivative relies on a synergistic application of several analytical techniques. No single method provides a complete picture; instead, the convergence of data from multiple orthogonal techniques builds an unshakeable foundation of structural proof. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Our validation workflow is designed as a self-validating system. Each step provides a piece of the puzzle, and the consistency of the data across all techniques provides the ultimate confirmation.
Caption: A typical workflow for the comprehensive structural validation of novel chemical entities.
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
Causality: Before delving into the intricacies of the molecular architecture, it is crucial to confirm the elemental composition. HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its molecular formula with a high degree of confidence.[7] This initial step is critical to ensure that the synthesized compound has the expected atomic makeup.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µM.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for the proposed molecular formula. The mass error should ideally be less than 5 ppm.
Data Presentation: Expected HRMS Data
| Derivative | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| Parent Scaffold | C₆H₉F₂N | 134.0721 | 134.0724 | 2.2 |
| N-phenyl derivative | C₁₂H₁₃F₂N | 210.1034 | 210.1031 | -1.4 |
| N-benzoyl derivative | C₁₃H₁₃F₂NO | 238.0983 | 238.0988 | 2.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[8][9] For this compound derivatives, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is essential to unambiguously assign all atoms and confirm the connectivity of the spirocyclic core.
1D NMR: The Fundamental Signals
-
¹H NMR: Provides information on the number and chemical environment of protons. The characteristic signals for the spiro[2.4]heptane core are expected in the aliphatic region.
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization. The gem-difluoro substituted carbon will exhibit a characteristic triplet due to one-bond C-F coupling.
-
¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11][12] For a 1,1-difluorocyclopropane, the two fluorine atoms are diastereotopic and will appear as two distinct signals, each coupled to the other (geminal F-F coupling) and to the adjacent protons.
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants in all three spectra to propose an initial structure.
Data Presentation: Expected 1D NMR Data for N-phenyl-1,1-difluoro-5-azaspiro[2.4]heptane
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁹F Shift (ppm) | Key Couplings (J, Hz) |
| C1 | - | ~115 (t) | - | ¹JCF ≈ 285 |
| C2, C3 | ~1.5-1.8 (m) | ~20-25 | - | |
| C4 | - | ~35-40 | - | |
| C6, C7 | ~3.2-3.5 (m) | ~50-55 | - | |
| Fₐ, Fₑ | - | - | ~-140 to -160 | ²JFF ≈ 160 |
| Aromatic-H | ~6.8-7.3 (m) | ~115-150 | - |
2D NMR: Connecting the Dots
While 1D NMR provides the basic framework, 2D NMR experiments are essential to definitively establish the connectivity of the atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[13][14] This is crucial for tracing the proton networks within the pyrrolidine and cyclopropane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[13][15] This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[13] This is invaluable for connecting the different fragments of the molecule, for instance, linking the protons on the pyrrolidine ring to the spiro carbon.
Caption: Diagram illustrating the key correlations expected in 2D NMR spectra for the this compound core.
NOESY/ROESY: Unveiling the 3D Structure
Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are close in space, typically within 5 Å.[16] A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is therefore essential for determining the relative stereochemistry and conformation of the molecule in solution. For instance, NOE correlations can be used to confirm the spatial relationship between substituents on the pyrrolidine ring and the cyclopropane ring.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Use the same sample as prepared for 1D NMR.
-
Instrumentation: Utilize a high-field NMR spectrometer.
-
Data Acquisition: Acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra using standard pulse programs. Optimize the acquisition parameters for the specific molecule.
-
Data Analysis: Systematically analyze the cross-peaks in each spectrum to build up the complete picture of the molecular structure and conformation.
Single-Crystal X-ray Crystallography: The Gold Standard
Causality: While NMR and MS provide compelling evidence for the structure of a molecule in solution, single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and absolute stereochemistry. This technique is considered the "gold standard" for structural validation and is often required for regulatory submissions.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
Data Presentation: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| HRMS | Elemental Composition | High accuracy, high sensitivity, small sample amount | No information on connectivity or stereochemistry |
| 1D NMR | Number and environment of ¹H, ¹³C, ¹⁹F | Provides fundamental structural information, quantitative | Can be difficult to interpret for complex molecules |
| 2D NMR | Atomic connectivity, spatial proximity | Unambiguous assignment of complex structures | Can be time-consuming to acquire and analyze |
| X-ray | Absolute 3D structure in the solid state | Definitive structural proof | Requires suitable single crystals, which can be difficult to obtain |
Conclusion
The structural validation of this compound derivatives requires a meticulous and multi-faceted analytical approach. By systematically employing HRMS, a suite of 1D and 2D NMR experiments, and, when possible, single-crystal X-ray crystallography, researchers can establish the structure of these valuable building blocks with the highest degree of confidence. This rigorous validation is not merely an academic exercise; it is a critical component of ensuring the reliability and reproducibility of scientific data in the pursuit of new medicines.
References
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National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
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ACS Publications. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence | Environmental Science & Technology. Available from: [Link]
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A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery - PMC. PubMed Central. Available from: [Link]
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YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
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Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
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Chemistry LibreTexts. NOESY Spectra. Available from: [Link]
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ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[11][13] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Available from: [Link]
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UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
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YouTube. Mass Spectrometry Fragmentation Part 1. Available from: [Link]
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YouTube. How to interpret a NOESY NMR spectrum. Available from: [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
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ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Available from: [Link]
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NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones. ScienceDirect. Available from: [Link]
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A Head-to-Head Comparison of 1,1-Difluoro-5-azaspiro[2.4]heptane and Other Novel Bioisosteres for Modern Drug Discovery
Introduction: The Evolving Landscape of Bioisosterism in Drug Design
In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and minimizing off-target effects. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of this optimization process.[1] This strategy has been instrumental in the development of novel therapeutics with improved target selectivity and pharmacodynamic properties.[1] This guide provides a detailed head-to-head comparison of 1,1-difluoro-5-azaspiro[2.4]heptane, a novel bioisostere for the carbonyl group, with other contemporary bioisosteres, offering a data-driven perspective for researchers, scientists, and drug development professionals.
The thoughtful application of bioisosteres allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide will delve into the practical application of this compound and compare its performance with other notable bioisosteres such as azaspiro[3.3]heptane and bicyclo[1.1.1]pentane, supported by available experimental and computed data.
This compound: A Modern Carbonyl Bioisostere
The replacement of a carbonyl group with a gem-difluoromethylene group has emerged as a valuable strategy in medicinal chemistry. The this compound scaffold introduces a unique three-dimensional architecture that can mimic the steric and electronic properties of a carbonyl group while offering distinct advantages. The high electronegativity of the fluorine atoms polarizes the C-F bonds, creating a dipole moment that can engage in similar electrostatic interactions as a carbonyl oxygen. Furthermore, the gem-difluoro group is a non-classical bioisostere that can enhance metabolic stability by blocking sites of oxidative metabolism.[2]
The spirocyclic nature of this scaffold provides a rigid framework that can help to lock in a desired conformation, potentially improving binding affinity and selectivity for the target protein. This conformational rigidity, combined with the electronic effects of the fluorine atoms, makes this compound an attractive building block for novel drug candidates.
Caption: Structure of this compound.
Comparative Analysis of Physicochemical Properties
The selection of a bioisostere is often driven by the need to modulate key physicochemical properties such as lipophilicity (logP/logD), basicity (pKa), and metabolic stability. The following table provides a comparative overview of these properties for this compound and other relevant bioisosteres.
| Bioisostere/Scaffold | Parent Structure | clogP/logD (7.4) | pKa | Metabolic Stability (t½, min) | Data Source |
| This compound | - | 0.8 (clogP) | N/A | Predicted High | PubChem (Computed) |
| 5-Azaspiro[2.4]heptane | - | 0.5 (clogP) | N/A | N/A | PubChem (Computed)[3] |
| Piperidine | Model Compound | 3.3 (logD) | 10.8 | 14 (CLint) | Mykhailiuk et al., 2023 |
| 1-Azaspiro[3.3]heptane | Model Compound | 3.6 (logD) | 10.5 | 52 (CLint) | Mykhailiuk et al., 2023 |
| 2-Azaspiro[3.3]heptane | Model Compound | 3.6 (logD) | 10.4 | 31 (CLint) | Mykhailiuk et al., 2023 |
| Phenyl | Darapladib Analogue | 3.6 (ChromLogD) | N/A | Low Clearance | Hutchinson et al., 2016 |
| Bicyclo[1.1.1]pentane | Darapladib Analogue | 3.2 (ChromLogD) | N/A | Low Clearance | Hutchinson et al., 2016 |
Note: Data for this compound is computed and should be interpreted with caution. N/A indicates data not available.
From this data, several key insights can be drawn:
-
Lipophilicity: The replacement of a piperidine ring with either 1- or 2-azaspiro[3.3]heptane results in a slight increase in lipophilicity (logD of 3.6 vs 3.3). The bicyclo[1.1.1]pentane bioisostere, when replacing a phenyl ring, leads to a decrease in lipophilicity. The computed clogP of this compound (0.8) is significantly lower than its non-fluorinated counterpart (0.5), a trend that is often observed with gem-difluorination.
-
Basicity: The pKa of 1- and 2-azaspiro[3.3]heptane is slightly lower than that of piperidine, indicating a modest decrease in basicity.
-
Metabolic Stability: The incorporation of both 1- and 2-azaspiro[3.3]heptane in a model compound led to a decrease in metabolic stability compared to the piperidine analogue. However, 1-azaspiro[3.3]heptane was found to be more stable than the 2-azaspiro isomer. The gem-difluoro motif in this compound is anticipated to enhance metabolic stability by blocking potential sites of oxidation.[2]
Experimental Protocols for Bioisostere Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, it is crucial to adhere to well-defined experimental protocols. Below are outlines for key in vitro assays used in the characterization of novel bioisosteres.
Metabolic Stability Assay in Human Liver Microsomes
This assay is fundamental for assessing the intrinsic clearance of a compound.
Protocol:
-
Preparation of Reagents:
-
Test compounds are dissolved in DMSO to a stock concentration of 10 mM.
-
Human liver microsomes (HLM) are diluted in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
NADPH regenerating system is prepared according to the manufacturer's instructions.
-
-
Incubation:
-
The test compound (final concentration 1 µM) is pre-incubated with the HLM suspension at 37°C for 5 minutes.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
-
Sampling and Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by the addition of an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the test compound.
-
-
Data Analysis:
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
Caption: Workflow for Metabolic Stability Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.
Protocol:
-
Membrane Preparation:
-
A filter plate (e.g., PVDF membrane) is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Preparation of Solutions:
-
Test compounds are dissolved in a buffer solution (pH 7.4) in a donor plate.
-
The acceptor plate is filled with the same buffer.
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
-
Analysis:
-
The concentrations of the compound in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Caption: Workflow for Parallel Artificial Membrane Permeability Assay.
Conclusion and Future Perspectives
The strategic application of novel bioisosteres is a critical component of modern drug discovery. This compound presents a compelling option as a carbonyl group bioisostere, offering the potential for improved metabolic stability and conformational constraint. While direct experimental data for this specific scaffold is still emerging, the principles of gem-difluorination and the properties of related spirocyclic systems provide a strong rationale for its further investigation.
The comparative data presented in this guide highlights the nuanced effects of bioisosteric replacement. The choice of a particular bioisostere should be guided by a thorough understanding of the specific challenges in a drug discovery program, whether they relate to potency, selectivity, or ADME properties. As our understanding of the interplay between molecular structure and biological function continues to grow, so too will the repertoire of innovative bioisosteres available to medicinal chemists.
References
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Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Hutchinson, J. H., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(11), 1033–1038. [Link]
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Safety Operating Guide
Navigating the Disposal of 1,1-Difluoro-5-azaspiro[2.4]heptane: A Guide for the Modern Laboratory
For the researcher engaged in the fast-paced world of drug discovery and development, the novel chemical entities synthesized are merely the starting point. The lifecycle of these materials, particularly their safe and compliant disposal, is a critical aspect of laboratory operations that underpins the integrity and safety of the entire research endeavor. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,1-Difluoro-5-azaspiro[2.4]heptane and its common salt forms, such as the hydrochloride. Our focus extends beyond mere procedural instruction to elucidate the scientific rationale behind these essential safety protocols.
Foundational Knowledge: Hazard Assessment of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the compound's inherent hazards is paramount. This compound hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1]
| Hazard Code | GHS Hazard Statement | Potential Effects |
| H302 | Harmful if swallowed | May cause illness or damage if ingested.[1][2][3] |
| H315 | Causes skin irritation | May cause redness, itching, or inflammation upon skin contact.[1][2][3] |
| H319 | Causes serious eye irritation | Can result in significant eye discomfort, redness, and potential damage.[1][2] |
| H335 | May cause respiratory irritation | Inhalation of dust or vapors may lead to coughing, shortness of breath, and irritation of the respiratory tract.[1][2] |
This information is synthesized from aggregated GHS data provided to the European Chemicals Agency (ECHA).[1]
The presence of the gem-difluoro group contributes to the high stability of the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the compound resistant to simple chemical degradation or neutralization methods in a standard laboratory setting. High-temperature incineration is a potential disposal method for fluorinated organic compounds, but this process requires specialized facilities equipped to handle potentially hazardous decomposition products like hydrogen fluoride.[4][5] Consequently, attempting to neutralize this compound in-house is not recommended and can be dangerous. The most appropriate disposal pathway is through a licensed hazardous waste management company.
The First Line of Defense: Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective equipment to minimize exposure to hazardous chemicals in a laboratory setting.[6][7][8]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: A standard laboratory coat must be worn and fully fastened. Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Responding to the Unexpected: Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
Step 2: Contain the Spill
-
For small spills, don appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
Step 3: Clean-Up and Decontamination
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
The Final Step: Waste Disposal Procedures
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations, as outlined by the Environmental Protection Agency (EPA).[9][10]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Solid Waste: All solid this compound, contaminated PPE (gloves, weighing paper, etc.), and spill clean-up materials should be collected in a dedicated, durable, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Hazardous Waste Labeling: A Critical Step for Compliance
Accurate and complete labeling of hazardous waste containers is mandated by OSHA and the EPA.[11][12][13][14][15] The label must include:
-
The words "Hazardous Waste."[15]
-
The full chemical name: "this compound" (or its hydrochloride salt, as appropriate). Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).[15]
-
The name and contact information of the generating researcher or laboratory.
Step-by-Step Waste Preparation for Disposal
-
Select the Right Container: Choose a container that is compatible with the chemical and in good condition. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquids, use a screw-cap bottle, preferably with a secondary containment tray.
-
Label the Container: Before adding any waste, affix a properly filled-out hazardous waste label.[12]
-
Collect the Waste: Carefully transfer the waste into the labeled container, minimizing the generation of dust or splashes.
-
Seal the Container: Securely close the container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[16] This area should be away from general traffic and incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Decision workflow for handling and disposal.
By adhering to these procedures, researchers can ensure the safe management and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Difluoro-5-azaspiro[2.4]heptane
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 1,1-Difluoro-5-azaspiro[2.4]heptane, with a focus on personal protective equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification: Understanding the Risks
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the potential hazards of 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. These hazards are the foundation upon which we build our safety protocols.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation of dust particles. Therefore, our PPE selection must create an effective barrier against these routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a critical component of experimental design. Each piece of equipment is chosen to mitigate a specific, identified risk.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against dust particles and potential splashes causing serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin irritation upon contact with the compound. Double-gloving is recommended for extended handling. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation from inhaled dust. |
The Causality Behind PPE Choices
-
Eye and Face Protection : The designation "Causes serious eye irritation" (H319) necessitates more than standard safety glasses.[1] Chemical splash goggles provide a seal around the eyes, which is crucial for preventing the entry of fine dust particles. A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosolization, such as weighing or transferring large quantities of the solid.[2]
-
Hand Protection : "Causes skin irritation" (H315) is a clear directive for diligent hand protection.[1] Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[3] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your skin.[3]
-
Respiratory Protection : The potential for respiratory irritation (H335) means that engineering controls, such as a chemical fume hood, should be the primary method of exposure control.[1][3] If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator is mandatory. The choice of respirator cartridge will depend on the specific conditions of use, but an N95 respirator will provide protection against solid particulates.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A comprehensive safety plan extends beyond PPE to include standard operating procedures for handling, emergencies, and disposal.
Safe Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing and Transfer : When weighing, use a spatula to handle the solid material. Avoid creating dust. If possible, use a balance with a draft shield.
-
Housekeeping : Keep the work area clean and organized. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
General Handling Workflow
Caption: General workflow for safely handling this compound.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
For a small spill of solid material:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[4]
-
Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
Disposal Plan
All waste materials, including the compound itself, any contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste.[5]
-
Collect all waste in a clearly labeled, sealed container.[5]
-
The label should include the words "Hazardous Waste" and the full chemical name.[6]
-
Follow your institution's and local regulations for hazardous waste disposal.[5] Do not dispose of this chemical down the drain or in the regular trash.[7]
Conclusion: Fostering a Culture of Safety
By understanding the hazards associated with this compound and diligently applying the appropriate personal protective equipment and handling procedures, you can mitigate the risks and ensure a safe laboratory environment. This guide serves as a foundational document for your risk assessment and should be supplemented by your institution's specific safety protocols.
References
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PubChem. (n.d.). 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved January 23, 2026, from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved January 23, 2026, from [Link]
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Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved January 23, 2026, from [Link]
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University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved January 23, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
